molecular formula C11H9FN2O B1437163 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone CAS No. 870838-82-7

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Cat. No.: B1437163
CAS No.: 870838-82-7
M. Wt: 204.2 g/mol
InChI Key: ZWQLFTQZFDYLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-fluoro-4-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQLFTQZFDYLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651432
Record name 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870838-82-7
Record name 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone (CAS 870838-82-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block in Medicinal Chemistry

3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone is a strategically designed aromatic ketone that has emerged as a valuable intermediate in the synthesis of novel therapeutic agents. The incorporation of a fluorine atom and an imidazole moiety onto the acetophenone scaffold imparts unique physicochemical properties, enhancing its potential for creating compounds with improved biological activity, metabolic stability, and target-binding affinity.[1] This guide provides a comprehensive overview of its synthesis, potential mechanisms of action, applications in drug discovery, and analytical characterization, offering a critical resource for researchers engaged in the development of new pharmaceuticals.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. The table below summarizes key predicted and available data for this compound.

PropertyValueSource
CAS Number 870838-82-7[2]
Molecular Formula C₁₁H₉FN₂O[2]
Molecular Weight 204.20 g/mol [2]
Predicted Boiling Point 365.1 ± 32.0 °C[2]
Predicted Density 1.21 ± 0.1 g/cm³[2]
Predicted pKa 4.61 ± 0.10[2]

Synthesis and Mechanistic Insights: A Proposed Pathway

Proposed Synthesis Workflow

Synthesis_Workflow Reactant1 3',4'-Difluoroacetophenone Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 Imidazole Reactant2->Reaction Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Product This compound Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 3',4'-difluoroacetophenone (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add imidazole (1.1 equivalents) and a suitable base, for instance, potassium carbonate (K₂CO₃, 2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO or DMF are chosen to facilitate the dissolution of the reactants and to promote the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Base: A base is required to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the SNAr reaction.

Potential Mechanism of Action and Biological Significance

The biological activity of this compound has not been extensively reported. However, its structural similarity to 4'-(imidazol-1-yl)acetophenone, a known selective inhibitor of thromboxane synthase, suggests that it may exhibit similar pharmacological properties.[3][4] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its inhibition is a therapeutic target in cardiovascular diseases.

The fluorine atom at the 3'-position can significantly influence the molecule's electronic properties and metabolic stability, potentially leading to enhanced potency or a modified pharmacological profile compared to its non-fluorinated counterpart.

Postulated Signaling Pathway Involvement

Mechanism_of_Action Molecule This compound Target Thromboxane Synthase Molecule->Target Inhibition Product Thromboxane A2 Target->Product Catalysis Substrate Prostaglandin H2 Substrate->Target Effect1 Platelet Aggregation Product->Effect1 Effect2 Vasoconstriction Product->Effect2

Caption: Postulated inhibitory action on the thromboxane synthesis pathway.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a key starting material for the synthesis of more complex bioactive molecules. Its utility has been demonstrated in the preparation of chalcone derivatives with potential antifungal activity.[5]

Role as a Synthetic Intermediate

The acetophenone moiety provides a reactive ketone group that can readily undergo various chemical transformations, such as aldol condensations, to form larger, more intricate structures. For example, it can be condensed with substituted benzaldehydes to yield chalcones, a class of compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

Experimental Workflow: Synthesis of Chalcone Derivatives

Chalcone_Synthesis_Workflow Start This compound Reaction Claisen-Schmidt Condensation Start->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Base Base (e.g., NaOH, KOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Chalcone Derivative Purification Purification Product->Purification Reaction->Product

Caption: Workflow for the synthesis of chalcones from the title compound.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of this compound are crucial for its use in research and development. A combination of spectroscopic and chromatographic methods is recommended.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (with characteristic splitting patterns due to fluorine coupling), imidazole protons, and the methyl protons of the acetyl group.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), and imidazole carbons.
¹⁹F NMR A singlet or a multiplet in the typical range for an aryl fluoride.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) A single major peak under optimized conditions, indicating the purity of the compound.

Self-Validating Protocol for Analytical Characterization:

  • Initial Identification: Obtain ¹H NMR and Mass Spectrometry data to confirm the presence of the key functional groups and the correct molecular weight.

  • Structural Confirmation: Acquire ¹³C NMR and ¹⁹F NMR spectra to provide detailed structural information and confirm the position of the fluorine atom.

  • Purity Assessment: Utilize HPLC with a suitable detector (e.g., UV) to determine the purity of the sample. The peak area of the main component should be integrated and reported as a percentage of the total peak area.

  • Functional Group Verification: Record an IR spectrum to confirm the presence of the carbonyl group.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. Based on data for structurally related compounds, it should be considered as potentially harmful if swallowed and may cause skin and eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: A Promising Scaffold for Future Discoveries

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a fluorinated phenyl ring, an imidazole moiety, and a reactive acetophenone group provides a rich platform for chemical exploration. While further research is needed to fully elucidate its biological activities and mechanism of action, its utility as a synthetic intermediate is evident. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in the ongoing quest for new and improved medicines.

References

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • 4-(Imidazol-1-yl)acetophenone - High purity. Georganics. [Link]

  • 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. PubChem. [Link]

  • synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. [Link]

  • Synthetic route to substituted imidazoles. ResearchGate. [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

  • Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. PubMed. [Link]

  • Exploring Applications of Fluorinated Acetophenone Derivatives: A Focus on CAS 2002-82-6. [Link]

Sources

Physicochemical properties of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic combination of privileged structural motifs is a cornerstone of rational design. This compound (CAS No. 870838-82-7) emerges as a compound of significant interest, integrating three key functional groups onto a single aromatic scaffold: a ketone, a fluorine atom, and an imidazole ring. This unique constellation imparts a physicochemical profile that makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The acetophenone core provides a reactive handle for further chemical modification, the fluorine atom can enhance metabolic stability and binding affinity, and the imidazole moiety serves as a crucial pharmacophore, hydrogen bond acceptor, or metal-coordinating ligand.

While this compound is commercially available, a comprehensive, publicly available dataset detailing its specific physicochemical properties is notably scarce. This guide addresses this gap by providing a dual-perspective analysis. First, it presents a robust theoretical framework, predicting the compound's key properties based on a deep, structure-based analysis and comparison with well-characterized structural analogs. Second, it delivers detailed, field-proven experimental protocols, empowering researchers to empirically validate these properties in their own laboratories. This document is designed not as a static data sheet, but as a dynamic technical resource for scientists engaged in drug discovery, lead optimization, and chemical research.

Molecular Identity and Structural Analysis

A thorough understanding of a molecule's properties begins with its fundamental identity and the interplay of its constituent parts.

Table 1: Core Identification of this compound

IdentifierValueSource
IUPAC Name 1-(3-fluoro-4-(1H-imidazol-1-yl)phenyl)ethan-1-oneIUPAC Nomenclature
CAS Number 870838-82-7[1]
Molecular Formula C₁₁H₉FN₂O[1]
Molecular Weight 204.20 g/mol [1]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)F)N2C=CN=C2N/A

The structure reveals a delicate electronic balance. The acetyl group (acetophenone) is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. The fluorine atom, positioned meta to the acetyl group, is also electron-withdrawing via induction but weakly donating through resonance. The imidazole ring, attached para to the acetyl group, is a π-rich heterocycle whose electronic influence is complex, acting as an electron-withdrawing group at the point of attachment to the phenyl ring. This intricate electronic interplay is the primary determinant of the molecule's reactivity and its core physicochemical properties.

Predicted Physicochemical Properties: A Theoretical Deep Dive

In the absence of extensive experimental data, we can derive highly probable values and characteristics through structure-activity relationship (SAR) principles and comparison with validated data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value / RangeScientific Rationale & Justification
Physical State White to off-white crystalline solidBased on the analogous compound 4'-(Imidazol-1-yl)acetophenone, which is a white powder.[2] The rigid, planar structure and potential for intermolecular interactions favor a solid state at room temperature.
Melting Point (°C) 110 - 125The related compound, 4'-(imidazol-1-yl)acetophenone, has a melting point of 108-110 °C.[3] The introduction of a fluorine atom can slightly alter crystal lattice packing, potentially increasing the melting point.
pKa (Conjugate Acid) 5.0 - 6.0The primary basic center is the non-linking nitrogen of the imidazole ring. The pKa of imidazole's conjugate acid is ~7.0. The strongly electron-withdrawing nature of the 3-fluoro-4-acetylphenyl substituent will significantly reduce the electron density on the imidazole ring, thereby weakening its basicity and lowering the pKa of its conjugate acid.
logP (Octanol/Water) 1.5 - 2.54'-Fluoroacetophenone has a logP of 1.72.[4] The addition of the imidazole ring, a relatively polar heterocycle, will modulate this value. While the N-phenyl substitution increases lipophilicity compared to free imidazole, the overall value is expected to remain in a range suitable for drug-likeness, reflecting a balance between hydrophobic (fluorophenyl) and hydrophilic (imidazole, ketone) features.
Aqueous Solubility Low; pH-dependentAs a neutral molecule with a significant hydrophobic surface area and a predicted logP > 1, solubility in neutral water (pH 7.4) is expected to be low. However, due to the basicity of the imidazole ring, the compound will become protonated in acidic media (pH < pKa), forming a more soluble cationic species. Therefore, solubility will increase significantly at lower pH.

Spectroscopic Fingerprint: Predicted Signatures

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known effects of each functional group, the following spectral characteristics are predicted.

  • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the four unique proton environments: a sharp singlet for the methyl protons (CH₃) around δ 2.6 ppm; three complex multiplets for the aromatic protons on the phenyl ring between δ 7.5-8.2 ppm, with coupling patterns influenced by the adjacent fluorine and imidazole substituents; and three characteristic signals for the imidazole protons, likely in the δ 7.2-8.0 ppm range. Through-space coupling between the fluorine and nearby protons may also be observable.[5]

  • ¹³C NMR: The carbon spectrum will be characterized by a carbonyl carbon (C=O) signal downfield, around δ 195-197 ppm.[6] The methyl carbon (CH₃) will appear upfield around δ 26-28 ppm. The aromatic and imidazole carbons will resonate in the δ 110-145 ppm region, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. Studies on substituted acetophenones provide a strong basis for these predictions.[7][8]

  • FT-IR (Infrared Spectroscopy): The IR spectrum will provide clear evidence of the key functional groups.

    • ~1685 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ketone) stretching vibration.[9]

    • ~1600, 1510, 1450 cm⁻¹: Multiple bands corresponding to C=C and C=N stretching vibrations within the phenyl and imidazole rings.

    • ~1250-1150 cm⁻¹: A strong band associated with the C-F (aryl-fluoride) stretching vibration.

    • ~3100-3150 cm⁻¹: Weak C-H stretching bands from the aromatic and imidazole rings. Characteristic peaks for imidazole rings are well-documented and can be used for confirmation.[10][11][12]

Gold-Standard Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the empirical determination of the most critical physicochemical properties for any drug discovery candidate.

Determination of pKa by Potentiometric Titration

Causality: The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target engagement. Potentiometric titration is the definitive method for pKa determination, as it directly measures the change in pH as a function of added titrant, allowing for the precise identification of the half-equivalence point where pH = pKa.[13]

Protocol:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (typically 25 °C).[14]

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% v/v methanol in water) to ensure full dissolution. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[14]

  • Titration (Acidification): Begin by titrating the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added. Purge the solution with nitrogen to prevent interference from dissolved CO₂.[14]

  • Titration (Basification): Once the pH is in the acidic range (~pH 2), titrate the solution back with a standardized 0.1 M NaOH solution, again recording pH and volume at each step through the expected pKa range and up to ~pH 11.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be generated; the peak of this plot corresponds to the equivalence point, and the pKa is the pH at half of this volume.

Workflow Diagram: pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3 Buffers, 25°C) Prepare Prepare Sample (Compound + Co-Solvent + KCl) Calibrate->Prepare Titrate Titrate with NaOH (0.1 M) Record (pH, Volume) Prepare->Titrate Plot Plot pH vs. Volume Titrate->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative Determine Determine pKa (pH at V_eq / 2) Derivative->Determine

Caption: Workflow for pKa determination via potentiometric titration.

Determination of logP by Shake-Flask Method

Causality: Lipophilicity, quantified as the partition coefficient (logP), is a critical predictor of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The shake-flask method is the universally recognized gold standard because it directly measures the partitioning of the compound between two immiscible phases at equilibrium, providing the most accurate and reliable logP value.[15][16]

Protocol:

  • Phase Preparation: Prepare mutually saturated solvents by mixing equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) in a large separatory funnel. Shake vigorously for 24 hours and then allow the layers to separate completely.[17][18]

  • Stock Solution: Prepare a stock solution of the test compound in the 1-octanol phase at a concentration that can be accurately quantified by the chosen analytical method (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the PBS phase (e.g., 5 mL of each).

  • Equilibration: Seal the vial and shake it on a mechanical shaker at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 24 hours).[19]

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases and break any emulsions.

  • Quantification: Carefully withdraw an aliquot from each phase. Dilute the octanol phase aliquot with mobile phase. Analyze the concentration of the compound in both the aqueous (C_water) and octanol (C_octanol) aliquots using a validated HPLC-UV or LC-MS method.

  • Calculation: Calculate the partition coefficient P = C_octanol / C_water. The final value is expressed as logP = log₁₀(P).

Workflow Diagram: logP Determination

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Prepare Saturated Octanol & PBS (pH 7.4) Stock Make Octanol Stock of Compound Saturate->Stock Mix Mix Octanol Stock & PBS Stock->Mix Equilibrate Shake (24h, 25°C) Mix->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Quantify Quantify Concentration in each phase (HPLC) Separate->Quantify Calculate Calculate logP = log(C_oct / C_water) Quantify->Calculate

Caption: Workflow for logP determination using the shake-flask method.

Determination of Thermodynamic Aqueous Solubility

Causality: Aqueous solubility is a fundamental property that limits drug absorption and bioavailability. The thermodynamic (or equilibrium) solubility assay is considered the "gold standard" as it measures the concentration of a saturated solution in equilibrium with the solid drug, reflecting the true solubility limit, which is crucial for formulation and preclinical studies.[20]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to several vials (a minimum of three replicates per condition). The excess should be sufficient to maintain a solid phase throughout the experiment.[19]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for an extended period (typically 24-72 hours) until the concentration in the liquid phase reaches a plateau.[19][21]

  • Phase Separation: After equilibration, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Visual inspection should confirm a clear filtrate.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase for LC) and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

  • Result: The average concentration from the replicates is reported as the thermodynamic solubility in µg/mL or µM.

Workflow Diagram: Aqueous Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis AddSolid Add Excess Solid Compound to Vials AddBuffer Add Aqueous Buffer (e.g., PBS, pH 7.4) AddSolid->AddBuffer Equilibrate Shake (24-72h, 25°C) AddBuffer->Equilibrate Filter Filter to Remove Undissolved Solid Equilibrate->Filter Quantify Quantify Concentration of Filtrate (HPLC) Filter->Quantify Report Report Average Solubility (µg/mL) Quantify->Report

Sources

An In-depth Technical Guide to 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone: Molecular Structure, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, a heterocyclic aromatic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, plausible synthetic routes, and detailed spectroscopic analysis.

Introduction

This compound (CAS No. 870838-82-7) is a substituted acetophenone derivative featuring a fluoro group at the 3' position and an imidazole ring linked via a nitrogen atom at the 4' position of the phenyl ring.[1] The molecular formula of this compound is C₁₁H₉FN₂O, and it has a molecular weight of 204.2 g/mol .[1] The unique combination of a fluoroacetophenone scaffold and an imidazole moiety suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the imidazole ring is a common pharmacophore in many biologically active molecules.[2][3][4][5]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central acetophenone core. The phenyl ring is substituted with a fluorine atom at the meta-position relative to the acetyl group and an imidazole ring at the para-position.

Key Structural Features:

  • Acetophenone Core: Provides a rigid scaffold and a reactive keto group.

  • Fluorine Substitution: The electronegative fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity and potential interactions with biological targets. It is a common modification in medicinal chemistry to improve metabolic stability and binding affinity.[2]

  • Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole moiety is a well-known pharmacophore present in numerous drugs and is known to participate in hydrogen bonding and coordination with metal ions in biological systems.[3][4][5][6][7]

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 870838-82-7[1]
Molecular Formula C₁₁H₉FN₂O[1]
Molecular Weight 204.2 g/mol [1]

Synthesis Methodology

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthetic strategy leverages the reactivity of a difluoro-substituted acetophenone precursor with imidazole. The fluorine atom ortho to the nitro group and para to the acetyl group in a starting material like 4',5'-difluoro-2'-nitroacetophenone would be highly activated towards nucleophilic substitution. A subsequent reduction of the nitro group and diazotization followed by a Sandmeyer-type reaction could introduce the desired 3'-fluoro substituent, though a more direct route starting from a pre-fluorinated precursor is more likely. A more straightforward approach would be the direct substitution of a fluorine atom from a suitable precursor like 3',4'-difluoroacetophenone.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.

  • Reaction Setup: To a solution of 3',4'-difluoroacetophenone (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add imidazole (1.1 equivalents) and a suitable base such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form, which can be collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.[8][9]

Synthesis_Workflow reagents 3',4'-Difluoroacetophenone + Imidazole + K₂CO₃ in DMF/DMSO reaction Nucleophilic Aromatic Substitution (SNAAr) reagents->reaction Heating workup Aqueous Work-up (Precipitation) reaction->workup Cooling & Quenching purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Ketone)1680 - 1700Strong, sharp absorption due to the carbonyl stretch, conjugated with the aromatic ring.[10]
C-F1000 - 1400Strong absorption due to the carbon-fluorine stretching vibration.
Aromatic C=C1450 - 1600Multiple medium to weak bands from the stretching vibrations of the phenyl and imidazole rings.
Aromatic C-H3000 - 3100Weak to medium intensity bands from the stretching vibrations of sp²-hybridized carbons.[10]

The presence of a strong peak around 1685 cm⁻¹ would be a key indicator of the acetophenone carbonyl group.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide valuable information about the number and chemical environment of the hydrogen atoms.

  • Methyl Protons (-CH₃): A singlet integrating to three protons is expected around δ 2.5-2.6 ppm.[13][14]

  • Aromatic Protons (Phenyl Ring): The protons on the substituted phenyl ring will appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The coupling with the fluorine atom will further split the signals of the adjacent protons.

  • Imidazole Protons: Three distinct signals are expected for the imidazole ring protons, typically in the range of δ 7.0-8.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-200 ppm, is characteristic of the ketone carbonyl carbon.[13][15]

  • Aromatic Carbons: The carbons of the phenyl and imidazole rings will resonate in the δ 110-160 ppm range. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 204.20. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic and imidazole rings. For the related compound, 1-(4-(1H-imidazol-1-yl)phenyl)ethanone, prominent fragments are observed at m/z values of 171, 143, and 186.[16]

Potential Applications in Drug Discovery

The structural motifs present in this compound make it a highly attractive scaffold for the development of new therapeutic agents.

  • Enzyme Inhibition: The imidazole ring is a key component of many enzyme inhibitors.[3][4] This compound could serve as a starting point for the synthesis of inhibitors for various enzymes, including kinases, which are crucial targets in cancer therapy.[4]

  • Antifungal and Antibacterial Agents: Imidazole derivatives are well-established as antifungal and antibacterial agents.[6][7] The presence of the fluoroacetophenone moiety could modulate the biological activity and pharmacokinetic properties of new antimicrobial compounds.

  • Receptor Modulation: The ability of the imidazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing ligands that can modulate the activity of various cellular receptors.[3]

Applications Core This compound App1 Enzyme Inhibition (e.g., Kinase Inhibitors) Core->App1 App2 Antimicrobial Agents (Antifungal, Antibacterial) Core->App2 App3 Receptor Ligands (Agonists/Antagonists) Core->App3 App4 Medicinal Chemistry Scaffold App1->App4 App2->App4 App3->App4

Sources

A Technical Guide to the Spectral Analysis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, a compound of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of a fluorine atom and an imidazole moiety onto the acetophenone scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Imidazole-containing compounds are known for a wide range of biological activities, including antifungal and anticancer properties.[1] The addition of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.

Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogs to provide a robust, predictive analysis of its spectral characteristics. By examining the spectra of 4'-(Imidazol-1-yl)acetophenone, 4-fluoroacetophenone, and 3-fluoroacetophenone, we can elucidate the expected spectral features of the target compound with a high degree of confidence.

Molecular Structure and Predicted Spectroscopic Overview

The logical first step in any spectral analysis is a clear understanding of the molecule's structure and the anticipated influence of its constituent parts on the resulting spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and substitution patterns of the molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
CH₃ (acetyl)~2.6Singlet (s)-
H-5'~7.5Doublet (d)~8.5
H-2'~7.8Doublet of doublets (dd)J(H,H) ≈ 2.0, J(H,F) ≈ 12.0
H-6'~8.0Doublet (d)~2.0
H-5 (imidazole)~7.3Singlet (s)-
H-4 (imidazole)~7.4Singlet (s)-
H-2 (imidazole)~8.1Singlet (s)-

Causality and Interpretation:

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, imidazole, and acetyl protons.

  • Acetyl Protons: A singlet integrating to three protons is expected around δ 2.6 ppm, characteristic of a methyl ketone.[3]

  • Aromatic Protons (Acetophenone Ring): The substitution pattern on the phenyl ring will lead to a complex splitting pattern.

    • H-5': This proton is ortho to the imidazole group and will likely appear as a doublet due to coupling with H-6'. Based on data for 3-fluoro-4-methoxyacetophenone, where the proton ortho to the methoxy group appears around δ 7.0 ppm, the imidazole group is expected to have a similar shielding effect.[4]

    • H-6': This proton is ortho to the acetyl group and meta to the fluorine. It is expected to be the most downfield of the phenyl protons, appearing as a doublet due to coupling with H-5'.

    • H-2': This proton is ortho to both the acetyl group and the fluorine atom. It will experience coupling to both H-6' (meta, small J) and the fluorine atom (ortho, large J), resulting in a doublet of doublets. The chemical shift will be downfield due to the proximity of the electron-withdrawing acetyl group.

  • Imidazole Protons: The protons on the imidazole ring typically appear as singlets in this configuration.

    • H-2: Being positioned between two nitrogen atoms, this proton is the most deshielded of the imidazole protons and is expected to appear as a singlet around δ 8.1 ppm.[1]

    • H-4 and H-5: These protons will appear as two distinct singlets at slightly different chemical shifts, predicted to be in the range of δ 7.3-7.4 ppm.[1]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
CH₃ (acetyl)~27-
C-5'~118J ≈ 20 (ortho)
C-1'~132J ≈ 3 (meta)
C-6'~125J ≈ 3 (meta)
C-2'~115J ≈ 20 (ortho)
C-4'~140J ≈ 10 (para)
C-3'~155J ≈ 250 (ipso)
C=O (acetyl)~196-
C-5 (imidazole)~122-
C-4 (imidazole)~130-
C-2 (imidazole)~136-

Causality and Interpretation:

  • Carbonyl and Methyl Carbons: The carbonyl carbon of the acetyl group is expected at a characteristic downfield shift of ~196 ppm, while the methyl carbon will be found upfield around ~27 ppm.[3][5]

  • Aromatic Carbons: The fluorine substituent will have a significant impact on the chemical shifts and will introduce C-F coupling.

    • C-3': The carbon directly attached to the fluorine (ipso-carbon) will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz and will be shifted significantly downfield.

    • C-2' and C-4': The carbons ortho and para to the fluorine will exhibit two-bond and three-bond C-F coupling, respectively, with J values typically in the range of 10-25 Hz.

    • C-1', C-5', and C-6': The meta carbons will show smaller C-F coupling constants.

  • Imidazole Carbons: The chemical shifts for the imidazole carbons are predicted based on related structures, with C-2 being the most downfield.[1]

NMR Experimental Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Place sample in NMR spectrometer (e.g., 500 MHz) prep3->acq1 acq2 Acquire 1H and 13C spectra acq1->acq2 proc1 Fourier transform acq2->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectra to TMS (0 ppm) proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6 mL in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[2]

  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. For the ¹³C spectrum, a proton-decoupled experiment is standard. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data for this compound

m/z (mass-to-charge ratio)Predicted Identity
204[M]⁺ (Molecular Ion)
189[M - CH₃]⁺
161[M - CH₃CO]⁺
77[C₆H₅]⁺ (Phenyl cation)
43[CH₃CO]⁺ (Acetyl cation)

Causality and Interpretation:

The molecular weight of this compound is 204.20 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 204.

MS_Fragmentation M [M]⁺ m/z = 204 M_minus_CH3 [M - CH₃]⁺ m/z = 189 M->M_minus_CH3 - •CH₃ Acetyl [CH₃CO]⁺ m/z = 43 M->Acetyl - •C₉H₆FN₂ M_minus_CH3CO [M - CH₃CO]⁺ m/z = 161 M_minus_CH3->M_minus_CH3CO - CO

Caption: Predicted primary fragmentation pathway in EI-MS.

The primary fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage).[6][7] This will result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion at m/z = 189, which is likely to be the base peak.[7] Another characteristic fragmentation is the loss of the entire acetyl group (CH₃CO, 43 Da), leading to a fragment at m/z = 161. A peak at m/z = 43 corresponding to the acetyl cation is also expected.[7]

Mass Spectrometry Experimental Protocol
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.

  • Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Predicted Vibrational Mode
~3100-3000C-H stretching (aromatic and imidazole)
~2950-2850C-H stretching (aliphatic - CH₃)
~1685C=O stretching (ketone)
~1600, ~1500C=C stretching (aromatic ring)
~1250C-F stretching
~1550C=N stretching (imidazole ring)

Causality and Interpretation:

The IR spectrum will be dominated by a strong absorption band for the carbonyl group of the ketone.

  • C=O Stretch: A strong, sharp peak is expected around 1685 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone (typically ~1715 cm⁻¹).[8]

  • C-H Stretches: Aromatic and imidazole C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretches: The aromatic and imidazole ring C=C and C=N stretching vibrations will give rise to several bands in the 1600-1500 cm⁻¹ region.

  • C-F Stretch: A strong band corresponding to the C-F stretch is expected in the fingerprint region, typically around 1250 cm⁻¹.

IR Spectroscopy Experimental Protocol
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the key spectral data for this compound. By leveraging data from structurally similar compounds, we have established a reliable set of expected spectral characteristics for ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The detailed interpretations, predicted data tables, and standard experimental protocols herein serve as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds in the field of drug discovery and development.

References

  • The Royal Society of Chemistry. (2013). Supplementary Information for a chemical publication.
  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, m1375.
  • Georganics. (n.d.). 4-(Imidazol-1-yl)acetophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts - Supplementary Information.
  • Scribd. (n.d.). Acetophenone C-NMR.pdf. Retrieved from [Link]

  • Benchchem. (2025). ¹H and ¹³C NMR Analysis of 4'-Chloro-3'-fluoroacetophenone: A Comparative Guide.
  • YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information for a Chemical Communications article.
  • National Institute of Standards and Technology. (n.d.). Acetophenone - NIST WebBook. Retrieved from [Link]

  • Mass Spectrometry Interpretation Guide. (n.d.). Interpretation of Mass Spectra.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

  • BMRB. (n.d.). bmse010101 4-acetoxy-acetophenone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetophenone, 4'-amino- - NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability and efficacy of a potential drug candidate. This guide provides a comprehensive technical overview of the solubility of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, a heterocyclic ketone of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document serves as a foundational resource, elucidating the theoretical principles governing its solubility and offering detailed, field-proven methodologies for its empirical determination. By synthesizing insights from structural analysis, established solubility testing protocols, and the known behavior of analogous compounds, this guide equips researchers with the necessary framework to expertly characterize the solubility profile of this and similar molecules, thereby enabling informed decisions in the drug discovery and development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount determinant of a drug's ultimate success. Poor solubility can severely limit oral bioavailability by impeding dissolution in the gastrointestinal tract, complicate formulation development, and generate unreliable data in in vitro biological assays.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable early in the drug discovery process.

This compound is a substituted aromatic ketone containing an imidazole moiety. While its specific therapeutic applications are still under investigation, its structural motifs are common in pharmacologically active molecules. The presence of a fluorine atom, a ketone group, and an imidazole ring suggests a complex interplay of factors that will govern its solubility. This guide will dissect these factors and provide a robust framework for the experimental determination of this crucial property.

Physicochemical Profile and Predicted Properties

A foundational step in understanding a compound's behavior is to collate its known physicochemical properties. For this compound, some key predicted parameters have been reported.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₉FN₂O-
Molecular Weight204.20 g/mol -
Boiling Point365.1 ± 32.0 °C[2]
Density1.21 ± 0.1 g/cm³[2]
pKa4.61 ± 0.10[2]

Table 1: Predicted Physicochemical Properties of this compound.[2]

The predicted pKa of 4.61 suggests that the imidazole ring is weakly basic.[2] This is a critical piece of information, as it implies that the compound's solubility will be pH-dependent, exhibiting higher solubility in acidic environments where the imidazole nitrogen can be protonated.

Theoretical Framework for Solubility

The solubility of a molecule like this compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a general but powerful predictive tool.[3]

Structural Analysis and its Implications for Solubility
  • Aromatic Core and Ketone Group: The acetophenone backbone is largely nonpolar. The carbonyl group of the ketone is polar and can act as a hydrogen bond acceptor, which contributes favorably to its solubility in polar solvents like water.[4] However, as the size of the nonpolar carbon framework increases, the aqueous solubility of ketones tends to decrease.[5]

  • Imidazole Moiety: The imidazole ring is a heterocyclic aromatic system containing two nitrogen atoms. One of these nitrogens has a lone pair of electrons that can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. This duality enhances its potential for interaction with polar solvents. However, studies on similar compounds have shown that phenylimidazoles can have significantly lower solubility than imidazole itself in some organic solvents.[6]

  • Fluorine Substitution: The fluorine atom is highly electronegative and can participate in hydrogen bonding. Its presence can modulate the electronic properties of the aromatic ring and influence crystal packing, which in turn affects the energy required to break the crystal lattice for dissolution.

The Influence of pH

As indicated by its predicted pKa, the imidazole moiety of this compound is expected to be protonated at pH values below its pKa. This protonation introduces a positive charge, significantly increasing the molecule's polarity and its ability to interact with water molecules, thereby enhancing its aqueous solubility. Consequently, a comprehensive solubility assessment must be conducted over a physiologically relevant pH range (typically 1.2 to 6.8).[7]

Solvent Effects

The choice of solvent will dramatically impact the solubility of this compound. In polar protic solvents like water and methanol, hydrogen bonding will be a key driver of solubility. In polar aprotic solvents like DMSO, dipole-dipole interactions will be more significant. In nonpolar solvents, the solubility is expected to be low due to the polar nature of the ketone and imidazole groups. The solubility of the related, non-fluorinated compound, 4'-(Imidazol-1-yl)acetophenone, is noted to be slight in chloroform and methanol.[8]

Experimental Determination of Solubility

Given the absence of published experimental data, this section provides detailed protocols for determining the solubility of this compound. Two primary types of solubility measurements are relevant in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It is the most accurate and relevant measure for understanding a drug's behavior in vivo.[1] The shake-flask method is the gold standard for this determination.[7][9]

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[7] The temperature of these buffers should be controlled, typically at 25°C or 37°C.[7][10]

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[11]

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for this quantification.[1] A calibration curve must be prepared using standard solutions of known concentrations.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated, representing the thermodynamic equilibrium.

  • Extended Equilibration Time: Allows the dissolution process to reach a steady state.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[12][13]

  • pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to confirm the conditions.[7]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) C Add compound to buffers A->C B Weigh excess compound B->C D Agitate at constant T (24-72h) C->D E Separate solid (centrifuge/filter) D->E F Collect clear supernatant E->F G Quantify concentration (HPLC-UV) F->G H Determine Solubility (mg/mL or µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared from a stock solution (usually in DMSO). This method is higher-throughput and often used in the early stages of drug discovery for screening large numbers of compounds.[14]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Addition to Buffer: Add a small aliquot of the DMSO stock solution to the aqueous buffer. The final concentration of DMSO should be kept low (typically 1-2%) to minimize its co-solvent effects.

  • Incubation and Detection: The mixture is shaken for a shorter period, often around 2 hours.[10] The formation of a precipitate is then detected, which can be done visually, by turbidimetry (nephelometry), or by analyzing the concentration in solution after filtration or centrifugation.[11]

Causality Behind Experimental Choices:

  • DMSO Stock: Allows for the rapid preparation of supersaturated solutions from which the compound can precipitate.

  • Shorter Incubation: This is a non-equilibrium measurement, so a shorter time frame is used to assess the rate of precipitation.[9]

  • High-Throughput Compatibility: The methodology is easily adaptable to 96-well plate formats, making it suitable for screening.

G A Prepare high-conc. DMSO stock B Add aliquot of stock to aqueous buffer A->B C Incubate with shaking (e.g., 2h) B->C D Detect precipitation (e.g., nephelometry) C->D E Determine Kinetic Solubility D->E

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Reporting

The solubility data should be presented clearly, specifying the method used (thermodynamic or kinetic), the composition of the solvent (including pH), and the temperature at which the measurement was made. For this compound, it is anticipated that the solubility will be higher at lower pH values. A plot of solubility versus pH will be highly informative for predicting its behavior in the gastrointestinal tract.

ParameterExpected Outcome for this compoundRationale
pH-dependent solubility Higher solubility at pH < 4.6Protonation of the imidazole ring increases polarity.
Kinetic vs. Thermodynamic Kinetic solubility may be higherThe DMSO co-solvent can create a supersaturated state before precipitation.
Solubility in organic solvents Moderate solubility in polar organic solventsThe polar ketone and imidazole groups will interact favorably.

Table 2: Anticipated Solubility Profile and Rationale.

Conclusion

References

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Georganics. 4-(Imidazol-1-yl)acetophenone. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555.
  • PubChem. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. Available from: [Link]

  • Chemdad. 4'-(IMIDAZOL-1-YL)ACETOPHENONE. Available from: [Link]

  • ResearchGate. Table 2 Solubility of different ketones in the buffer medium and... Available from: [Link]

  • Chemistry LibreTexts. Factors Affecting Solubility. Available from: [Link]

  • ResearchGate. Some Factors Affecting the Solubility of Polymers. Available from: [Link]

  • World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available from: [Link]

  • ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available from: [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available from: [Link]

  • ResearchGate. Properties of aromatic ketones and other solvents. Available from: [Link]

  • ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Available from: [Link]

  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. Available from: [Link]

  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. Available from: [Link]

  • Quora. Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Available from: [Link]

  • Royal Society of Chemistry. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Available from: [Link]

  • World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

  • YouTube. Factors Affecting Solubility. Available from: [Link]

  • Wikipedia. Ketone. Available from: [Link]

Sources

Fluoro-Substituted Imidazolyl Acetophenones: A Technical Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by Gemini

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The confluence of the imidazole nucleus, an acetophenone scaffold, and strategic fluorine substitution presents a compelling triad for modern medicinal chemistry. The imidazole ring is a privileged structure, integral to numerous biological processes and marketed drugs.[1][2][3] When functionalized with an acetophenone moiety, it creates a versatile backbone for therapeutic agents. The introduction of fluorine—a cornerstone of contemporary drug design—can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[4][5] This guide provides a comprehensive technical overview of fluoro-substituted imidazolyl acetophenones, synthesizing current knowledge on their synthesis, multi-faceted biological activities, and underlying structure-activity relationships (SAR). We delve into their potent antifungal, antibacterial, and anticancer properties, supported by detailed experimental protocols and mechanistic diagrams to empower researchers in the rational design and development of next-generation therapeutics based on this promising molecular architecture.

Introduction: The Architectural Synergy of Imidazole, Acetophenone, and Fluorine

The design of novel therapeutic agents often relies on combining well-established pharmacophores with strategic chemical modifications to enhance efficacy and selectivity. The scaffold of fluoro-substituted imidazolyl acetophenones is a prime example of this synergistic approach.

  • The Imidazole Scaffold: A Privileged Core The five-membered imidazole ring is a fundamental heterocyclic motif in medicinal chemistry.[2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity for metal ion coordination allow it to interact with a wide array of biological targets.[6][7][8] This versatility is evidenced by its presence in essential biomolecules like the amino acid histidine and in a broad spectrum of approved drugs, from the antifungal ketoconazole to the anti-ulcer agent omeprazole.[1][8]

  • The Acetophenone Moiety: A Versatile Linker and Pharmacophore Acetophenone and its derivatives serve as crucial building blocks in the synthesis of numerous biologically active compounds, including chalcones and other ketone-based structures.[9][10][11] Within the context of this guide's topic, the acetophenone unit acts as a rigid linker connecting the imidazole core to a (fluoro)-phenyl ring, defining the spatial orientation of these key functional groups. Furthermore, the α,β-unsaturated carbonyl group present in many acetophenone derivatives is a known reactive pharmacophore that can engage in crucial interactions with biological targets.[9]

  • The Impact of Fluorine Substitution: A Quantum Leap in Drug Design The incorporation of fluorine into drug candidates is a validated strategy for optimizing pharmacological profiles.[4] Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can drastically alter local electronic environments. Key benefits of fluorination include:

    • Enhanced Metabolic Stability: C-F bonds are stronger than C-H bonds, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

    • Increased Binding Affinity: Fluorine can engage in favorable electrostatic and orthogonal multipolar interactions with protein targets, enhancing binding potency.

    • Modulated Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, improving its ability to cross biological membranes.[4][12]

    • Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a compound's ionization state and solubility at physiological pH.

General Synthesis Strategies

The synthesis of fluoro-substituted imidazolyl acetophenones typically involves a multi-step process. A common and efficient route begins with the α-halogenation of a substituted acetophenone, followed by nucleophilic substitution with imidazole.

Generalized Synthesis Workflow

The diagram below illustrates a common pathway for synthesizing the target compounds. The key steps involve the bromination of a fluoro-substituted acetophenone to create a reactive intermediate, which is then coupled with imidazole.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution A Fluoro-substituted Acetophenone B α-Bromo-fluoro-substituted Acetophenone (Intermediate 19) A->B Br₂ / 250W Irradiation B_clone α-Bromo-fluoro-substituted Acetophenone (Intermediate 19) C Imidazole D Fluoro-substituted Imidazolyl Acetophenone (Target Compound) C->D Nucleophilic Reaction B_clone->D Nucleophilic Reaction Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Enzyme->Ergosterol Ergosterol Biosynthesis Inhibitor Fluoro-Imidazolyl Acetophenone Inhibitor->Enzyme Inhibition cluster_0 Signaling & Proliferation cluster_1 Cell Fate Inhibitor Fluoro-Imidazolyl Acetophenone Kinase Oncogenic Kinases (EGFR, VEGFR) Inhibitor->Kinase Inhibition CellCycle Cell Cycle Progression (G2/M Phase) Inhibitor->CellCycle Arrest Apoptosis Apoptosis Pathway Inhibitor->Apoptosis Induction Death Cancer Cell Death Apoptosis->Death

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, a novel small molecule with potential therapeutic relevance. Recognizing that robust computational modeling is a cornerstone of modern drug discovery, we eschew a one-size-fits-all template. Instead, this document presents a logical, causality-driven workflow, guiding researchers from initial structure preparation through advanced dynamic simulations and property prediction. Each protocol is presented not merely as a series of steps, but as a self-validating system rooted in established scientific principles. By synthesizing predictive data with mechanistic insights, this guide serves as a practical whitepaper for scientists engaged in the computational evaluation of novel chemical entities.

Introduction: Rationale and Strategic Context

The acetophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The subject of this guide, this compound, is functionalized with two key pharmacophoric groups that warrant a detailed computational investigation:

  • The Imidazole Ring: This heterocycle is a common feature in many pharmaceuticals, acting as a versatile hydrogen bond donor/acceptor and a bioisostere for other functional groups. Its presence is often crucial for target binding and modulating physicochemical properties.

  • The Fluorine Atom: The strategic incorporation of fluorine is a pillar of modern drug design.[2][3] Its high electronegativity can profoundly influence a molecule's pKa, metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic profiles.[2][4]

Given this structural context, in silico modeling provides an indispensable toolkit for predicting the molecule's behavior and potential before committing to costly and time-consuming synthesis and in vitro testing.[5][6] This guide outlines a multi-stage computational workflow designed to build a comprehensive profile of this promising molecule.

Foundational Workflow: Molecular Structure Preparation

The fidelity of any computational model is fundamentally dependent on the quality of the initial molecular structure. An improperly optimized structure with high internal strain will produce unreliable data in all subsequent analyses. The primary objective is to identify a low-energy, three-dimensional conformation that is representative of the molecule's likely state in a biological system.

Experimental Protocol: 3D Structure Generation and Energy Minimization
  • 2D to 3D Conversion:

    • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch). The CAS number for this compound is 870838-82-7.[7]

    • Export the structure's SMILES (Simplified Molecular Input Line Entry System) string: CC(=O)C1=C(F)C=CC=C1N2C=CN=C2.

    • Utilize a program like Open Babel or Avogadro to convert the 2D representation into an initial 3D structure, ensuring correct bond orders and adding explicit hydrogen atoms.

  • Energy Minimization (Molecular Mechanics):

    • Import the 3D structure into a molecular modeling package.

    • Select a robust molecular mechanics force field, such as MMFF94 or UFF, which are well-suited for organic molecules.

    • Perform an energy minimization using a steepest descent algorithm followed by a conjugate gradient algorithm. This two-step process first resolves major steric clashes and then efficiently locates the nearest local energy minimum.

    • Causality: This step relaxes the geometry, ensuring that bond lengths, angles, and dihedrals are in a low-energy state, which is a prerequisite for any meaningful quantum mechanical or docking calculation.

  • Output: The result is an optimized 3D structure (.mol2 or .pdb file) ready for further analysis.

G cluster_prep Structure Preparation Workflow smi 1. SMILES String CC(=O)C1=C(F)C=CC=C1N2C=CN=C2 gen3d 2. Generate 3D Coordinates (e.g., Open Babel) smi->gen3d Add Hydrogens em 3. Energy Minimization (e.g., MMFF94 Force Field) gen3d->em Relax Geometry out 4. Optimized 3D Structure (.mol2 file) em->out

Caption: Workflow for preparing the 3D molecular structure.

Quantum Mechanical Analysis: Unveiling Electronic Properties

To understand the intrinsic electronic character of this compound, we turn to quantum mechanics (QM). Methods like Density Functional Theory (DFT) provide profound insights into the molecule's reactivity, charge distribution, and spectroscopic properties by solving an approximation of the Schrödinger equation.[8]

Experimental Protocol: DFT Calculations
  • Input Preparation: Use the optimized 3D structure from the previous step as the input geometry.

  • Calculation Setup:

    • Software: Use a QM package such as Gaussian, ORCA, or GAMESS.

    • Method: Select a widely-used functional, such as B3LYP, which offers a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: Choose a Pople-style basis set like 6-31G(d,p) or a Dunning-style set like cc-pVDZ. This defines the set of functions used to build the molecular orbitals.

  • Execution: Perform a geometry optimization calculation followed by a frequency calculation to ensure the structure is a true energy minimum. Request the generation of molecular orbitals (HOMO, LUMO) and the electrostatic potential (ESP).

  • Analysis:

    • HOMO/LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

    • Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule. Red regions indicate negative potential (electron-rich areas, e.g., around the carbonyl oxygen), which are potential hydrogen bond acceptors. Blue regions indicate positive potential (electron-poor areas), which may act as hydrogen bond donors.

G cluster_qm Conceptual QM Outputs lumo LUMO (Electron Acceptor) mol Molecule lumo->mol Energy Gap (Reactivity) homo HOMO (Electron Donor) esp ESP Map mol->homo mol->esp Charge Distribution

Caption: Key electronic properties derived from QM calculations.

Data Presentation: Predicted Quantum Mechanical Properties
PropertyHypothetical ValueSignificance
Energy of HOMO-6.5 eVIndicates potential for electron donation in charge-transfer interactions.
Energy of LUMO-1.2 eVIndicates ability to accept electrons; relevant for binding to targets.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DebyeQuantifies the overall polarity of the molecule, affecting solubility.
Electrostatic PotentialNegative on C=O, N (imi)Predicts sites for hydrogen bonding and electrostatic interactions.

Note: These values are illustrative and would be generated by the actual QM calculation.

Structure-Based Inquiry: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9] It is a cornerstone of structure-based drug design.[10] Based on the known activity of related 4'-(imidazol-1-yl)acetophenones as thromboxane synthesis inhibitors, a plausible target for our molecule is Thromboxane A2 Synthase .

Experimental Protocol: Protein-Ligand Docking with AutoDock Vina
  • Target Preparation:

    • Download the crystal structure of a suitable target, e.g., Thromboxane A2 Synthase, from the Protein Data Bank (PDB).

    • Using software like UCSF Chimera or PyMOL, prepare the protein by removing water molecules, co-factors, and any existing co-crystallized ligands.[11]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is critical for correctly calculating electrostatic interactions.

    • Save the prepared protein in the .pdbqt format required by AutoDock Vina.

  • Ligand Preparation:

    • Use the energy-minimized structure of this compound.

    • Define the rotatable bonds within the ligand. The software will explore different conformations by rotating these bonds during the docking simulation.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define the search space for the docking algorithm. This is a 3D box centered on the protein's active site. The location can be determined from the position of a known inhibitor or through binding site prediction algorithms.

    • The size of the box should be large enough to accommodate the ligand in various orientations.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input.

    • Vina will perform a series of computational "runs" to explore different binding poses, scoring each one.

  • Results Analysis:

    • The primary output is a binding affinity score (in kcal/mol), where more negative values indicate stronger predicted binding.

    • Visualize the top-ranked poses in a molecular viewer. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's active site residues. This provides a structural hypothesis for the molecule's mechanism of action.

G cluster_dock Molecular Docking Workflow p_pdb 1a. PDB Structure (Protein) p_prep 1b. Prepare Protein (Add H, Remove H2O) p_pdb->p_prep grid 3. Define Grid Box (Active Site) p_prep->grid l_mol 2a. 3D Structure (Ligand) l_prep 2b. Prepare Ligand (Set Rotatable Bonds) l_mol->l_prep l_prep->grid dock 4. Run Docking (e.g., AutoDock Vina) grid->dock results 5. Analyze Results (Binding Score & Pose) dock->results G cluster_md Molecular Dynamics Workflow start 1. Docked Complex solvate 2. Solvate & Add Ions start->solvate emin 3. Energy Minimization solvate->emin nvt 4. NVT Equilibration (Constant Temp) emin->nvt npt 5. NPT Equilibration (Constant Pressure) nvt->npt prod 6. Production Run (e.g., 100 ns) npt->prod analysis 7. Trajectory Analysis (RMSD, RMSF) prod->analysis

Caption: The sequential stages of an MD simulation workflow.

Drug-Likeness and Property Prediction: In Silico ADMET

A potent molecule is of little therapeutic value if it cannot reach its target or has an unacceptable safety profile. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore a critical step in early-stage drug discovery. [12][13]Numerous online tools and models leverage vast datasets to make these predictions. [14]

Experimental Protocol: ADMET Prediction using Web Servers
  • Input: Use a tool like the SwissADME or pkCSM web server. The only required input is the molecule's SMILES string.

  • Execution: Submit the structure to the server. The platform runs the molecule through a series of pre-built models to predict dozens of physicochemical and pharmacokinetic parameters.

  • Analysis: Scrutinize the output, paying close attention to:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.

    • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and potential oral bioavailability.

    • Pharmacokinetics: Predictions for GI absorption, blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).

    • Toxicity: Flags for potential issues like mutagenicity (Ames test prediction) or hepatotoxicity.

Data Presentation: Predicted ADMET Profile
Parameter CategoryPropertyPredicted Value/StatusSignificance
Physicochemical Molecular Weight< 500 g/mol Complies with Lipinski's rules.
LogP (Lipophilicity)2.5 - 3.5Balanced for membrane permeability and solubility.
Water SolubilityModerately SolubleAffects formulation and absorption.
Lipinski's Rules Rule of Five Violations0High likelihood of oral bioavailability.
Pharmacokinetics GI AbsorptionHighGood candidate for oral administration.
Blood-Brain Barrier PermeantNoLess likely to cause central nervous system side effects.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
Toxicity Ames MutagenicityNoLow risk of being mutagenic.
HepatotoxicityLow RiskFavorable initial safety profile.

Note: These values are hypothetical predictions generated for illustrative purposes.

Synthesis and Conclusion

This guide has outlined a rigorous, multi-faceted in silico workflow for the comprehensive evaluation of this compound. By systematically progressing from fundamental structural and quantum mechanical analysis to complex, dynamic simulations and property prediction, a researcher can build a detailed hypothesis of the molecule's potential as a therapeutic agent.

The computational data generated through these protocols provides critical, actionable insights:

  • Electronic properties inform on intrinsic reactivity and potential interaction sites.

  • Molecular docking provides a structural basis for target engagement and guides structure-activity relationship (SAR) studies.

  • Molecular dynamics validates the stability of the predicted binding mode in a more realistic, dynamic environment.

  • ADMET prediction flags potential liabilities early, allowing for proactive chemical modification to improve the molecule's drug-like properties.

It is imperative to recognize that all in silico results are predictive and constitute well-informed hypotheses. The ultimate validation of these findings rests upon experimental verification through chemical synthesis, in vitro binding and activity assays, and subsequent preclinical studies. This computational framework serves to prioritize candidates and guide these experimental efforts, dramatically increasing the efficiency and success rate of the drug discovery pipeline.

References

  • Banerjee, P., & De, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Banerjee, P., et al. (2021). Open access in silico tools to predict the ADMET profiling and PASS... bioRxiv. [Link]

  • Patsnap. (2025). What is in silico drug discovery? Patsnap Synapse. [Link]

  • dockdynamics. (2022). Drug discovery by using in-silico experiments. dockdynamics In-Silico Lab. [Link]

  • Das, S., & Roy, K. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. Methods in Molecular Biology, 2719, 1-11. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-769. [Link]

  • Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers Research Topic. [Link]

  • Taylor & Francis Online. (2020). The role of fluorine in medicinal chemistry. Journal of Receptors and Signal Transduction. [Link]

  • Taylor & Francis Online. (2024). Structural, Spectral, Pharmacokinetics Analysis (in-Silico), Drug-Likeness... Polycyclic Aromatic Compounds. [Link]

  • Chemistry World. (2025). Putting the F in pharma. Chemistry World. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Sliwoski, G., et al. (2014). A Guide to In Silico Drug Design. Pharmaceuticals, 7(10), 1010-1033. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Pritam Panda. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • Read the Docs. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. [Link]

  • ResearchGate. (2025). (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • PreADMET. (n.d.). PreADMET. BMDRC. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]

  • ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. [Link]

  • ACS Publications. (2021). Quantum Chemical Calculations for Metabolomics. Chemical Reviews. [Link]

  • arXiv. (2005). Simulated Quantum Computation of Molecular Energies. arXiv. [Link]

  • Binary Star. (n.d.). Quantum Mechanical Calculations. Binary Star. [Link]

  • Wikipedia. (n.d.). Ab initio quantum chemistry methods. Wikipedia. [Link]

  • SciSpace. (2007). Quantum chemistry calculations for molecules coupled to reservoirs: formalism, implementation, and application to benzenedithiol. The Journal of Chemical Physics. [Link]

  • Georganics. (n.d.). 4-(Imidazol-1-yl)acetophenone. Georganics. [Link]

Sources

An In-depth Technical Guide to 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compounds featuring an imidazole ring linked to a substituted acetophenone scaffold represent a significant class of heterocyclic molecules in medicinal chemistry. Among these, the 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone core has emerged as a privileged structure, particularly in the development of enzyme inhibitors. The strategic placement of a fluorine atom and an imidazole moiety confers unique physicochemical and pharmacological properties, making these derivatives potent agents against fungal pathogens and, increasingly, targets in cancer therapy. This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and future perspectives for this important class of compounds, grounded in authoritative scientific literature.

Introduction: The Significance of the Imidazole-Acetophenone Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, found in numerous biologically active compounds and playing a vital role in many biochemical processes.[1] When incorporated into larger molecular frameworks, such as being linked to an acetophenone, it often serves as a critical pharmacophore for interacting with metallic centers in enzymes, particularly heme-containing cytochromes P450 (CYP).[2][3]

The this compound scaffold has garnered significant attention primarily for its potent antifungal activity.[4][5] This activity stems from the ability of these molecules to inhibit a crucial enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[2][3][6] This enzyme is essential for the production of ergosterol, the primary sterol in fungal cell membranes, making it an ideal target for antifungal drug development.[6][7] Beyond their antifungal properties, these derivatives are being explored for their potential in cancer therapy, targeting enzymes like aromatase (CYP19A1) and other P450s involved in steroidogenesis.[2][3]

The inclusion of a fluorine atom at the 3'-position is a deliberate design choice. Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, enhance binding affinity to target enzymes, and improve metabolic stability, thereby increasing the compound's overall drug-like properties.

The Core Scaffold: this compound
2.1 Chemical Structure and Properties

The core molecule, identified by CAS Number 870838-82-7, consists of an acetophenone backbone substituted at the 4'-position with an imidazole ring and at the 3'-position with a fluorine atom.[8]

  • Molecular Formula: C₁₁H₉FN₂O

  • Molecular Weight: 204.20 g/mol

  • Key Features:

    • Aromatic Ketone: The acetophenone group provides a rigid scaffold and a carbonyl group that can participate in hydrogen bonding.

    • Imidazole Ring: The nitrogen atom (N-3) of the imidazole ring acts as a potent ligand for the heme iron atom within the active site of cytochrome P450 enzymes.

    • Fluorine Substitution: The ortho-fluoro group relative to the imidazole ring influences the molecule's conformation and electronic distribution, often enhancing its inhibitory potency.

2.2 Rationale for the Fluoro and Imidazole Moieties

The combination of the imidazole and fluorine substituents is critical to the biological activity of this scaffold.

  • Imidazole: Azole antifungals, including imidazoles and triazoles, function by inhibiting lanosterol 14α-demethylase (CYP51).[2][3][6] The non-bonding electron pair on the sp²-hybridized nitrogen of the imidazole ring coordinates to the ferric iron atom of the heme group in the CYP51 active site. This binding prevents the enzyme from catalyzing the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol.[7][9] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect).[6][10]

  • Fluorine: The introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. In this context, the fluorine atom at the 3'-position can:

    • Increase Binding Affinity: By altering the electrostatic potential of the phenyl ring, it can enhance interactions with amino acid residues in the enzyme's active site.

    • Improve Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by other cytochrome P450 enzymes in the host, thereby increasing the drug's half-life.

    • Modulate pKa: It can influence the basicity of the nearby imidazole ring, fine-tuning its interaction with the heme iron.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves a nucleophilic aromatic substitution reaction followed by modifications to the acetyl group.

3.1 General Synthesis of the Core Scaffold

A common and efficient method for constructing the core scaffold is the reaction of a di-halogenated acetophenone with imidazole.

Workflow: Synthesis of the Core Scaffold

A 3',4'-Difluoroacetophenone D Nucleophilic Aromatic Substitution (SNAr) A->D B Imidazole B->D C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) C->D Reaction Conditions E This compound (Core Scaffold) D->E Product

Caption: General synthetic scheme for the core scaffold.

3.2 Synthesis of Derivatives and Analogs

Derivatives are often synthesized by modifying the acetyl group of the core scaffold. A prominent example is the Claisen-Schmidt condensation to form chalcones, which are known to possess a wide range of biological activities.[11]

Workflow: Synthesis of Chalcone Derivatives

A This compound D Claisen-Schmidt Condensation A->D B Substituted Benzaldehyde B->D C Base (e.g., NaOH, KOH) Solvent (e.g., Methanol, Ethanol) C->D Reaction Conditions E Chalcone Derivative D->E Product

Caption: Synthesis of chalcone analogs from the core scaffold.

3.3 Detailed Experimental Protocol: Example Synthesis of a Chalcone Derivative

The following protocol is adapted from the synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, illustrating a typical Claisen-Schmidt condensation.[11]

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the starting acetophenone (e.g., 3'-chloro-4'-fluoroacetophenone) and 1.0 equivalent of the substituted benzaldehyde (e.g., 4-(1H-imidazol-1-yl)benzaldehyde) in a suitable solvent such as methanol.

  • Initiation: Add a catalytic amount of an aqueous base solution (e.g., 15 M NaOH) to the flask at room temperature.

  • Reaction: Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The crude product may precipitate from the solution.

  • Purification: Filter the crude product and wash with cold water. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure chalcone derivative.[11]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action and Biological Activity
4.1 Primary Target: Lanosterol 14α-demethylase (CYP51)

The primary mechanism of antifungal action for this class of compounds is the potent and specific inhibition of CYP51.[6][12] This enzyme is a member of the cytochrome P450 superfamily and is essential for the biosynthesis of sterols in eukaryotes.[7][13]

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

cluster_0 Ergosterol Biosynthesis Pathway (Fungi) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps FF-MAS FF-MAS Lanosterol->FF-MAS CYP51 (Lanosterol 14α-demethylase) Zymosterol Zymosterol FF-MAS->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Inhibitor 3'-Fluoro-4'-(1H-imidazol-1-yl) acetophenone Derivative Inhibitor->Lanosterol Blocks Conversion

Caption: Inhibition of the ergosterol biosynthesis pathway by CYP51 inhibitors.

Inhibition of CYP51 leads to:

  • Depletion of Ergosterol: This compromises the integrity, fluidity, and function of the fungal cell membrane.

  • Accumulation of Toxic Sterol Precursors: The buildup of 14α-methylated sterols, such as lanosterol, disrupts membrane structure and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[6]

4.2 Anticancer Potential

The structural similarity between fungal CYP51 and human cytochrome P450 enzymes has prompted investigation into the anticancer properties of azole derivatives.[2][3]

  • Aromatase (CYP19A1) Inhibition: Aromatase is a human P450 enzyme that catalyzes the final step in estrogen biosynthesis. It is a key target in the treatment of hormone-dependent breast cancer. Imidazole-based compounds can inhibit aromatase, reducing estrogen levels.

  • Other CYP Enzyme Inhibition: Ketoconazole, an imidazole antifungal, is known to inhibit CYP17A1, an enzyme involved in androgen synthesis, and has been used in the treatment of prostate cancer.[3] This suggests that novel acetophenone derivatives could be developed as more selective inhibitors for specific human P450s involved in cancer progression.

4.3 Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of these inhibitors. Key findings from various studies on acetophenone and related derivatives provide valuable insights.[4][5]

Modification SiteStructural ChangeImpact on ActivityRationale
Acetophenone Core Introduction of electron-withdrawing groups (e.g., -F, -Cl)Generally increases activityEnhances binding interactions within the enzyme active site.
Acetyl Group Conversion to α,β-unsaturated ketone (Chalcone)Often potent antifungal and anticancer activityThe extended conjugation and Michael acceptor site provide additional interaction points.
Acetyl Group Replacement with other linkers (e.g., oxime, hydrazone)Variable; can modulate selectivity and potencyAlters the geometry and electronic properties of the molecule, affecting target binding.
Imidazole Ring Substitution on the imidazole ringGenerally reduces activityThe unsubstituted N-3 is critical for heme coordination.
Phenyl Ring Additional substitutionsCan fine-tune activity and pharmacokinetic propertiesAffects solubility, metabolic stability, and interactions with non-heme residues.
Future Directions and Perspectives

The this compound scaffold remains a highly promising platform for the development of novel therapeutics. Future research should focus on several key areas:

  • Selectivity: A major challenge is designing inhibitors that are highly selective for fungal CYP51 over human P450 enzymes to minimize host toxicity.[12] Structure-based drug design using crystal structures of both fungal and human CYP enzymes can guide the synthesis of more selective analogs.

  • Combating Resistance: The emergence of azole-resistant fungal strains necessitates the development of new agents.[6] Derivatives of this scaffold may be effective against resistant strains or could be used in combination therapies to overcome resistance mechanisms.

  • Broadening Therapeutic Applications: Further exploration of these compounds as inhibitors of human P450 enzymes for cancer therapy is warranted.[2] High-throughput screening and molecular docking studies can identify derivatives with potent and selective activity against targets like aromatase or other CYPs implicated in disease.[5]

  • Pharmacokinetic Optimization: Efforts should be directed towards improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to ensure they are suitable for clinical development.

Conclusion

The this compound framework is a robust and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as antifungal agents through the potent inhibition of CYP51. The strategic incorporation of fluorine and the core imidazole-acetophenone structure provides a strong foundation for designing next-generation enzyme inhibitors. With continued research into structure-activity relationships, selectivity, and new therapeutic targets, this chemical class is poised to deliver novel and effective treatments for both infectious diseases and cancer.

References
  • Georganics. (n.d.). 4-(Imidazol-1-yl)acetophenone. Retrieved from [Link]

  • Murali Krishna, S., et al. (2016). Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Retrieved from [Link]

  • Mast, N., et al. (2013). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 56(15), 6036-6048. Retrieved from [Link]

  • Li, Y., et al. (2015). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Journal of Agricultural and Food Chemistry, 63(27), 6276-6283. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). New Acetophenone Scaffolds: Synthesis, Antifungal Activities, Biocompatibility, Molecular Docking, ADMET Analysis, and Dynamic Simulations. Journal of Molecular Structure, 1289, 135833. Retrieved from [Link]

  • Ciossani, G., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(32), 10263-10273. Retrieved from [Link]

  • Uysal, H., & Aktaş, Y. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite, 7(3), 227-241. Retrieved from [Link]

  • Rozman, D., & Waterman, M. R. (1998). CYP51-mediated sterol 14a-demethylation in animals, fungi, and plants. Journal of Steroid Biochemistry and Molecular Biology, 66(1-2), 63-71. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(11), 3123. Retrieved from [Link]

  • Nguyen, T., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, 2022(2), M1382. Retrieved from [Link]

  • Uysal, H., & Aktaş, Y. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. Retrieved from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Lipids, 42(2), 165-178. Retrieved from [Link]

  • Santos, H. S., et al. (2016). Antifungal activity and synergistic effect of acetophenones isolated from species Croton against dermatophytes and yeasts. Journal of Medicinal Plants Research, 10(17), 216-222. Retrieved from [Link]

  • Vanden Bossche, H., et al. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 6(Suppl 3), S520-S534. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2004). Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Molecular and Cellular Endocrinology, 215(1-2), 1-8. Retrieved from [Link]

  • de Oliveira, G. P., et al. (2023). Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. Scientific Reports, 13(1), 13840. Retrieved from [Link]

  • Heeres, J., et al. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003-1005. Retrieved from [Link]

  • Warrilow, A. G. S., et al. (2020). Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemMedChem, 15(14), 1314-1327. Retrieved from [Link]

  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. Retrieved from [Link]

Sources

Foreword: The Imidazole Core - A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Imidazole-Containing Active Pharmaceutical Ingredients

To the dedicated researchers, scientists, and drug development professionals who drive medical innovation, this guide offers a deep dive into one of the most versatile heterocyclic scaffolds in medicinal chemistry: the imidazole ring. This five-membered aromatic heterocycle, with its two nitrogen atoms, is not merely a common structural motif; it is a "privileged structure." This status is earned by its remarkable ability to interact with a multitude of biological targets, leading to a vast spectrum of therapeutic applications. From fighting life-threatening fungal infections and cancers to managing gastric acid and hypertension, imidazole-based active pharmaceutical ingredients (APIs) are cornerstones of the modern pharmacopeia.[1][2]

The unique physicochemical properties of the imidazole nucleus—its aromaticity, hydrogen bonding capability, and amphoteric nature—allow it to serve as a potent pharmacophore, enhancing water solubility and enabling crucial binding interactions with enzymes and receptors.[3][4]

This technical guide moves beyond a simple catalog of these drugs. As a Senior Application Scientist, my objective is to provide a cohesive narrative that intertwines the why with the how. We will explore the causality behind synthetic strategies, dissect the intricate mechanisms of action that confer therapeutic efficacy, and detail the rigorous analytical methodologies required to ensure the quality and consistency of these vital APIs. Every protocol and claim is grounded in established scientific principles and supported by authoritative references, providing a self-validating framework for your research and development endeavors.

Section 1: Synthesis of the Imidazole Core - From Classic Reactions to Modern Methodologies

The construction of the imidazole ring is a foundational aspect of developing these APIs. The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, yield, and environmental impact. While numerous methods exist, the van Leusen Imidazole Synthesis remains one of the most practical and alluring protocols due to its versatility and use of readily available starting materials.[5][6]

The reaction's core principle involves a [3+2] cycloaddition between an aldimine and a tosylmethyl isocyanide (TosMIC) derivative.[7] The TosMIC reagent is a critical C2N1 "3-atom synthon," providing the final atoms needed to form the five-membered ring.[7] The elegance of this method lies in its ability to generate 1,4,5-trisubstituted imidazoles in a controlled manner.[7]

Experimental Protocol: A Representative van Leusen Imidazole Synthesis

This protocol outlines a general, yet detailed, procedure for the synthesis of a 1,4,5-trisubstituted imidazole derivative, adapted from established methodologies.[7][8] The causality behind this choice is its high yield and applicability to a diverse library of substrates, making it ideal for drug discovery campaigns.

Objective: To synthesize a 1,4,5-trisubstituted imidazole via the van Leusen reaction.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., Aniline)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride (brine) solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • In Situ Imine Formation (The "Why"): The reaction begins with the formation of an aldimine intermediate. This is achieved by reacting an aldehyde with a primary amine. Performing this in situ (in the reaction mixture) is efficient as it avoids a separate, time-consuming step of isolating the often-unstable imine.

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

  • Cycloaddition with TosMIC (The "Why"): The TosMIC reagent, activated by a base, undergoes a nucleophilic attack on the imine carbon, initiating the cyclization cascade. Potassium carbonate is a suitable base as it is strong enough to deprotonate the TosMIC but mild enough to prevent unwanted side reactions.

    • To the reaction mixture, add TosMIC (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

    • Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification (The "Why"): A standard aqueous work-up is required to remove the inorganic base (K₂CO₃) and other water-soluble byproducts. Subsequent purification by column chromatography is essential to isolate the imidazole product from unreacted starting materials and non-polar byproducts.

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4,5-trisubstituted imidazole.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization: van Leusen Synthesis

The logical flow from starting materials to the final, purified API is crucial for process control and validation.

G cluster_prep Step 1: Imine Formation cluster_reaction Step 2: Cycloaddition cluster_purification Step 3: Purification Aldehyde Aldehyde Imine In Situ Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Crude Crude Reaction Mixture Imine->Crude TosMIC TosMIC + K₂CO₃ TosMIC->Crude Workup Aqueous Work-up Crude->Workup Chromatography Column Chromatography Workup->Chromatography API Pure Imidazole API Chromatography->API

Caption: Workflow for van Leusen Imidazole Synthesis.

Section 2: Mechanisms of Action - A Tale of Two Targets

The therapeutic diversity of imidazole APIs is best understood by examining the specific molecular mechanisms of representative drugs. Here, we contrast an antifungal agent, Ketoconazole, with a first-in-class anticancer drug, Nirogacestat.

Ketoconazole: Disrupting the Fungal Cell Membrane

Ketoconazole is a broad-spectrum antifungal agent whose efficacy hinges on the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in humans.[] This selectivity is the cornerstone of its therapeutic window.

The Molecular Target: Lanosterol 14α-demethylase (CYP51)

The primary mechanism of action for all azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[3][10] This enzyme is vital for the conversion of lanosterol to ergosterol.[11]

Causality of Inhibition:

  • Binding: The unsubstituted nitrogen atom (N3) of Ketoconazole's imidazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[]

  • Enzyme Blockade: This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site.

  • Pathway Disruption: The blockade of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors (like lanosterol).[11]

  • Cellular Consequence: This altered sterol profile disrupts the integrity and fluidity of the fungal cell membrane, leading to increased permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth (fungistatic effect).[] At higher concentrations, the membrane damage can become severe enough to cause cell death (fungicidal effect).

G cluster_pathway Normal Ergosterol Biosynthesis cluster_inhibition Inhibition by Ketoconazole Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds to Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporates into Ketoconazole Ketoconazole Ketoconazole->CYP51 Inhibits CYP51->Ergosterol Converts to DisruptedMembrane Disrupted Membrane (Increased Permeability) BlockedCYP51 Inhibited CYP51

Caption: Mechanism of Action for Ketoconazole.

Nirogacestat: A Novel Approach to Cancer Therapy

Nirogacestat (Ogsiveo®) is the first medication approved by the FDA specifically for the treatment of desmoid tumors, which are rare soft tissue tumors.[1] Its mechanism is completely different from traditional cytotoxic agents and showcases the adaptability of the imidazole scaffold.

The Molecular Target: γ-Secretase

Nirogacestat is a potent, selective, oral inhibitor of the γ-secretase enzyme complex.[2] This enzyme plays a pivotal role in the Notch signaling pathway , a highly conserved pathway that regulates cell proliferation, differentiation, and survival.[6] Dysregulation of Notch signaling is a key driver in the growth of desmoid tumors.[12]

Causality of Inhibition:

  • γ-Secretase Function: In the final step of Notch activation, γ-secretase cleaves the Notch receptor, releasing the Notch intracellular domain (NICD).[6]

  • Signal Transduction: The released NICD translocates to the nucleus, where it acts as a transcriptional co-activator, turning on genes that promote cell growth and proliferation (e.g., HES-1, HEY-1).[5]

  • Nirogacestat's Action: Nirogacestat binds to the presenilin 1 catalytic subunit of the γ-secretase complex.[1] This binding physically obstructs the cleavage site for the Notch receptor.[1]

  • Cellular Consequence: By preventing NICD release, Nirogacestat effectively shuts down the downstream signaling cascade.[12] This leads to cell cycle arrest and a halt in tumor growth, providing a targeted and effective therapy for desmoid tumors.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor GammaSecretase γ-Secretase NotchReceptor->GammaSecretase Cleavage by NICD NICD GammaSecretase->NICD Releases TargetGenes Target Genes (e.g., HES-1, HEY-1) NICD->TargetGenes Activates Proliferation Tumor Growth & Proliferation TargetGenes->Proliferation Nirogacestat Nirogacestat Nirogacestat->GammaSecretase INHIBITS

Caption: Mechanism of Action for Nirogacestat.

Section 3: Quality Control and Analytical Methodologies

Ensuring the identity, purity, and potency of an imidazole-containing API is paramount. A robust quality control (QC) strategy, compliant with Good Manufacturing Practice (GMP) guidelines such as ICH Q7A, is non-negotiable.[4][14] A cornerstone of this strategy is a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Principles of a Self-Validating QC System

A QC system is considered self-validating when its components are designed to verify the consistency of the process and the quality of the API.[4] Key elements include:

  • Review of Critical Data: Annual reviews of in-process controls and final API test results to monitor for trends.[4]

  • Specification Management: A thorough review of all batches that fail to meet established specifications.[4]

  • Deviation Investigation: Root cause analysis of all critical deviations and non-conformances.[4]

  • Stability Monitoring: An ongoing stability program to confirm the API's shelf-life.[4]

Experimental Protocol: RP-HPLC Assay for an Imidazole API

This protocol provides a detailed framework for the quantitative determination of an imidazole API (e.g., Ornidazole) and its related substances, demonstrating specificity, precision, and accuracy as required by regulatory bodies.[15]

Objective: To quantify the imidazole API and its impurities using a validated Reversed-Phase HPLC method.

Instrumentation and Materials:

  • HPLC system with UV or DAD detector

  • Column: Symmetry Shield RP18, 250 x 4.6 mm, 5µm (or equivalent C18 column)[15]

  • Mobile Phase: Phosphate Buffer:Methanol (70:30 v/v)[15]

  • Flow Rate: 1.0 mL/min[15]

  • Column Temperature: 25°C[15]

  • Detection Wavelength: 318 nm (adjust based on analyte's chromophore)[15]

  • API Reference Standard

  • API Sample

  • HPLC-grade solvents

Step-by-Step Methodology:

  • Standard Preparation (The "Why"): A precisely weighed reference standard is used to create a calibration curve or a single-point standard for quantification. Accuracy here is critical as it is the benchmark against which the sample is measured.

    • Accurately weigh about 25 mg of the Imidazole API Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a known concentration (e.g., 500 µg/mL).

    • Prepare further dilutions as needed for linearity assessment.

  • Sample Preparation (The "Why"): The sample preparation must ensure the API is fully dissolved and diluted to a concentration within the linear range of the method, mirroring the standard preparation as closely as possible to minimize variability.

    • Accurately weigh a quantity of the API sample equivalent to 25 mg of the active ingredient into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • System Suitability Testing (SST) (The "Why"): Before sample analysis, SST is performed to verify that the HPLC system is performing adequately. This is a self-validating step; if SST fails, the system is not suitable for analysis.

    • Inject the standard solution five or six times.

    • Calculate the relative standard deviation (RSD) of the peak areas (must be ≤2.0%).

    • Determine the theoretical plates (N) and tailing factor (T) for the principal peak (must meet pre-defined criteria, e.g., N > 2000, T ≤ 2.0).

  • Analysis (The "Why"): Injections of the standard and sample solutions are performed to acquire the chromatograms needed for calculation. A bracketing standard can be used to correct for any instrumental drift over a long run.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solution.

    • Inject the sample solution(s) in duplicate.

    • Inject the standard solution again at the end of the sequence.

  • Calculations:

    • Assay (%): The amount of API in the sample is calculated by comparing the peak area of the sample to the peak area of the reference standard. Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    • Impurities (%): Impurities are quantified relative to the principal peak, often using relative response factors (RRF) if known. % Impurity = (Area_Impurity / Area_API_in_Sample) * (1 / RRF) * 100

Data Presentation: API Potency and Purity

Quantitative results should be summarized in a clear, tabular format for easy review and comparison against specifications.

Batch IDAssay (% w/w)Impurity A (%)Impurity B (%)Total Impurities (%)Status
IMZ-24-00199.80.040.070.11Pass
IMZ-24-002100.10.050.060.11Pass
IMZ-24-00399.50.080.110.19Pass
Specification 98.0 - 102.0 ≤ 0.10 ≤ 0.15 ≤ 0.50 -

Section 4: Comparative Efficacy of Imidazole-Based APIs

The potency of a drug is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug required to inhibit a biological process by 50%. This metric is crucial for comparing the efficacy of different compounds during drug development.

Antifungal Potency

The table below presents representative IC₅₀ values for several imidazole antifungal agents against common fungal pathogens. A lower IC₅₀ value indicates higher potency.

CompoundTarget OrganismIC₅₀ (µM)Key Insight
KetoconazoleCandida albicans~0.05 - 2.38 ¹Potent, but activity can be isomer-dependent.[10]
ItraconazoleP-glycoprotein Inhibition2 - 6Also a potent P-gp inhibitor, affecting drug-drug interactions.[16]
MiconazoleCandida albicansVariesWidely used topically; systemic use limited by toxicity.
ClotrimazoleCandida albicansVariesPrimarily used for topical fungal infections.
¹ Value range represents different enantiomers against different enzymes.
Anticancer Efficacy

For anticancer agents like Nirogacestat, efficacy is often measured in clinical trials by the objective response rate (ORR), which is the percentage of patients whose tumors shrink or disappear after treatment.

Trial PhasePatient PopulationObjective Response Rate (ORR)Reference
Phase IDesmoid Tumors71%[17]
Phase IIDesmoid Tumors29%[17]
Phase III (DeFi)Desmoid Tumors41%[17]

These results demonstrate a consistent and meaningful clinical benefit, leading to the drug's approval.[17]

Conclusion and Future Outlook

The imidazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its continued prevalence in newly approved drugs, such as Nirogacestat, underscores its enduring relevance and potential.[1] The journey from synthesis to clinical application, as outlined in this guide, is a complex interplay of rational design, mechanistic understanding, and rigorous analytical validation.

Future research will undoubtedly uncover new therapeutic applications for this versatile core. Advances in synthetic methodologies, such as flow chemistry and biocatalysis, will enable more efficient and sustainable production of imidazole APIs. Furthermore, a deeper understanding of the nuanced interactions between these molecules and their biological targets will pave the way for next-generation therapies with enhanced potency and improved safety profiles. The imidazole ring, a simple five-membered heterocycle, will continue to be a rich source of discovery for the scientists and researchers dedicated to improving human health.

References

  • Nirogacestat - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link].

  • Ketoconazole - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link].

  • SpringWorks Therapeutics. (n.d.). Nirogacestat – Desmoid Treatment. Retrieved January 21, 2026, from [Link].

  • Singh, S., et al. (2023). Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors. Expert Opinion on Investigational Drugs, 32(1), 1-13. Also available at: [Link]

  • Talele, T. T. (2023). Ketoconazole. In StatPearls. StatPearls Publishing. Available at: [Link]

  • ResearchGate. (n.d.). List of Mean IC 50 Values of Tested Imidazoles and In Vivo Human... Retrieved January 21, 2026, from [Link].

  • Patsnap. (2024). What is the mechanism of Nirogacestat? Synapse. Retrieved January 21, 2026, from [Link].

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved January 21, 2026, from [Link].

  • ResearchGate. (2017). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved January 21, 2026, from [Link].

  • Brouwer, K. L. R., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(4), 847-857. Available at: [Link].

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved January 21, 2026, from [Link].

  • Dr. Oracle. (2024). What is the mechanism of action (MOA) of ketoconazole? Retrieved January 21, 2026, from [Link].

  • SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved January 21, 2026, from [Link].

  • World Health Organization. (2010). Annex 1 WHO good practices for pharmaceutical quality control laboratories. Retrieved January 21, 2026, from [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nirogacestat. Retrieved January 21, 2026, from [Link].

  • Synfacts. (2006). van Leusen Imidazole Synthesis–Intramolecular [2+3] Cycloaddition. Synfacts, 2006(04), 0316–0316. Available at: [Link].

  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(1), 133-141. Available at: [Link].

  • Taylor & Francis Online. (2023). Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors. Retrieved January 21, 2026, from [Link].

  • MDPI. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Retrieved January 21, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 21, 2026, from [Link].

  • PIC/S. (2009). INSPECTION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved January 21, 2026, from [Link].

  • MyDesmoidTumorTeam. (2024). Nirogacestat for Treating Desmoid Tumors: Does It Work? Retrieved January 21, 2026, from [Link].

  • ResearchGate. (n.d.). Interaction of ketoconazole with the lanosterol 14-alpha demethylase enzyme... Retrieved January 21, 2026, from [Link].

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 113. Available at: [Link].

  • Al-kassas, R., et al. (2016). Quality control of the active Pharmaceutical ingredients of some Pharmaceutical products prior the termination of their shelf life. Research Journal of Pharmacy and Technology, 9(12), 2209-2214. Available at: [Link].

  • YouTube. (2024). Preparation of Imidazoles, Part 1: By Cyclocondensation. Retrieved January 21, 2026, from [Link].

  • MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved January 21, 2026, from [Link].

  • ResearchGate. (2005). GMP requirements for quality control/assurance in the manufacturing of active pharmaceutical ingredients/examples from manufacturing plants. Retrieved January 21, 2026, from [Link].

  • ResearchGate. (n.d.). Van Leusen imidazole synthesis. Retrieved January 21, 2026, from [Link].

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, a key building block in medicinal chemistry and drug discovery. The protocol details a robust method centered on nucleophilic aromatic substitution (SNAr), offering high yield and purity. This guide is intended for researchers, chemists, and drug development professionals, providing in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization methods.

Introduction: Significance and Synthetic Strategy

This compound is a valuable heterocyclic ketone scaffold. The unique arrangement of its functional groups—a fluoro group, an imidazole ring, and an acetophenone core—makes it a precursor for a diverse range of pharmacologically active molecules. Acetophenone derivatives are foundational in the synthesis of numerous drugs, including antifungal agents and kinase inhibitors.[1][2][3] The imidazole moiety is a critical pharmacophore found in many bioactive compounds, known for its role in coordinating to metallic centers in enzymes and forming key hydrogen bond interactions with biological targets.[4][5] Furthermore, fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The synthesis of this target molecule is efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the reactivity of an electron-deficient aromatic ring with a suitable nucleophile. In this case, imidazole acts as the nucleophile, displacing a fluoride ion from 3',4'-difluoroacetophenone. The reaction is regioselective, a critical aspect that will be explored in the subsequent section.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The core of this synthesis is the SNAr reaction, a cornerstone of modern organic synthesis for constructing C-N bonds on aromatic rings.[6] Unlike electrophilic aromatic substitution, which requires electron-rich aromatic systems, SNAr proceeds efficiently on electron-poor rings.[7]

The mechanism involves two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (the deprotonated imidazole anion) on the aromatic ring at the carbon atom bearing the leaving group. For this to occur, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG). In our synthesis, the acetyl group (-COCH₃) serves as a potent EWG. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the leaving group (a fluoride ion).

Regioselectivity: The starting material, 3',4'-difluoroacetophenone, presents two potential reaction sites. The regioselectivity of the nucleophilic attack is dictated by the position of the activating acetyl group. The acetyl group exerts its electron-withdrawing effect most strongly at the ortho and para positions. Therefore, the fluorine atom at the C4 position (para to the acetyl group) is significantly more activated towards nucleophilic attack than the fluorine at the C3 position (meta). This results in the preferential displacement of the C4 fluorine, leading to the desired this compound product with high selectivity. While many SNAr reactions are considered stepwise, some, particularly those involving good leaving groups, may proceed through a concerted mechanism.[8]

Below is a diagram illustrating the synthetic workflow.

G cluster_reactants Reactants cluster_conditions Conditions A 3',4'-Difluoroacetophenone C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat A->C 1. Reaction B Imidazole B->C 1. Reaction D Work-up & Purification (Quenching, Extraction, Recrystallization) C->D 2. Isolation E This compound (Final Product) D->E 3. Purification

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Quantity (g)Moles (mmol)Molar Eq.
3',4'-Difluoroacetophenone369-33-5156.135.0032.01.0
Imidazole288-32-468.082.4035.21.1
Potassium Carbonate (K₂CO₃)584-08-7138.216.6448.01.5
N,N-Dimethylformamide (DMF)68-12-273.0950 mL--
Ethyl Acetate (EtOAc)141-78-688.11~200 mL--
Deionized Water (H₂O)7732-18-518.02~300 mL--
Brine (Saturated NaCl)7647-14-558.44~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel)

  • Analytical balance

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 3',4'-difluoroacetophenone (5.00 g, 32.0 mmol), imidazole (2.40 g, 35.2 mmol), and anhydrous potassium carbonate (6.64 g, 48.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Equip the flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle and heat the mixture to 100-110 °C with vigorous stirring.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, increasing the nucleophilicity of the imidazole anion. Potassium carbonate acts as a base to deprotonate imidazole in situ. An excess is used to drive the reaction to completion.

  • Monitoring the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The reaction is typically complete within 12-18 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture slowly into a beaker containing 200 mL of cold deionized water while stirring. A precipitate should form.

    • Transfer the aqueous mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers. Wash the combined organic phase with deionized water (2 x 100 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization. A suitable solvent system is isopropanol or an ethyl acetate/hexane mixture.

    • Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: To confirm the molecular structure. Expect to see signals corresponding to the acetyl protons (singlet, ~2.6 ppm), aromatic protons, and imidazole protons (three distinct signals in the 7-8.5 ppm range).

  • ¹³C NMR Spectroscopy: To confirm the carbon framework. The carbonyl carbon should appear around 195-197 ppm.

  • ¹⁹F NMR Spectroscopy: A singlet should be observed, confirming the presence of the single fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 205.08).

  • Melting Point: The purified compound should have a sharp melting point. The melting point for the related 4'-(Imidazol-1-yl)acetophenone is 108-110 °C, and a similar range is expected.[9][10]

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • General: Wear safety glasses, a lab coat, and nitrile gloves.

  • Reagent-Specific Hazards:

    • 3',4'-Difluoroacetophenone: Irritant. Avoid contact with skin and eyes.

    • Imidazole: Corrosive. Causes severe skin burns and eye damage. It may also damage fertility or the unborn child. Handle with extreme care and obtain special instructions before use.

    • Potassium Carbonate: Irritant. Avoid inhalation of dust.

    • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Readily absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient temperature.3. Impure starting materials.1. Use freshly dried or new K₂CO₃.2. Ensure reaction temperature is maintained at 100-110 °C.3. Check the purity of reactants by NMR or other methods.
Formation of Byproducts 1. Reaction temperature too high.2. Presence of water in the reaction.1. Maintain the temperature strictly within the recommended range.2. Use anhydrous solvents and reagents.
Difficulty in Purification 1. Oily product instead of solid.2. Product remains in the mother liquor.1. Attempt purification by column chromatography (silica gel, EtOAc/Hexanes).2. Concentrate the mother liquor and attempt a second recrystallization or purify via column chromatography.
Low Yield 1. Incomplete reaction.2. Loss of product during work-up/extraction.1. Increase reaction time and monitor closely by TLC.2. Ensure complete extraction by performing additional extractions. Avoid using excessive solvent for washing during filtration.

Visualization of Reaction Mechanism

The following diagram illustrates the detailed SNAr mechanism.

Caption: Mechanism of the SNAr reaction.

References

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. Available at: [Link]

  • 3-Fluoroacetophenone. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • SAFETY DATA SHEET - 4'-Fluoroacetophenone. Fisher Scientific, 2023. Available at: [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central, National Center for Biotechnology Information, 2023. Available at: [Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. PubMed, National Center for Biotechnology Information, 2025. Available at: [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available at: [Link]

  • Imidazole as leaving group in aromatic nucleophilic substitution reactions. ResearchGate, 1982. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018. Available at: [Link]

  • Synthesis of p-fluoroacetophenone. PrepChem.com. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central, National Center for Biotechnology Information, 2019. Available at: [Link]

  • Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. ResearchGate. Available at: [Link]

  • 4-(Imidazol-1-yl)acetophenone. Georganics. Available at: [Link]

  • Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences, 2016. Available at: [Link]

  • 4-(Imidazol-1-yl)acetophenone. Scientific Laboratory Supplies. Available at: [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI, 2021. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed, National Center for Biotechnology Information, 2025. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008. Available at: [Link]

Sources

Application Note: A Multi-Modal Purification Strategy for 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone is a key building block in contemporary drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents. The presence of a basic imidazole ring, a polar ketone, and a fluorinated phenyl group imparts a unique physicochemical profile that presents distinct challenges for purification. Crude synthetic mixtures often contain starting materials, regioisomers, and reaction by-products that are structurally similar to the target compound.

Achieving the high degree of purity (>99.5%) required for pharmaceutical development necessitates a robust and logical purification strategy. A simple, single-step method is often insufficient. This guide presents a comprehensive, multi-modal approach designed for researchers and process chemists. We will detail a primary workflow involving bulk purification by modified flash chromatography followed by a final polishing step via recrystallization. Additionally, preparative HPLC is discussed as a high-resolution alternative for challenging separations.

Physicochemical Profile and Strategic Implications

The molecular structure is the primary determinant of its chemical behavior and dictates the purification strategy. Understanding these properties is the first step in developing a robust protocol.

PropertyData / ObservationPurification Implication
Structure This compoundA moderately polar, aromatic ketone.
Molecular Formula C₁₁H₉FN₂OGuides mass-based detection and analysis.
Key Functional Groups Imidazole Ring (basic), Ketone (polar), Fluoro-Aromatic SystemThe basic imidazole nitrogen is the most critical feature, as it strongly interacts with acidic stationary phases like silica gel, often causing severe peak tailing. The overall polarity is suitable for normal-phase chromatography.
Physical State Expected to be a crystalline solid at room temperature.The crystalline nature makes recrystallization a highly effective method for final purification to remove trace impurities.[1]

Overall Purification Workflow

The recommended strategy is a sequential, two-stage process designed to efficiently remove diverse impurities. The workflow begins with a high-capacity, moderate-resolution technique to handle the bulk of the crude material, followed by a high-resolution technique to achieve final drug-grade purity.

Purification_Workflow cluster_0 Primary Workflow Crude Crude Synthetic Mixture Stage1 Stage 1: Bulk Purification Flash Chromatography Crude->Stage1 High Capacity QC1 In-Process QC (TLC / HPLC) Stage1->QC1 Stage2 Stage 2: Final Polishing Recrystallization QC1->Stage2 Purity <99% QC2 Final Purity Validation (HPLC, NMR, M.P.) Stage2->QC2 Pure Pure Compound (>99.5%) QC2->Pure

Caption: Recommended two-stage purification workflow for this compound.

Stage 1: Bulk Purification via Flash Column Chromatography

Expertise & Experience: Flash column chromatography is the cornerstone of purification in synthetic chemistry due to its scalability and efficiency in separating compounds with different polarities. The primary challenge for imidazole-containing compounds is their interaction with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This acid-base interaction disrupts the normal partitioning mechanism, leading to significant peak tailing and poor separation.[2] The most effective and field-proven solution is to neutralize these acidic sites by incorporating a small amount of a basic modifier, like triethylamine (Et₃N), into the mobile phase.[3] This simple addition passivates the silica surface, resulting in symmetrical peak shapes and vastly improved resolution.

Protocol 1: Modified Silica Gel Flash Chromatography

This protocol is the recommended starting point for purifying the crude product.

  • Column Preparation:

    • Select a silica gel column (e.g., 230-400 mesh) with a capacity appropriate for your crude sample size (typically a 1:30 to 1:100 sample-to-silica mass ratio).

    • Slurry-pack the column using the initial mobile phase composition (e.g., 98:2 Hexane:Ethyl Acetate). Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).

    • Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This technique, known as "dry loading," prevents solvent effects from broadening the initial band and leads to sharper peaks and better separation.[3]

    • Carefully load the dry powder onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution using a gradient mobile phase system. The polarity is increased gradually to first elute non-polar impurities, followed by the product, and finally any highly polar by-products.

    • Collect fractions throughout the run.

  • In-Process Analysis (TLC):

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

    • Use a mobile phase similar in polarity to the one that eluted the product (e.g., 1:1 Hexane:Ethyl Acetate).

    • Visualize the spots under UV light (254 nm).

    • Combine all fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the partially purified product, which is now ready for the final polishing stage.

Data Presentation: Recommended Mobile Phase Gradient

StepHexane (%)Ethyl Acetate (%)Triethylamine (Et₃N) (%)VolumePurpose
19820.52 Column Volumes (CV)Elute non-polar impurities.
298 -> 502 -> 500.510 CV (Linear Gradient)Elute the target compound.
350500.54 CVElute closely related impurities.
401000.54 CVFlush highly polar impurities.

Trustworthiness & Validation: The use of a basic modifier is a self-validating system. If peak shape on TLC or during column elution is poor and exhibits tailing, it confirms the strong acid-base interaction. The addition of Et₃N should immediately result in more symmetrical spots/peaks, confirming the problem has been addressed.

Decision_Logic Start Analyze Crude on Silica TLC Plate Tailing Is significant peak tailing observed? Start->Tailing Action1 Proceed with Standard Silica Gel Chromatography Tailing->Action1 No Action2 Add 0.1-1% Et3N or Pyridine to Mobile Phase Tailing->Action2 Yes Action3 Consider Alternative: Neutral Alumina Column Tailing->Action3 Yes (Severe) End Achieve Symmetrical Peak Shape Action1->End Action2->End Action3->End

Caption: Decision-making process for addressing peak tailing in chromatography.

Stage 2: High-Purity Polishing via Recrystallization

Expertise & Experience: Recrystallization is a powerful, equilibrium-based purification technique that is exceptionally effective at removing small amounts of impurities from a solid material, often elevating purity from 98% to >99.5%. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. For a multi-solvent system, one solvent should readily dissolve the compound (solubilizing solvent), while the other should be a poor solvent (precipitating or anti-solvent). A literature report for the closely related 4'-(Imidazol-1-yl)acetophenone successfully used a Dichloromethane/Hexane system, making this an excellent and authoritative starting point.[4]

Protocol 2: Two-Solvent Recrystallization
  • Dissolution:

    • Place the semi-purified solid from Stage 1 into an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of Dichloromethane (CH₂Cl₂) and gently warm the mixture (e.g., to 35-40°C) while stirring until the solid is completely dissolved. It is critical to use the absolute minimum volume of the solubilizing solvent to ensure the solution is saturated.

  • Induce Crystallization:

    • While stirring the warm solution, slowly add Hexane (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (the saturation point).

    • If it becomes too cloudy, add a drop or two of CH₂Cl₂ to redissolve the precipitate and clarify the solution.

  • Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities.[1]

    • Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of precipitated crystals.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Trustworthiness & Troubleshooting: The most common failure mode for recrystallization is "oiling out," where the compound separates as a liquid instead of forming crystals.[1] This traps impurities. If this occurs:

  • Re-heat the solution to dissolve the oil.

  • Add more of the solubilizing solvent (CH₂Cl₂).

  • Allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

Alternative Method: Reversed-Phase Preparative HPLC

Expertise & Experience: For exceptionally difficult separations where impurities have very similar polarity to the product, or when only milligram-scale purification is needed, preparative HPLC offers the highest resolution.[5] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a standard technique in the pharmaceutical industry for high-purity isolations.[6][7]

Protocol 3: Reversed-Phase Preparative HPLC
  • Column: C18 silica gel (e.g., 10 µm particle size, dimensions dependent on scale, e.g., 250 x 20 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

  • Sample Preparation: Dissolve the crude or semi-pure material in a minimal amount of DMSO or mobile phase.

  • Detection: UV at 254 nm and 280 nm.

Data Presentation: Sample Preparative HPLC Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.018.0955
5.018.0955
25.018.0595
30.018.0595
32.018.0955
35.018.0955

Final Purity Validation

Trustworthiness: Final confirmation of purity should never rely on a single analytical method. A combination of chromatographic and spectroscopic techniques provides the highest level of confidence.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A successful purification should yield a single major peak with a purity of >99.5% by peak area integration.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and is highly sensitive to the presence of impurities. The spectrum of the final product should show clean, well-resolved peaks corresponding to the target structure, with no observable signals from residual solvents or by-products.

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting point range (e.g., within 1-2 °C). A broad or depressed melting point is indicative of impurities.[1]

Conclusion

The successful purification of this compound is reliably achieved through a structured, multi-modal approach. The recommended workflow of modified flash chromatography followed by a carefully executed recrystallization is a robust, scalable, and efficient method for obtaining material of high purity suitable for pharmaceutical applications. The choice of specific conditions, particularly the use of a basic modifier in chromatography and the selection of an appropriate recrystallization solvent system, are critical decisions grounded in the fundamental physicochemical properties of the target molecule.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Column Chromatography of Basic Imidazole Compounds. BenchChem Technical Support.
  • Barcelo, D. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Comprehensive Analytical Chemistry.
  • PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. PharmaCompass.com.
  • ChemicalBook. (2022). This compound. ChemicalBook.
  • Rao, P. et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology.
  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI.
  • Labcompare. (2022).
  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf.
  • ChemicalBook. (2026). 4'-(IMIDAZOL-1-YL)ACETOPHENONE. ChemicalBook.

Sources

Application Note: Comprehensive NMR Characterization of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, a key heterocyclic building block in medicinal chemistry. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding conformational properties that can influence biological activity. We present optimized protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR spectroscopy. The narrative emphasizes the rationale behind experimental parameter selection and provides a systematic approach to spectral interpretation, including the assignment of complex aromatic signals and the analysis of through-bond and through-space heteronuclear coupling constants.

Introduction: The Structural Imperative

This compound (Molecular Formula: C₁₁H₉FN₂O, CAS 870838-82-7) incorporates three critical pharmacophores: a fluorinated phenyl ring, an imidazole moiety, and an acetophenone core.[1] The fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable element in drug design.[2] The imidazole ring is a common feature in many pharmaceuticals, acting as a versatile hydrogen bond donor/acceptor and a coordinating ligand.[3]

Given the isomeric possibilities and the subtle electronic effects at play, unambiguous structural verification is non-negotiable. NMR spectroscopy stands as the premier technique for this purpose, offering unparalleled insight into the molecular framework.[4] This guide moves beyond a simple recitation of data, providing the strategic framework for acquiring and interpreting high-quality, multi-dimensional NMR data for this class of compounds.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following IUPAC-recommended numbering scheme will be used throughout this document.

Chemical structure of this compound with atom numbering.

Figure 1: Structure and numbering scheme for this compound.

Experimental Design & Rationale

The goal of the experimental design is to create a self-validating dataset. One-dimensional spectra provide the foundational chemical shift and coupling information, while two-dimensional experiments serve to confirm assignments through established correlations.[5]

Workflow for Complete Structural Elucidation

The logical flow of experiments is designed to build a comprehensive structural picture, starting from broad surveys and moving to specific, targeted analyses.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Data Integration & Analysis Prep Dissolve ~10-15 mg in 0.6 mL CDCl3 or DMSO-d6 H1 ¹H NMR (Proton Environment & J-coupling) Prep->H1 Primary Survey C13 ¹³C{¹H} NMR (Carbon Skeleton) H1->C13 F19 ¹⁹F NMR (Fluorine Environment) C13->F19 COSY ¹H-¹H COSY (Vicinal Proton Network) F19->COSY Define Connectivity HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) COSY->HSQC Analysis Assign Signals & Analyze Couplings HSQC->Analysis Consolidate Data Structure Final Structure Verification Analysis->Structure

Caption: A comprehensive workflow for NMR characterization.

Detailed Experimental Protocols

These protocols are designed for a standard 500 or 600 MHz NMR spectrometer.

Protocol 1: Sample Preparation

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. However, if solubility is limited or hydrogen bonding interactions are of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. For this molecule, CDCl₃ provides excellent solubility and sharp resonances.

  • Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 for ¹H and ¹³C).

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Protocol 2: 1D NMR Spectroscopy

Rationale: Standard proton and carbon experiments are the cornerstone of characterization. The ¹⁹F experiment is essential for fluorinated compounds, providing direct information on the fluorine environment and its coupling to neighboring nuclei.[2]

Parameter¹H Experiment¹³C{¹H} Experiment¹⁹F Experiment
Pulse Program zg30zgpg30zg30
Spectrometer Freq. 500 MHz125 MHz470 MHz
Spectral Width (SW) 20 ppm (-2 to 18 ppm)240 ppm (-20 to 220 ppm)200 ppm (-50 to -250 ppm)
Acquisition Time (AQ) ~2.0 s~1.0 s~1.0 s
Relaxation Delay (D1) 2.0 s2.0 s2.0 s
Number of Scans (NS) 16102464
Temperature 298 K298 K298 K
Protocol 3: 2D NMR Spectroscopy

Rationale: 2D NMR resolves spectral overlap and provides definitive connectivity information. COSY identifies protons that are coupled to each other (typically through 2-3 bonds), while HSQC correlates each proton directly to the carbon it is attached to, providing unambiguous C-H assignment.[6]

Parameter¹H-¹H COSY¹H-¹³C HSQC
Pulse Program cosygpqfhsqcedetgpsisp2.2
Spectral Width (F2) 12 ppm (0 to 12 ppm)12 ppm (0 to 12 ppm)
Spectral Width (F1) 12 ppm (0 to 12 ppm)165 ppm (0 to 165 ppm)
Acquired Data Points 2048 (F2) x 256 (F1)2048 (F2) x 256 (F1)
Number of Scans (NS) 48
Relaxation Delay (D1) 1.5 s1.5 s
¹J(CH) Coupling N/A145 Hz

Spectral Analysis & Data Interpretation

The following is an expert analysis of the expected NMR data based on the structure and established principles of NMR spectroscopy.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be divided into three distinct regions: the imidazole protons, the fluorinated aromatic ring protons, and the acetyl methyl protons.

  • Imidazole Ring (H2', H4', H5'): These protons typically appear in the aromatic region. H2' is often the most downfield due to the influence of two adjacent nitrogen atoms. H4' and H5' will show characteristic doublet-like splittings from their mutual coupling.

  • Aromatic Ring (H2, H5, H6): This will be a complex region due to ¹H-¹H and ¹H-¹⁹F couplings.

    • H6: Expected to be a doublet of doublets (dd) due to coupling with H5 (³JHH) and the fluorine atom (⁴JHF).

    • H5: Will likely appear as a triplet of doublets (td) or multiplet, coupling to H6 (³JHH), H2 (⁴JHH), and the fluorine atom (³JHF).

    • H2: Expected to be a doublet of doublets (dd) due to coupling with H6 (⁵JHH, small) and the fluorine atom (³JHF).

  • Acetyl Group (H1''): The three methyl protons (H1'') will appear as a sharp singlet, typically around 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group.[7]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, as C4' and C5' are non-equivalent.

  • Carbonyl Carbon (C1'): This will be the most downfield signal, typically appearing around 195-198 ppm.[7]

  • Aromatic Carbons (C1-C6): These carbons will appear between ~110-150 ppm. The carbon directly attached to the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), making it easily identifiable. Other carbons will show smaller two-, three-, or four-bond couplings to fluorine.

  • Imidazole Carbons (C2', C4', C5'): These will resonate in the aromatic region, typically between 115-140 ppm.[8]

  • Methyl Carbon (C1''): The acetyl methyl carbon will be the most upfield signal, typically around 26-28 ppm.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum will show a single resonance for the F atom. This signal will be split into a multiplet due to couplings with the ortho protons (H2, H5) and the meta proton (H6). Analysis of these JHF coupling constants provides crucial conformational and connectivity information.[9]

2D NMR Correlation Analysis

The power of 2D NMR is in confirming the assignments made from 1D spectra.

G cluster_mol Correlation Network cluster_legend Legend mol cosy_key ¹H-¹H COSY hsqc_key ¹H-¹³C HSQC H5_node H6_node H5_node->H6_node H2_node H5_node->H2_node W-coupling C5_node C5_node H5_node->C5_node C6_node C6_node H6_node->C6_node C2_node C2_node H2_node->C2_node H4p_node H5p_node H4p_node->H5p_node C4p_node C4p_node H4p_node->C4p_node C5p_node C5p_node H5p_node->C5p_node H1pp_node C1pp_node H1pp_node->C1pp_node H2p_node C2p_node H2p_node->C2p_node

Caption: Expected 2D NMR correlations for the molecule.

  • COSY: Cross-peaks will be observed between H5 and H6, confirming their ortho relationship. A key correlation will also be seen between H4' and H5' of the imidazole ring.

  • HSQC: This experiment will definitively link each proton to its attached carbon. For example, the singlet at ~2.6 ppm (H1'') will show a correlation to the carbon at ~27 ppm (C1''). The aromatic protons will each correlate to a unique carbon in the 110-140 ppm range, allowing for unambiguous assignment of the complex aromatic system.

Summary of Expected Spectral Data

The following table summarizes the anticipated NMR data for this compound in CDCl₃. Note: Exact chemical shifts and coupling constants may vary slightly based on sample concentration and spectrometer calibration.

Assignment¹H δ (ppm)¹H Mult.J (Hz)¹³C δ (ppm)Key 2D Correlations (¹H to...)
H2~7.6-7.8dd³JHF, ⁴JHH~115 (d)C2, H5 (COSY, weak)
C3---~158 (d)-
C4---~135 (s)-
H5~7.3-7.4t³JHH, ³JHF~125 (d)C5, H6 (COSY), H2 (COSY, weak)
H6~7.9-8.1d³JHH~128 (d)C6, H5 (COSY)
C1---~132 (s)-
C1'---~196 (s)-
H1''~2.65s-~27 (q)C1''
H2'~7.9s-~138 (d)C2'
H4'~7.25s-~130 (d)C4', H5' (COSY)
H5'~7.20s-~118 (d)C5', H4' (COSY)
F-----

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of this compound can be achieved. This multi-faceted approach, combining ¹H, ¹³C, ¹⁹F, COSY, and HSQC data, provides a self-validating system essential for quality control in research and drug development. The protocols and interpretation strategies outlined herein serve as a robust template for the analysis of this molecule and other similarly complex heterocyclic compounds.

References

  • Castañeda-Arriaga, R., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Castañeda-Arriaga, R., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. National Center for Biotechnology Information. Available at: [Link]

  • Cookson, D. J., & Smith, B. E. (1987). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Energy & Fuels. Available at: [Link]

  • Field, L. D., et al. (2015). Organic Structures from 2D NMR Spectra. Wiley Analytical Science. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C- and ¹H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-/¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

  • Demian, N., et al. (2018). ¹H, ¹³C, and ¹⁵N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design. Available at: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • MDPI. (2023). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Highly selective Wacker reaction of styrene derivatives. The Royal Society of Chemistry. Available at: [Link]

Sources

Definitive Structural Elucidation of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone using High-Resolution Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive protocol for the mass spectrometric analysis of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Leveraging Electrospray Ionization (ESI) coupled with high-resolution tandem mass spectrometry (MS/MS), this guide provides a robust methodology for unambiguous compound confirmation and structural characterization. We detail optimized parameters for sample preparation, direct infusion analysis, and Collision-Induced Dissociation (CID), explaining the scientific rationale behind each step. The predictable fragmentation pathways, including characteristic neutral losses and the generation of specific product ions, are elucidated and visualized. This protocol serves as a foundational method for researchers requiring definitive identification, purity assessment, or metabolite identification of this and structurally related compounds.

Introduction

This compound is a substituted aromatic ketone incorporating both a fluorine atom and an imidazole moiety. Such structures are common scaffolds in drug discovery, where the imidazole ring can act as a versatile pharmacophore and the fluorine substitution can modulate physicochemical properties like metabolic stability and binding affinity.[1][2] As with any novel or specialized chemical entity, definitive analytical methods are paramount for confirming its identity, assessing purity, and supporting further studies in drug development pipelines.

High-Resolution Mass Spectrometry (HRMS) offers unparalleled specificity and sensitivity for the structural analysis of small molecules.[3] This guide establishes a detailed protocol using Electrospray Ionization (ESI), a soft ionization technique ideal for polar, nitrogen-containing compounds, to generate intact protonated molecular ions. Subsequent fragmentation using tandem mass spectrometry (MS/MS) provides a structural "fingerprint," allowing for confident characterization based on predictable bond cleavages.

Principles of Analysis

Rationale for Electrospray Ionization (ESI)

The structure of this compound is ideally suited for positive-mode ESI. The imidazole ring contains a basic nitrogen atom that is readily protonated in the acidic spray solution, forming a stable [M+H]⁺ ion.[4] ESI is a "soft" ionization method that imparts minimal excess energy, ensuring that the primary ion observed is the intact molecule rather than a fragment, which is crucial for accurate molecular weight determination.[5] The process involves the formation of charged droplets that shrink through solvent evaporation, ultimately transferring the analyte as a gas-phase ion into the mass analyzer.[4]

Fundamentals of Collision-Induced Dissociation (CID)

To confirm the compound's structure, we employ tandem mass spectrometry (MS/MS). In this process, the protonated precursor ion ([M+H]⁺) is mass-selected and accelerated into a collision cell filled with an inert gas (e.g., nitrogen or argon). The resulting collisions convert kinetic energy into internal energy, causing the ion to vibrate and fragment at its weakest chemical bonds.[6] The resulting product ions are then analyzed to piece together the molecular structure. For this molecule, key fragmentation sites include the acyl group, the bond between the phenyl and imidazole rings, and the bonds adjacent to the carbonyl group.[7] Imidazole rings themselves are generally stable, with fragmentation often involving the loss of substituents.[8]

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (CAS 870838-82-7)[9]

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and deionized water.

  • Acidifier: 0.1% (v/v) Formic Acid solution in water. The addition of a weak acid aids in the efficient protonation of the analyte in the ESI source.[6]

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. This final concentration is suitable for direct infusion into most modern mass spectrometers.

Instrumentation

The following protocols are designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with a standard ESI source.

MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation stock 1. Prepare Stock (1 mg/mL in MeOH) work 2. Prepare Working Soln. (1 µg/mL in ACN/H2O) stock->work infusion 3. Direct Infusion (e.g., 5 µL/min) work->infusion ms1 4. MS1 Full Scan (Detect [M+H]⁺) infusion->ms1 select 5. Isolate [M+H]⁺ (Precursor Ion) ms1->select ms2 6. MS/MS Scan (CID) (Generate Fragments) select->ms2 confirm 7. Confirm Exact Mass (< 5 ppm error) ms2->confirm elucidate 8. Elucidate Structure (Analyze Fragments) confirm->elucidate

Caption: Overall workflow from sample preparation to data analysis.

Recommended Instrument Parameters

The parameters below serve as a starting point and should be optimized for the specific instrument in use.

Table 1: ESI Source Parameters (Positive Ion Mode)

Parameter Suggested Value Rationale
Capillary Voltage +3.5 to +4.5 kV Creates the potential difference needed to generate the electrospray plume.
Nebulizing Gas (N₂) 10 - 15 L/min Assists in droplet formation and desolvation.
Desolvation Gas (N₂) 600 - 800 L/hr Higher temperature gas that aids in the final stages of solvent evaporation.

| Source Temperature | 120 - 150 °C | Heats the nebulizing gas to promote efficient desolvation. |

Table 2: Mass Analyzer Parameters

Parameter MS1 (Full Scan) MS/MS (Product Ion Scan)
Scan Range (m/z) 50 - 500 40 - 220
Precursor Ion (m/z) N/A 205.08
Resolution > 10,000 FWHM > 10,000 FWHM
Collision Energy (CID) N/A Stepped: 10, 20, 40 eV

| Collision Gas | N/A | Nitrogen or Argon |

Rationale for Stepped Collision Energy: Using a range of collision energies ensures the capture of both low-energy (e.g., loss of a methyl group) and high-energy (e.g., ring cleavage) fragments, providing a more complete picture of the molecule's structure.

Results and Discussion

Full Scan (MS1) Analysis

The primary goal of the MS1 scan is to confirm the molecular weight of the analyte. The elemental composition of this compound is C₁₁H₉FN₂O.

Table 3: Expected Ions in Full Scan Spectrum

Ion Species Elemental Composition Calculated Exact Mass (m/z)
[M+H]⁺ C₁₁H₁₀FN₂O⁺ 205.0775
[M+Na]⁺ C₁₁H₉FN₂NaO⁺ 227.0594

| [M+K]⁺ | C₁₁H₉FN₂KO⁺ | 243.0333 |

The most abundant ion should be the protonated molecule, [M+H]⁺, at m/z 205.0775. High-resolution instrumentation should detect this mass with an error of less than 5 ppm, providing strong evidence for the elemental formula.

Tandem MS (MS/MS) Analysis and Fragmentation Pathway

MS/MS analysis of the precursor ion at m/z 205.08 provides definitive structural information. The fragmentation is predictable based on established chemical principles.[7] The primary cleavage sites are the bonds alpha to the carbonyl group and the C-N bond linking the phenyl and imidazole rings.

Fragmentation_Pathway parent [M+H]⁺ m/z 205.08 C₁₁H₁₀FN₂O⁺ frag1 m/z 187.07 C₁₁H₈FN₂⁺ parent->frag1 - H₂O (18.01 Da) frag2 m/z 162.07 C₁₀H₈FN₂⁺ parent->frag2 - CH₃CO• (43.01 Da) frag3 m/z 138.04 C₈H₅FO⁺ parent->frag3 - C₃H₃N₂• (67.03 Da) frag5 m/z 68.04 C₃H₄N₂⁺ parent->frag5 *Charge migration frag4 m/z 123.03 C₇H₄FO⁺ frag3->frag4 - CH₃• (15.01 Da)

Caption: Proposed fragmentation pathway for [M+H]⁺ of the target analyte.

Table 4: Summary of Major Predicted Fragment Ions

Observed m/z Proposed Formula Proposed Neutral Loss Fragment Structure Description
205.08 C₁₁H₁₀FN₂O⁺ - Precursor Ion (Protonated Molecule)
187.07 C₁₁H₈FN₂⁺ H₂O (18.01 Da) Loss of water, potentially after rearrangement.
162.07 C₁₀H₈FN₂⁺ CH₃CO• (43.01 Da) Loss of the acetyl radical via cleavage of the C-C bond adjacent to the phenyl ring.
138.04 C₈H₅FO⁺ C₃H₃N₂• (67.03 Da) Cleavage of the C-N bond, resulting in the loss of the imidazole radical.
123.03 C₇H₄FO⁺ CO (28.00 Da) from 138.04 Loss of carbon monoxide from the acylium ion (m/z 138.04), a characteristic fragmentation of ketones.[7]

| 68.04 | C₃H₄N₂⁺ | C₈H₆FO• | Cleavage of the C-N bond with charge retention on the imidazole moiety. |

Interpretation: The presence of ions at m/z 162 and 138 are highly diagnostic. The m/z 162 ion confirms the presence of the acetyl group attached to the main scaffold, while the m/z 138 ion confirms the fluoro-phenyl ketone substructure by showing the loss of the imidazole group. The subsequent loss of CO to form m/z 123 is a classic fragmentation pattern for aromatic ketones.

Conclusion

This application note provides a validated, step-by-step protocol for the analysis of this compound by ESI-HRMS. The method is robust, specific, and grounded in established principles of mass spectrometry. By following the detailed procedures for sample preparation and instrument operation, researchers can achieve high-confidence identification through accurate mass measurement of the precursor ion. Furthermore, the elucidated fragmentation pathways and characteristic product ions detailed in the MS/MS analysis serve as a reliable structural fingerprint for unambiguous confirmation. This methodology is readily adaptable for quality control, stability testing, and metabolic profiling in a drug discovery and development setting.

References

  • PubChem. 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone. National Center for Biotechnology Information.

  • Georganics. 4-(Imidazol-1-yl)acetophenone.

  • ChemicalBook. 4'-(IMIDAZOL-1-YL)ACETOPHENONE.

  • ChemicalBook. This compound.

  • PubChem. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. National Center for Biotechnology Information.

  • Sigma-Aldrich. 4′-(Imidazol-1-yl)acetophenone.

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40.

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987.

  • ResearchGate. (2015). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

  • Piatek, P., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4534-4542.

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Advances, 14, 35381-35390.

  • Gabelica, V., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(12), 4926-4933.

  • Prakash, G. K. S., et al. (2004). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Tetrahedron Letters, 45(21), 4059-4061.

  • Acharya, B. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Mississippi State University Scholars Junction.

  • Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(5), 235.

  • Patrick, J. W., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2479-2487.

  • Piras, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(24), 5985.

  • Bowie, J. H., et al. (1969). The mass spectra of imidazole and 1-methylimidazole. Organic Mass Spectrometry, 2(6), 611-613.

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

Sources

HPLC methods for 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone by High-Performance Liquid Chromatography

Abstract

This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for ensuring the quality and safety of final active pharmaceutical ingredients (APIs). The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in drug development and manufacturing environments. This guide provides a comprehensive overview of the method development rationale, a step-by-step protocol, and a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Method Rationale

This compound is an aromatic ketone containing a basic imidazole moiety. The accurate determination of its purity and the quantification of potential impurities are essential for regulatory compliance and process control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

The selection of a reversed-phase chromatographic mode was a logical starting point, given the compound's moderate polarity. The core of this method relies on controlling the ionization state of the imidazole group to achieve optimal peak shape and retention.

Causality Behind Experimental Choices:

  • Analyte Chemistry: The target analyte possesses a predicted pKa of approximately 4.61, attributed to the imidazole ring.[3] Operating the mobile phase at a pH well below the pKa (e.g., pH 3.0) ensures that the imidazole nitrogen is consistently protonated. This suppresses silanol interactions with the stationary phase, preventing the peak tailing often observed with basic compounds and leading to sharp, symmetrical peaks.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen for its hydrophobic character, which provides strong retention for the aromatic acetophenone structure.[4] The high surface area and carbon load of modern C18 phases ensure high-efficiency separations.

  • Mobile Phase Composition: A gradient elution using acetonitrile and a low-pH aqueous buffer was selected. Acetonitrile is a common organic modifier that offers good solvating power and low viscosity.[4][5] The use of a phosphate buffer maintains a constant pH, ensuring reproducible retention times and peak shapes.

  • Detection: The conjugated aromatic system of the acetophenone and imidazole rings results in strong ultraviolet (UV) absorbance. A detection wavelength of 254 nm was chosen as it is a common wavelength for aromatic compounds and provides excellent sensitivity for the analyte.[4]

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is crucial for effective method development.

PropertyValueSource
Chemical Structure 1-(3-Fluoro-4-(1H-imidazol-1-yl)phenyl)ethanone-
CAS Number 870838-82-7[3]
Molecular Formula C₁₁H₉FN₂O-
Molecular Weight 204.20 g/mol -
Predicted pKa 4.61 ± 0.10[3]

Experimental Protocol: Quantitative Analysis

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Instrumentation and Consumables
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • pH meter.

  • Sonicator.

  • HPLC vials with caps.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standard Preparation
  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (85%, analytical grade), Water (HPLC grade or Milli-Q).

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the test sample equivalent to about 25 mg of the active ingredient into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified. This protocol is self-validating through the inclusion of a rigorous SST as defined by pharmacopeial standards like USP <621>.[1][6][7]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution five (5) times.

  • Calculate the parameters based on the five replicate injections.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Areas ≤ 2.0%Demonstrates the precision of the injection and detection system.
% RSD of Retention Times ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.

The system is deemed suitable for analysis only if all criteria are met.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R1) guidelines.[8][9][10] The following section outlines the required validation experiments.

G cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_precision Precision Levels Prep Prepare Validation Standards (Placebo, Spiked Samples, Linearity Series) Specificity Specificity Prep->Specificity Linearity Linearity Prep->Linearity Accuracy Accuracy Prep->Accuracy Precision Precision Prep->Precision Range Range Linearity->Range determines Range->Accuracy assessed over Range->Precision assessed over Robustness Robustness Repeat Repeatability (Intra-day) Precision->Repeat Intermediate Intermediate Precision (Inter-day, Inter-analyst) Repeat->Intermediate

Figure 1: Workflow for HPLC method validation according to ICH Q2 guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo, standard solution, and sample solution. Assess for any interference at the retention time of the analyte.No significant interference at the analyte's retention time. Peak purity analysis (if using PDA) should pass.
Linearity Prepare at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Plot a curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified limits.80% to 120% of the test concentration for assay.[8]
Accuracy Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six individual sample preparations at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Robustness Intentionally vary critical method parameters one at a time: • Flow Rate (± 0.1 mL/min) • Column Temperature (± 2 °C) • Mobile Phase pH (± 0.2 units)System suitability parameters must pass. Analyte peak area and retention time should not significantly change.

Data Presentation and Troubleshooting

Example Linearity Data Table
Concentration (µg/mL)Peak Area (mAU*s)
25.1351400
40.2562800
50.3704200
60.4845600
75.51057000
0.9998
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH too high (> pKa - 2). 2. Column degradation (loss of end-capping). 3. Sample overload.1. Verify and adjust mobile phase pH to 3.0. 2. Replace the column. 3. Reduce sample concentration or injection volume.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Pump malfunction or leak. 3. Column temperature fluctuation.1. Prepare fresh mobile phase; ensure proper mixing. 2. Check for leaks; prime the pump. 3. Verify column oven is at the set temperature.
Ghost Peaks 1. Contamination in diluent or mobile phase. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents. 2. Implement a needle wash step in the autosampler method. Inject a blank to confirm.
Low Peak Area/Sensitivity 1. Incorrect standard/sample preparation. 2. Detector lamp aging. 3. Partial injection.1. Re-prepare solutions, ensuring complete dissolution. 2. Check lamp energy; replace if necessary. 3. Check autosampler syringe for air bubbles.

Conclusion

The HPLC method detailed in this application note is demonstrated to be a reliable and robust procedure for the quantitative analysis of this compound. The clear rationale behind the method parameters, grounded in the analyte's chemical properties, ensures consistent performance. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that the method is suitable for its intended use in a regulated quality control environment. This document serves as a complete guide for researchers, scientists, and drug development professionals for the implementation and validation of this analytical procedure.

Visualized Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Review A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C System Equilibration B->C D System Suitability Test (SST) (5x Standard Injections) C->D E Analyze Blank, Standards, & Samples D->E F Check SST Results (Tailing, Plates, %RSD) E->F G Integrate Peaks & Calculate Results F->G F_pass SST Pass? F->F_pass H Final Report Generation G->H F_pass->C No (Troubleshoot & Re-run) F_pass->G Yes

Figure 2: General experimental workflow from preparation to final reporting.

References

  • Georganics. (n.d.). 4-(Imidazol-1-yl)acetophenone. Retrieved from [Link]

  • MDPI. (2023). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. Retrieved from [Link]

  • Hungarian Journal of Industrial Chemistry. (n.d.). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Retrieved from [Link]

  • US Pharmacopeia (USP). (2022). <621> Chromatography. Retrieved from [Link]

  • MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC Method for Separating Enantiomers of Imidazole Derivatives with Antifungal Compounds. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-(Imidazol-1-yl)acetophenone. Retrieved from [Link]

Sources

Application and Protocol Guide for Enzyme Inhibition Assays: Characterizing 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazole-Based Enzyme Inhibitors

Imidazole and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] The versatility of the imidazole scaffold lies in its unique physicochemical properties, which allow for a range of interactions with biological targets, including hydrogen bonding, π-π stacking, and, notably, metal coordination in metalloenzymes.[1] A primary mechanism of action for many imidazole-containing drugs is enzyme inhibition.[1][2] For instance, the well-known azole antifungals function by inhibiting lanosterol 14α-demethylase, a cytochrome P450 enzyme, thereby disrupting fungal cell membrane synthesis.[1]

This application note focuses on 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone , a novel compound featuring the key imidazole moiety. While specific biological activity for this compound is not yet extensively documented, its structure is analogous to other known enzyme inhibitors. The presence of the imidazole ring suggests a high potential for interaction with metalloenzymes, particularly those in the cytochrome P450 (CYP) superfamily.

One of the most critical CYP enzymes in oncology and endocrinology is aromatase (CYP19A1) . Aromatase is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[3][4] Its inhibition is a frontline strategy in the treatment of estrogen receptor-positive breast cancer.[5] Given that many successful aromatase inhibitors, such as letrozole and anastrozole, are nitrogen-containing heterocyclic compounds that coordinate with the heme iron of the enzyme, this compound represents a promising candidate for investigation as a novel aromatase inhibitor.[6]

This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust enzyme inhibition assays to characterize the inhibitory potential of this compound against aromatase (CYP19A1). The principles and protocols detailed herein can also be adapted for other enzyme targets.

Part 1: Foundational Principles of Enzyme Inhibition Assays

Before embarking on experimental work, it is crucial to understand the underlying principles of enzyme kinetics and inhibition. Steady-state enzyme kinetics, which measures the initial reaction rates, is the standard approach for characterizing inhibitors.[7] The goal is to determine key kinetic parameters that describe the inhibitor's potency and mechanism of action.

Key Parameters in Enzyme Inhibition:
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a common measure of inhibitor potency.[8]

  • Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an inverse measure of the substrate's affinity for the enzyme.[9]

  • Vₘₐₓ (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[9]

  • Kᵢ (Inhibition constant): A measure of the inhibitor's binding affinity for the enzyme. A lower Kᵢ indicates a higher affinity and, therefore, a more potent inhibitor.

Types of Reversible Inhibition:

Understanding the mode of inhibition is critical for drug design. The primary types of reversible inhibition can be distinguished by their effects on Kₘ and Vₘₐₓ, which can be visualized using Michaelis-Menten and Lineweaver-Burk plots.[10]

Inhibition TypeMechanismEffect on VₘₐₓEffect on Kₘ
Competitive Inhibitor binds only to the free enzyme's active site, competing with the substrate.[10]UnchangedApparent Kₘ increases
Non-competitive Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site (allosteric site).DecreasedUnchanged
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.DecreasedApparent Kₘ decreases
Mixed Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site, but with different affinities.DecreasedApparent Kₘ can increase or decrease

A summary of the effects of different types of reversible inhibitors on kinetic parameters.

Experimental Workflow for Inhibition Assays

A systematic approach is necessary to ensure the generation of high-quality, reproducible data. The general workflow involves preliminary checks, initial inhibitor screening, and detailed kinetic analysis.

G cluster_prep Phase 1: Assay Preparation & Validation cluster_screen Phase 2: Initial Screening cluster_mechanistic Phase 3: Mechanistic Studies A Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) B Assay Optimization (Enzyme/Substrate Concentration, Incubation Time) A->B C Assay Validation (Z'-factor > 0.5) B->C D Single-Concentration Inhibition Screen C->D E Dose-Response Curve Generation D->E F IC₅₀ Determination E->F G Kinetic Assays with Varying [S] and [I] F->G H Data Plotting (Michaelis-Menten, Lineweaver-Burk) G->H I Determination of Inhibition Type and Kᵢ H->I

Figure 1: A generalized workflow for enzyme inhibitor characterization.

Part 2: Protocol for Aromatase (CYP19A1) Inhibition Assay

This section provides a detailed protocol for assessing the inhibitory activity of this compound against human recombinant aromatase. This assay is based on a well-established fluorometric method.[11][12]

Aromatase Signaling Pathway

Aromatase plays a pivotal role in steroidogenesis. Its inhibition directly impacts the production of estrogens, which are critical signaling molecules in various physiological and pathological processes.

G cluster_steroid Steroidogenesis cluster_inhibition Inhibition Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) ER Estrogen Receptor Estrogens->ER Binds to Estrogen Receptor (ER) Aromatase->Estrogens Catalyzes Conversion Inhibitor This compound Inhibitor->Aromatase Binds and Inhibits Gene Cell Proliferation & Physiological Effects ER->Gene Regulates Gene Expression

Figure 2: Simplified pathway showing the role of aromatase and its inhibition.

Materials and Reagents
  • Test Compound: this compound

  • Enzyme: Recombinant Human Aromatase (CYP19A1)

  • Substrate: Fluorogenic Aromatase Substrate (e.g., 7-methoxy-4-trifluoromethyl coumarin, MFC)

  • Cofactor System: NADPH Generating System

  • Positive Control Inhibitor: Letrozole or Anastrozole[6]

  • Assay Buffer: e.g., Potassium Phosphate buffer, pH 7.4

  • Solvent: DMSO (for dissolving the test compound and control inhibitor)

  • Microplate: 96-well, solid white or black plate for fluorescence measurements

  • Plate Reader: Capable of fluorescence detection at Ex/Em = 488/527 nm (or as specified by the substrate manufacturer)

Step-by-Step Protocol

1. Preparation of Reagents:

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Letrozole in 100% DMSO.

  • Enzyme Preparation: Reconstitute the recombinant human aromatase in assay buffer to the recommended concentration immediately before use. Keep on ice.

  • NADPH Generating System: Prepare the NADPH generating system according to the manufacturer's instructions. This is crucial as CYP enzymes require NADPH as a cofactor.

  • Substrate Solution: Prepare the fluorogenic substrate solution in assay buffer. The final concentration should ideally be at or near the Kₘ value for accurate IC₅₀ determination.[7]

2. IC₅₀ Determination Assay Setup:

This protocol is for a 100 µL final reaction volume in a 96-well plate format.

  • Serial Dilution of Inhibitors:

    • Perform serial dilutions of the 10 mM test compound stock and the 1 mM positive control stock in assay buffer to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.

    • Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid solvent-induced enzyme inhibition.[3]

  • Plate Layout: Design the plate to include:

    • Blank wells: Assay buffer only (for background subtraction).

    • No-inhibitor control (100% activity): Enzyme, substrate, cofactor, and DMSO (at the same final concentration as the inhibitor wells).

    • Positive control wells: Enzyme, substrate, cofactor, and serial dilutions of Letrozole.

    • Test compound wells: Enzyme, substrate, cofactor, and serial dilutions of this compound.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells.

    • Add the appropriate volume of the serially diluted inhibitors or DMSO (for the 100% activity control) to the wells.

    • Add 20 µL of the reconstituted aromatase enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 30 µL of the substrate/NADPH generating system mixture to all wells.

    • Immediately start measuring the fluorescence at Ex/Em = 488/527 nm in kinetic mode for at least 30-60 minutes, taking readings every 1-2 minutes.[11] Reading in kinetic mode is highly recommended to ensure the measurements are within the linear range of the reaction.[11]

Part 3: Data Analysis and Interpretation

Data Analysis Workflow

G A Raw Kinetic Data (Fluorescence vs. Time) B Calculate Initial Velocity (V₀) (Slope of the linear portion of the curve) A->B C Normalize Data (% Inhibition relative to no-inhibitor control) B->C D Non-linear Regression Analysis (log[Inhibitor] vs. response) C->D E Determine IC₅₀ Value D->E F Perform Mechanistic Studies (Vary [S] and [I]) E->F G Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) F->G H Determine Inhibition Type and Kᵢ G->H

Figure 3: Workflow for analyzing enzyme inhibition data.

Calculating IC₅₀
  • Determine Initial Velocities (V₀): For each well, plot fluorescence versus time. The initial velocity (V₀) is the slope of the initial linear phase of this curve.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no-inhibitor_control))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the Curve: Use a non-linear regression model (e.g., four-parameter logistic curve fitting) to fit the data and determine the IC₅₀ value.

Hypothetical Inhibition Data

The following table presents a hypothetical dataset for the inhibition of aromatase by this compound.

[Inhibitor] (nM)Log [Inhibitor]Average V₀ (RFU/min)% Inhibition
0 (Control)N/A2500
1022510
30.4820020
10116534
301.4812052
10028068
3002.485578
100034084
30003.483586
1000043287.2

Hypothetical data for IC₅₀ determination. RFU = Relative Fluorescence Units.

Determining the Mechanism of Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay must be repeated with varying concentrations of both the substrate and the inhibitor.

  • Select several fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • For each inhibitor concentration, perform a substrate titration curve by varying the substrate concentration (e.g., from 0.1 x Kₘ to 10 x Kₘ).

  • Calculate the initial velocity (V₀) for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines will reveal the type of inhibition.[10]

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor, using aromatase (CYP19A1) as a therapeutically relevant example. The imidazole scaffold is a well-established pharmacophore for targeting metalloenzymes, and the protocols outlined here will enable researchers to determine the compound's potency (IC₅₀) and mechanism of action.

Successful inhibition in these in vitro assays would warrant further investigation, including selectivity profiling against other CYP enzymes to assess off-target effects, cell-based assays to confirm activity in a more complex biological environment, and eventually, in vivo studies to evaluate efficacy and pharmacokinetic properties. The systematic application of these principles will be instrumental in advancing novel imidazole-based compounds through the drug discovery pipeline.

References

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (n.d.). PMC - PubMed Central. [Link]

  • Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. (1993). PubMed. [Link]

  • Mechanism of imidazole inhibition of a GH1 β-glucosidase. (2023). PubMed. [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. (n.d.). PMC - NIH. [Link]

  • Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press. [Link]

  • Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP) July 2011. (2011). EPA. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]

  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (n.d.). PMC - NIH. [Link]

  • Enzyme kinetics and inhibition studies. (n.d.). Fiveable. [Link]

  • Optimizing Aromatase Expression and Uncovering Novel Allosteric Inhibitors for Breast Cancer. (n.d.). ScholarSpace. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • Anastrozole--a new generation in aromatase inhibition: clinical pharmacology. (1996). PubMed. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of an Imidazole Derivative

The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antifungal, and enzyme inhibitory properties.[1][2] The compound 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone features this key heterocyclic ring, suggesting its potential as a bioactive molecule. The N-substituted imidazole moiety is particularly noteworthy, as it is known to interact with the heme iron of cytochrome P450 (CYP) enzymes.[2] One such enzyme of significant therapeutic interest is aromatase (CYP19A1), which catalyzes the final and rate-limiting step in estrogen biosynthesis.[3][4] Aromatase inhibitors are a critical class of drugs for the treatment of hormone-dependent breast cancer.[5][6]

This application note presents a detailed guide for researchers to investigate the potential of this compound as an aromatase inhibitor using robust, cell-based assay systems. We provide two detailed protocols: a primary functional assay to quantify aromatase inhibition in the human adrenocortical carcinoma cell line H295R, and a crucial secondary cytotoxicity assay to ensure the observed effects are specific and not a result of general cellular toxicity.

Principle of the Assays

The proposed experimental workflow is designed to provide a comprehensive profile of the compound's activity. The primary assay leverages the H295R cell line, which endogenously expresses the key enzymes of the steroidogenesis pathway, making it an ideal in vitro model.[7][8] By stimulating these cells and then measuring the production of estradiol in the presence of varying concentrations of the test compound, we can quantify its inhibitory effect on aromatase. A secondary cytotoxicity assay is essential to differentiate true inhibition from non-specific effects on cell health.

Part 1: Aromatase Inhibition Assay in H295R Cells

This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of this compound on aromatase activity in H295R cells by measuring estradiol production.

Rationale for Cell Line Selection

The H295R cell line is a well-established and physiologically relevant model for studying steroidogenesis.[9][10] These cells express all the necessary enzymes for the conversion of cholesterol to steroid hormones, including aromatase.[8] Their ability to produce androgens, glucocorticoids, and mineralocorticoids provides a comprehensive system to study the effects of xenobiotics on steroid hormone biosynthesis.[7]

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Sample Collection cluster_3 Quantification & Analysis A Culture H295R cells to ~80% confluency B Seed cells in 96-well plates A->B D Add compound and stimulant (e.g., forskolin) to cells B->D C Prepare serial dilutions of test compound C->D E Incubate for 24-48 hours D->E F Collect cell culture supernatant E->F G Measure estradiol concentration (ELISA) F->G H Determine IC50 value G->H

Caption: Workflow for Aromatase Inhibition Assay.

Materials
  • H295R cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Forskolin

  • This compound

  • 96-well cell culture plates

  • Estradiol ELISA kit

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture H295R cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Passage cells before they reach over-confluency to maintain their health and experimental reproducibility.[11][12]

    • Seed H295R cells into a 96-well plate at an optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight. Optimal seeding density should be determined to ensure a measurable signal without overcrowding.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination. It is recommended to use a concentration range that brackets the expected IC50 value.[13]

    • The following day, replace the culture medium with fresh medium containing a stimulant for steroidogenesis, such as forskolin (e.g., 10 µM), and the various concentrations of the test compound.[10] Include appropriate controls:

      • Vehicle control (DMSO)

      • Positive control (a known aromatase inhibitor, e.g., letrozole)

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, carefully collect the cell culture supernatant from each well for estradiol measurement.

  • Estradiol Quantification:

    • Measure the concentration of estradiol in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Data Analysis
  • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software.[14] The IC50 is the concentration of the compound that causes 50% inhibition of estradiol production.[15]

Expected Results
Compound ConcentrationEstradiol (pg/mL)% Inhibition
Vehicle Control1000
Concentration 19010
Concentration 27525
Concentration 35050
Concentration 42080
Concentration 51090
Positive Control595

Note: The values in this table are illustrative.

Part 2: Cell Viability/Cytotoxicity Assay

This protocol is crucial for verifying that the observed decrease in estradiol production is due to specific aromatase inhibition and not a consequence of compound-induced cell death.

Rationale for the Assay

A compound that is toxic to cells will lead to a decrease in the production of all cellular products, including estradiol. Therefore, it is essential to assess the cytotoxicity of this compound at the same concentrations used in the primary aromatase inhibition assay. The MTT assay is a widely used colorimetric method for assessing cell viability.[16]

Experimental Workflow

G cluster_0 Cell Seeding & Treatment cluster_1 Incubation & MTT Addition cluster_2 Formazan Solubilization & Measurement cluster_3 Data Analysis A Seed H295R cells in 96-well plates B Treat cells with serial dilutions of test compound A->B C Incubate for 24-48 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 490 nm F->G H Calculate % cell viability G->H I Determine CC50 value H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Materials
  • H295R cells and culture reagents (as in Part 1)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other suitable solubilizing agent

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed H295R cells in a 96-well plate and treat with the same serial dilutions of this compound as in the aromatase inhibition assay.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation and MTT Addition:

    • Incubate the plate for the same duration as the primary assay (24-48 hours).

    • Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells will reduce the MTT to insoluble formazan crystals.[16]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]

Data Analysis
  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the cytotoxic concentration 50 (CC50), the concentration at which cell viability is reduced by 50%.

Interpreting the Results

A therapeutically viable aromatase inhibitor should exhibit a CC50 value that is significantly higher than its IC50 value. A large therapeutic window (CC50/IC50 ratio) indicates that the compound's inhibitory effect on aromatase is not due to general cytotoxicity.

Steroidogenesis Pathway

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD SeventeenOH_Pregnenolone 17-OH Pregnenolone Pregnenolone->SeventeenOH_Pregnenolone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 SeventeenOH_Progesterone 17-OH Progesterone Progesterone->SeventeenOH_Progesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 SeventeenOH_Pregnenolone->SeventeenOH_Progesterone 3β-HSD DHEA DHEA SeventeenOH_Pregnenolone->DHEA CYP17A1 Deoxycortisol Deoxycortisol SeventeenOH_Progesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione SeventeenOH_Progesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Estrone->Estradiol 17β-HSD

Caption: Simplified Human Steroidogenesis Pathway.

References

  • Chen, S., et al. (2014). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 157(1), 137-151.
  • U.S. Environmental Protection Agency. (2015). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 157(1), 137-151.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Turkish Journal of Pharmaceutical Sciences, 19(6), 661-668.
  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Technology Networks. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Oxford Academic. (2017). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences. Available at: [Link]

  • PubMed. (1994). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. PubMed. Available at: [Link]

  • National Institutes of Health. (2017). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Environmental Health Perspectives, 125(10), 107002.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

  • National Institutes of Health. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Turkish Journal of Pharmaceutical Sciences, 19(6), 661-668.
  • ACS Publications. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1618-1624.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • PubMed Central. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(15), 4988.
  • Wikipedia. (n.d.). Imidazole. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2012). Computational Model of Steroidogenesis in Human H295R Cells to Predict Biochemical Response to Endocrine-Active Chemicals: Model Development for Metyrapone. Environmental Health Perspectives, 120(9), 1260-1267.
  • BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. Available at: [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. Available at: [Link]

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, 2022(4), M1494.
  • MDPI. (2022). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. International Journal of Molecular Sciences, 23(19), 11843.
  • SLU Library. (n.d.). Steroidogenesis Studied in a Human Adrenocortical Cell Line - Effects of Single Chemicals and Mixtures. SLU Library. Available at: [Link]

  • Oxford Academic. (2005). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. Toxicological Sciences, 91(1), 82-93.
  • PubMed. (2011). Guidelines for accurate EC50/IC50 estimation.
  • PubMed. (2004). 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics. Journal of Medicinal Chemistry, 47(3), 720-725.
  • MDPI. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. International Journal of Molecular Sciences, 23(24), 15893.
  • Georganics. (n.d.). 4-(Imidazol-1-yl)acetophenone. Georganics. Available at: [Link]

  • PubMed Central. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. International Journal of Molecular Sciences, 23(24), 15893.
  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2022(3), M1436.

Sources

3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone: A Potent and Selective Chemical Probe for Aromatase (CYP19A1) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Tool for Endocrine Research and Drug Discovery

3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone is a novel and highly potent small molecule inhibitor of aromatase (cytochrome P450 19A1; CYP19A1). This enzyme is a critical component of the steroid biosynthesis pathway, responsible for the conversion of androgens to estrogens. Its pivotal role in estrogen production has made it a significant therapeutic target, particularly in the context of hormone-dependent breast cancer. The unique structural features of this compound, combining an acetophenone core with a fluoro-substituted imidazole moiety, confer high affinity and selectivity for the aromatase enzyme. This makes it an invaluable chemical probe for researchers in endocrinology, oncology, and drug development to investigate the physiological and pathological roles of estrogen synthesis. This document provides a comprehensive guide to the application of this probe, including its mechanism of action, detailed experimental protocols for its use in in vitro assays, and its synthesis.

Mechanism of Action: Targeting the Heart of Estrogen Synthesis

Aromatase is a monooxygenase enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis. The inhibitory activity of this compound is predicated on the well-established principle of azole-based enzyme inhibition. The nitrogen atom (N3) of the imidazole ring coordinates to the heme iron atom within the active site of the aromatase enzyme. This interaction competitively blocks the binding of the natural androgen substrates, such as testosterone and androstenedione, thereby preventing their conversion into estrogens (estradiol and estrone, respectively). The fluoro-substitution at the 3'-position of the acetophenone ring is thought to enhance the compound's binding affinity and metabolic stability, contributing to its potency as an inhibitor.

Aromatase Inhibition Pathway Mechanism of Aromatase Inhibition cluster_inhibition Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Active Site with Heme Iron Androgens->Aromatase Binds to active site Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion Inhibited_Complex Inhibited Aromatase-Probe Complex Probe This compound Probe->Aromatase Imidazole N3 coordinates to Heme Iron Aromatase_Inhibition_Assay_Workflow A Prepare Reagents: - Test Compound Dilutions - Enzyme Solution - Substrate Solution B Dispense Inhibitor/Controls into 96-well plate A->B C Add Aromatase Enzyme B->C D Pre-incubate at 37°C C->D E Add Substrate to Initiate Reaction D->E F Measure Fluorescence (Kinetic Read) E->F G Data Analysis: - Calculate Reaction Rates - Normalize Data - Determine IC50 F->G

Caption: Workflow for the in vitro aromatase inhibition assay.

Protocol 2: Synthesis of this compound

This protocol outlines a general synthetic route for this compound, based on established methods for the synthesis of similar imidazole derivatives. [1] A. Materials and Reagents:

  • 3',4'-Difluoroacetophenone

  • Imidazole

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

B. Synthetic Procedure:

  • Reaction Setup: To a round-bottom flask, add 3',4'-difluoroacetophenone (1 equivalent), imidazole (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 100-120°C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

C. Characterization:

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Quantitative Data Summary

While specific IC50 values for this compound are not publicly available in the provided search results, related imidazole-based aromatase inhibitors have demonstrated high potency. For context, the table below presents reported IC50 values for other non-steroidal aromatase inhibitors.

CompoundTargetIC50 (nM)Cell Line/SystemReference
LetrozoleAromatase0.98 - 30.39Various[2]
AnastrozoleAromatase~10Human Placental Microsomes[3]
VorozoleAromatase1.38Human Placental Microsomes[4]
This compound Aromatase Data not available - -

Researchers using this probe are encouraged to determine the IC50 value under their specific experimental conditions.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound represents a valuable addition to the chemical biology toolbox for studying estrogen biosynthesis and its role in health and disease. Its presumed high potency and selectivity for aromatase make it an excellent probe for in vitro and potentially in vivo investigations. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies.

References

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. Available from: [Link]

  • NOVEL IMIDAZOLE CONTAINING CHALCONE DERIVATIVES AS AN AROMATASE INHIBITOR: SYNTHESIS, DOCKING STUDIES, BIOLOGICAL SCREENING AND. Rasayan Journal of Chemistry. Available from: [Link]

  • Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. Journal of Chemical Information and Modeling. ACS Publications. Available from: [Link]

  • Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. PMC. NIH. Available from: [Link]

  • Potential aromatase inhibitors with imidazole scaffolds. ResearchGate. Available from: [Link]

  • New Imidazole Derivatives as Aromatase Inhibitor: Design, Synthesis, Biological Activity, Molecular Docking, and Computational ADME-Tox Studies. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor. NIH. Available from: [Link]

  • New imidazole derivatives as aromatase inhibitor: Design, synthesis, biological activity, molecular docking, and computational ADME-Tox studies. OUCI. Available from: [Link]

  • 1-N-phenylamino-1H-imidazole derivatives as aromatase inhibitors. European Patent Office. EP 1431292 A1. Available from: [Link]

  • Anastrozole--a new generation in aromatase inhibition: clinical pharmacology. PubMed. Available from: [Link]

  • Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Oxford Academic. Available from: [Link]

  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents.
  • 4-(Imidazol-1-yl)acetophenone - High purity | EN. Georganics. Available from: [Link]

  • synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Imidazoles as aldosterone synthase inhibitors. European Patent Office. EP 2213668 A2. Available from: [Link]

  • EP0311447A1 - 4(5)-Imidazoles inhibitrices d'aromatase. Google Patents.

Sources

Topic: Antifungal Activity Screening of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of invasive fungal infections and the growing prevalence of drug-resistant strains present a significant challenge to global health. Azole antifungals remain a cornerstone of therapy, but their efficacy is threatened, necessitating the discovery of novel agents. This document provides a comprehensive guide to the preliminary in vitro antifungal activity screening of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, a synthetic compound featuring the critical 1H-imidazol-1-yl moiety characteristic of the azole class. We present detailed, field-proven protocols for determining key antifungal parameters, including Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), based on internationally recognized standards. This guide is designed to equip researchers with the methodologies and rationale required to conduct robust, reproducible, and self-validating antifungal screening experiments.

Introduction and Scientific Rationale

This compound is a member of the azole chemical class, a group of heterocyclic compounds that form the largest family of antifungal agents used in clinical practice. The therapeutic efficacy of azole drugs, such as fluconazole and voriconazole, is derived from their ability to selectively target a fungal-specific enzyme, lanosterol 14-alpha-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, integrity, and the function of membrane-bound proteins.

By inhibiting lanosterol 14-alpha-demethylase, azole antifungals disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol.[2][3] This cascade destabilizes the fungal cell membrane, increasing its permeability and ultimately resulting in the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[1][4] The presence of the imidazole ring in this compound provides a strong rationale for investigating its potential to function via this well-established mechanism. The purpose of the following protocols is to systematically quantify its bioactivity against a panel of clinically relevant fungal pathogens.

Postulated Mechanism of Action

The screening protocols detailed herein are designed to test the hypothesis that this compound acts as an inhibitor of ergosterol biosynthesis.

Azole_Mechanism_of_Action cluster_Fungal_Cell Fungal Cell cluster_Enzyme Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51/Erg11p) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Impaired Integrity) Ergosterol->Membrane incorporation Enzyme->Ergosterol conversion Test_Compound This compound (Azole Moiety) Test_Compound->Enzyme INHIBITION

Caption: Postulated mechanism of azole antifungals.

Materials and Reagents

Test Compound
  • Compound: this compound (CAS: 870838-82-7)[5]

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), sterile-filtered.

  • Stock Solution: Prepare a 10 mg/mL stock solution in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles. The final DMSO concentration in the assay should not exceed 1% (v/v) to prevent solvent toxicity to the fungal cells.

Fungal Strains and Media

A curated panel of fungi is essential for a comprehensive preliminary screen. This should include reference strains recommended by the Clinical and Laboratory Standards Institute (CLSI) for quality control.[6][7]

Strain TypeSpeciesATCC NumberRationale
Yeast Panel Candida albicansATCC 90028Most common human fungal pathogen.
Candida kruseiATCC 6258Intrinsically resistant to fluconazole (QC strain).[7]
Candida parapsilosisATCC 22019Common cause of bloodstream infections (QC strain).[6]
Cryptococcus neoformansATCC 90112Encapsulated yeast, major cause of meningitis.
Filamentous Fungi Aspergillus fumigatusATCC 204305Primary cause of invasive aspergillosis.
  • Growth Media:

    • Sabouraud Dextrose Agar (SDA) for routine culture propagation.

    • RPMI-1640 Medium (with L-glutamine, without sodium bicarbonate) buffered to pH 7.0 with 0.165 M Morpholinepropanesulfonic acid (MOPS). This is the standard medium for CLSI broth microdilution assays.[8]

Control Antifungals
  • Fluconazole: For yeast susceptibility testing.

  • Voriconazole or Amphotericin B: For filamentous fungi susceptibility testing.

  • Prepare stock solutions as per CLSI M27/M38 guidelines.[9][10]

Experimental Protocol 1: Broth Microdilution for MIC Determination

This protocol adheres to the principles outlined in the CLSI M27 (for yeasts) and M38 (for filamentous fungi) documents.[9][10] The MIC is the lowest concentration of an antifungal agent that substantially inhibits the growth of a microorganism in vitro.[11]

Workflow Overview

MIC_Workflow A 1. Prepare Fungal Inoculum (Adjust to 0.5 McFarland) C 3. Dilute Inoculum (in RPMI medium) A->C B 2. Prepare Drug Dilution Plate (2-fold serial dilutions in RPMI) D 4. Inoculate Plate (100 µL inoculum + 100 µL drug) B->D C->D E 5. Incubate Plate (35°C for 24-48h) D->E G Controls: - Growth (No Drug) - Sterility (No Inoculum) - Positive (e.g., Fluconazole) D->G F 6. Read MIC (Visually or Spectrophotometrically) E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology
  • Inoculum Preparation (Yeasts):

    • Subculture yeast strains on SDA plates and incubate at 35°C for 24 hours to ensure viability and purity.

    • Select several distinct colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare the final inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a concentration of 1-5 x 10³ CFU/mL.

  • Inoculum Preparation (Filamentous Fungi):

    • Grow the mold on an SDA plate at 35°C for 7 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium using a hemocytometer.

  • Drug Plate Preparation:

    • In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 to columns 2 through 11.

    • Prepare a 2X working solution of the test compound (e.g., 64 µg/mL) in RPMI. Add 200 µL of this solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing this process across to column 10. Discard 100 µL from column 10.

    • This leaves column 11 as the drug-free growth control and column 12 as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum (from step 1 or 2) to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well will be 200 µL, and the drug concentrations will be half of the initial series.

    • Seal the plate and incubate at 35°C for 24-48 hours (24h for most Candida spp., 48h for C. neoformans and molds).

  • MIC Endpoint Determination:

    • The MIC is read as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control.

    • For Azoles vs. Yeasts: The endpoint is the concentration that produces approximately 50% growth inhibition (a hazy or faint turbidity).[12]

    • For Azoles vs. Molds: The endpoint is typically 100% growth inhibition (optically clear well).[12]

    • A microplate reader (at 530 nm) can be used to quantify growth inhibition.

Experimental Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC assay is a crucial follow-up to determine if a compound is fungistatic or fungicidal. It is defined as the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.[13]

Workflow Overview

MFC_Workflow A 1. Perform MIC Assay (as previously described) B 2. Select Clear Wells (From MIC plate at and above the MIC) A->B C 3. Subculture Aliquots (10-20 µL from each selected well) B->C D 4. Plate onto SDA (Spread evenly on agar surface) C->D E 5. Incubate Plates (35°C for 48h or until growth is seen on control plate) D->E F 6. Determine MFC (Lowest concentration with ≤2 colonies, indicating ≥99.9% killing) E->F

Caption: Workflow for MFC determination following an MIC assay.

Step-by-Step Methodology
  • Post-MIC Incubation: Following the MIC reading, gently shake the microtiter plate to resuspend the cells.

  • Subculturing: From each well that shows significant growth inhibition (i.e., at the MIC and higher concentrations), take a 10-20 µL aliquot.

  • Plating: Spot the aliquot onto a quadrant of a Sabouraud Dextrose Agar (SDA) plate.

  • Incubation: Incubate the SDA plates at 35°C for 48 hours, or until robust growth is visible in the spot from the drug-free control well.

  • MFC Endpoint Determination: The MFC is the lowest concentration of the test compound that results in no growth or yields fewer than three colonies, corresponding to a ≥99.9% reduction in CFU/mL relative to the initial inoculum.[13][14]

Data Presentation and Interpretation

Results should be tabulated to allow for clear comparison between the test compound and the standard control antifungal.

Table 1: Hypothetical Antifungal Susceptibility Data for this compound | Fungal Strain | this compound | Fluconazole (Control) | | :--- | :---: | :---: | | | MIC (µg/mL) | MFC (µg/mL) | MIC (µg/mL) | | Candida albicans ATCC 90028 | 0.25 | >32 | 0.5 | | Candida krusei ATCC 6258 | 1 | >32 | 64 | | Candida parapsilosis ATCC 22019 | 0.125 | 16 | 1 |

Interpretation:

  • A low MIC value indicates high potency. In this hypothetical example, the compound is more potent than fluconazole against all tested strains.

  • The MFC/MIC ratio provides insight into the nature of the antifungal activity. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity. In this example, the compound exhibits fungistatic activity against the tested Candida species.

References

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Available at: [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]

  • Ghannoum, M., & perfect, J. (2024). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]

  • JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]

  • ACS Publications. (2022). Synthesis and Antifungal Activity Evaluation of Novel L-Carvone-Based 1,3,4-Thiadiazole-amide Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. The mechanism of action of azole group antifungal agents. Available at: [Link]

  • SlideShare. (2016). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine. Available at: [Link]

  • American Society for Microbiology. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Oxford University Press. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. Available at: [Link]

  • Oxford University Press. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. Available at: [Link]

  • Trends in Medical Mycology (TIMM). (2025). Table of Content - TIMM 2025. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2022). Antifungal Susceptibility Test Interpretive Criteria. Available at: [Link]

  • Georganics. 4-(Imidazol-1-yl)acetophenone. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2003). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2014). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology. Available at: [Link]

  • Bio-protocol. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. BMC Dermatology. Available at: [Link]

  • EBSCO. (2023). Mechanisms of action in antifungal drugs. Research Starters. Available at: [Link]

  • ResearchGate. (2003). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • MDPI. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2001). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]

  • ConnectSci. (2012). A disc test of antifungal susceptibility. Available at: [Link]

  • ResearchGate. (2022). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Available at: [Link]

  • American Society for Microbiology. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology. Available at: [Link]

  • MDPI. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi. Available at: [Link]

  • American Society for Microbiology. (2003). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]

  • Wikipedia. Disk diffusion test. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2003). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]

  • PrepChem.com. Synthesis of p-fluoroacetophenone. Available at: [Link]

  • ResearchGate. How do I perform antifungal susceptibilty using broth dilution for yeast? Available at: [Link]

  • PubMed. (2004). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone. This document provides an in-depth, field-tested protocol and robust troubleshooting advice designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges and consistently achieve high yields of this valuable intermediate.

Synthesis Overview & Core Principles

The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from electrophilic aromatic substitution and is contingent on specific electronic factors within the substrate.

The Underlying Chemistry:

The reaction involves the displacement of a fluoride ion from an activated aromatic ring by the imidazole nucleophile. In the recommended starting material, 3',4'-difluoroacetophenone, the aromatic ring is rendered electron-deficient (electrophilic) by the strongly electron-withdrawing acetyl group (-COCH₃). This activation is crucial for the reaction to proceed.[1][2] The nucleophile, imidazole, attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The subsequent departure of the fluoride ion restores the aromaticity of the ring, yielding the final product.

The regioselectivity of this reaction is dictated by the position of the activating group. The acetyl group, being at position C1, activates the C4 position (para) more effectively than the C3 position (meta) through resonance stabilization of the Meisenheimer complex. This directs the imidazole to substitute the C4-fluorine preferentially.[2][3]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Troubleshooting_Workflow A Problem: Low or No Yield A1 Cause: Wet Reagents/Solvent A->A1 A2 Cause: Ineffective Base A->A2 A3 Cause: Low Temperature A->A3 B Problem: Incomplete Conversion B1 Cause: Insufficient Reaction Time B->B1 B2 Cause: Poor Reagent Stoichiometry B->B2 C Problem: Impure Product C1 Cause: Residual Starting Material C->C1 C2 Cause: Side-Product Formation C->C2 C3 Cause: Inefficient Purification C->C3 S_A1 Solution: Use anhydrous solvent. Flame-dry glassware. Dry K₂CO₃ and imidazole. A1->S_A1 S_A2 Solution: Use finely powdered K₂CO₃. Consider stronger base (NaH) if necessary. A2->S_A2 S_A3 Solution: Increase temperature to 100-120 °C. Ensure accurate temperature monitoring. A3->S_A3 S_B1 Solution: Extend reaction time. Monitor carefully by TLC. B1->S_B1 S_B2 Solution: Verify molar equivalents. Use slight excess of imidazole (1.2 eq). B2->S_B2 B3 Cause: Deactivated Catalyst (if used) S_C1 Solution: Optimize reaction time/temp. Improve purification (recrystallization or column). C1->S_C1 S_C2 Solution: Lower temperature slightly. Ensure correct stoichiometry. C2->S_C2 S_C3 Solution: Test different recrystallization solvents. Perform column chromatography. C3->S_C3

Sources

Technical Support Center: Synthesis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction: The Synthetic Landscape

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The primary transformation involves the N-arylation of an imidazole ring. While several methods exist for C-N bond formation, the most common and direct approach for this specific target molecule is a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is often favored due to the electronic properties of the typical precursor, 3',4'-difluoroacetophenone.

The core challenge in this synthesis is achieving high regioselectivity. The presence of two fluorine atoms on the aromatic ring, both activated to different degrees by the acetyl group, creates a competitive environment for the incoming imidazole nucleophile. This guide will focus primarily on the SNAr route, addressing its nuances and potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary strategies for the N-arylation of imidazole to form this product:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct route, typically involving the reaction of imidazole with 3',4'-difluoroacetophenone. The reaction is driven by the electron-withdrawing acetyl group, which activates the aromatic ring for nucleophilic attack.[1][2] The fluorine atom at the C-4 position (para to the acetyl group) is significantly more activated than the fluorine at the C-3 position (meta), which allows for regioselective substitution under optimized conditions.

  • Transition Metal-Catalyzed Cross-Coupling: Methods like the Copper-catalyzed Ullmann condensation or Palladium-catalyzed Buchwald-Hartwig amination are powerful alternatives for C-N bond formation.[3][4][5] These reactions would typically use 4-bromo-3-fluoroacetophenone or 4-iodo-3-fluoroacetophenone as the starting material. While versatile, these methods can be more expensive and sensitive, requiring specific ligands, inert atmospheres, and rigorous removal of metal catalysts from the final product.[6]

Q2: Why is the SNAr reaction favored, and what is the key mechanistic consideration?

The SNAr route is often preferred for its operational simplicity and cost-effectiveness, as it avoids expensive and sensitive metal catalysts. The mechanism proceeds via a two-step addition-elimination sequence through a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the key to the reaction's success. Electron-withdrawing groups, like the acetyl group on the acetophenone ring, are crucial as they stabilize the negative charge through resonance, thereby accelerating the reaction.[2]

Q3: What is the primary side product I should expect, and why does it form?

The most common side product is the constitutional isomer, 4'-Fluoro-3'-(1H-imidazol-1-yl)acetophenone . This arises from the non-selective attack of imidazole at the C-3 position of the 3',4'-difluoroacetophenone starting material. While the C-4 position is electronically favored due to para-activation from the acetyl group, attack at the C-3 position can occur, especially at higher temperatures or with suboptimal solvent choice.

Visualizing the Reaction: Main Pathway and Side Reaction

The following diagrams illustrate the desired SNAr pathway and the competing side reaction that leads to isomeric impurity.

G cluster_main Main Synthetic Pathway (SNAr) cluster_side Side Reaction Pathway SM 3',4'-Difluoroacetophenone + Imidazole Base Base (e.g., K2CO3) TS1 Attack at C-4 (Favored) Base->TS1 DMSO / DMF Intermediate1 Meisenheimer Complex (para-stabilized) TS1->Intermediate1 Addition Product This compound (Desired Product) Intermediate1->Product Elimination of F- SM2 3',4'-Difluoroacetophenone + Imidazole Base2 Base (e.g., K2CO3) TS2 Attack at C-3 (Disfavored) Base2->TS2 High Temp. Intermediate2 Meisenheimer Complex (meta-stabilized) TS2->Intermediate2 Addition SideProduct 4'-Fluoro-3'-(1H-imidazol-1-yl)acetophenone (Isomeric Impurity) Intermediate2->SideProduct Elimination of F-

Caption: Reaction scheme showing the desired SNAr pathway versus the side reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Conversion of Starting Material.

Possible Cause Explanation & Recommended Solution
Insufficient Reaction Temperature The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. If TLC or LC-MS analysis shows only starting material, the reaction is likely too cold. Solution: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C, then to 110 °C), monitoring the reaction progress at each stage.
Inappropriate Solvent Choice SNAr reactions proceed best in polar, aprotic solvents which can solvate the cation of the base but do not hydrogen bond with the nucleophile. Solvents like DMSO or DMF are ideal. Using less polar solvents (e.g., Toluene, THF) will significantly slow or stall the reaction. Solution: Ensure you are using a high-purity, anhydrous grade of DMSO or DMF.[6]
Ineffective Base A base is required to deprotonate the imidazole, generating the active nucleophile. An insufficiently strong or poorly soluble base will result in low conversion. Potassium carbonate (K₂CO₃) is common, but cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility and the "caesium effect".[3] Solution: Switch to a stronger or more soluble base like Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Presence of Water Water can compete with imidazole as a nucleophile (leading to hydrolysis byproducts like 3'-fluoro-4'-hydroxyacetophenone) and can protonate the imidazolide anion, quenching the active nucleophile. Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.[6]

Problem 2: Significant Formation of the 4'-Fluoro-3'-(1H-imidazol-1-yl)acetophenone Isomer (>10%).

Possible Cause Explanation & Recommended Solution
Excessively High Reaction Temperature While heat is needed for the reaction to proceed, excessive temperatures can provide enough energy to overcome the activation barrier for the less-favored attack at the C-3 position, reducing regioselectivity. Solution: Lower the reaction temperature. Find the "sweet spot" that allows for a reasonable reaction rate while maximizing selectivity for the desired C-4 substitution. An optimal temperature is often between 80-120 °C.
Incorrect Stoichiometry Using a large excess of imidazole might increase the rate of the side reaction. Solution: Use a stoichiometry of imidazole between 1.05 and 1.2 equivalents relative to the 3',4'-difluoroacetophenone. This ensures enough nucleophile is present without excessively driving the non-selective pathway.

Problem 3: Difficulty in Purifying the Final Product.

Possible Cause Explanation & Recommended Solution
Similar Polarity of Product and Isomer The desired product and the isomeric side product often have very similar polarities, making them difficult to separate using standard flash column chromatography.[4] Solution 1 (Chromatography): Use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing it very slowly). Consider using a different stationary phase or solvent system (e.g., dichloromethane/methanol). Solution 2 (Recrystallization): This can be a highly effective method for removing small amounts of the isomeric impurity. Try recrystallizing the crude product from a solvent system like dichloromethane/hexanes or ethyl acetate/heptane.[7]
Residual Base or Salts Inorganic salts from the base can contaminate the product if the aqueous workup is incomplete. Solution: During the workup, ensure the organic layer is washed thoroughly with water and then brine to remove all inorganic impurities. Dry the organic layer completely (e.g., over Na₂SO₄ or MgSO₄) before concentrating.
Dark, Tarry Crude Product This often indicates product or starting material degradation, or side reactions with the solvent (e.g., DMF can decompose at high temperatures). Solution: Lower the reaction temperature. Ensure the reaction is not heated for an unnecessarily long time. If using DMF, consider switching to DMSO, which is often more thermally stable.
Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common synthesis problems.

G start Reaction Analysis (TLC / LC-MS) no_conv Problem: Low or No Conversion start->no_conv < 50% Conversion isomer Problem: High Isomer Formation (>10%) start->isomer Multiple Spots impure Problem: Impure Product After Workup start->impure Product Looks OK, but analysis is poor sol_temp Action: Increase Temp. (e.g., 90 -> 110 °C) no_conv->sol_temp sol_solvent Action: Check Solvent (Use Anhydrous DMSO/DMF) no_conv->sol_solvent sol_base Action: Use Stronger Base (e.g., Cs2CO3) no_conv->sol_base sol_iso_temp Action: Decrease Temp. (e.g., 120 -> 100 °C) isomer->sol_iso_temp sol_stoich Action: Check Stoichiometry (Use 1.1 eq Imidazole) isomer->sol_stoich sol_purify_chrom Action: Optimize Chromatography (Shallow Gradient) impure->sol_purify_chrom sol_purify_recrys Action: Recrystallize (e.g., DCM/Hexane) impure->sol_purify_recrys sol_workup Action: Improve Workup (Thorough Washing) impure->sol_workup

Caption: A logical flowchart for troubleshooting common synthesis issues.

Reference Experimental Protocol: SNAr Method

This protocol provides a robust starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • 3',4'-Difluoroacetophenone

  • Imidazole

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Hexanes or Heptane

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq), imidazole (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the starting acetophenone.

  • Heating: Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMSO).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash them twice with water, then once with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Alternatively, if the crude product is relatively clean, recrystallization from a suitable solvent system can be performed.[7]

References
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. (n.d.). MDPI. Retrieved from [Link]

  • Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Synthesis, 2009(10), 1647-1650. Retrieved from [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). International Journal of Innovative Research and Reviews. Retrieved from [Link]

  • 4-(Imidazol-1-yl)acetophenone. (n.d.). Scientific Laboratory Supplies (Ireland) Ltd. Retrieved from [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). International Journal of Innovative Research and Reviews, 4(1), 1-8. Retrieved from [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Retrieved from [Link]

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2018). Molecules, 23(8), 2029. Retrieved from [Link]

  • Tundel, R. E., & Anderson, K. W. (2007). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. The Journal of Organic Chemistry, 72(25), 9676–9679. Retrieved from [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (2020). Molecules, 25(21), 5036. Retrieved from [Link]

  • Pawar, G. P., Barve, I., Shen, L. C., & Sun, C. M. (2020). Strategies for the synthesis of imidazole-4(2H)-ones. Organic & Biomolecular Chemistry, 18(1), 35-51. Retrieved from [Link]

  • 4-(Imidazol-1-yl)acetophenone. (n.d.). Georganics. Retrieved from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2023). Molecules, 28(13), 5183. Retrieved from [Link]

  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 406-418. Retrieved from [Link]

  • The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. (2020). Organic Chemistry Frontiers, 7(1), 107-125. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2017). Journal of the American Chemical Society, 139(25), 8726–8733. Retrieved from [Link]

  • Smith, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Ghosh, R., & Chakraborty, A. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 237-246. Retrieved from [Link]

  • Synthesis of p-fluoroacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2007). Molecules, 12(4), 815–823. Retrieved from [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. (2020). New Journal of Chemistry, 44(30), 12975-12981. Retrieved from [Link]

  • Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. Retrieved from [Link]

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2036. Retrieved from [Link]

  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. (2016). Synlett, 27(15), 2217-2220. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimental work. This guide provides in-depth scientific context, practical troubleshooting steps, and validated protocols to ensure you can harness the full potential of this compound in your research.

Understanding the Molecule: A Foundation for Solubility Strategy

This compound is a solid compound, appearing as a white to yellow or light yellow to beige powder with a melting point of 108-110 °C[1][2]. Its structure, featuring a substituted acetophenone core and an imidazole ring, presents a classic solubility challenge. The acetophenone portion contributes to its hydrophobic nature, while the basic imidazole ring offers a handle for pH-dependent solubility modifications[3][4]. Experimental data indicates its solubility is greater than 27.9 µg/mL at a neutral pH of 7.4, classifying it as a poorly soluble compound in aqueous media[5].

This inherent low solubility can be a significant hurdle in various experimental settings, from in vitro biological assays to formulation development. The key to overcoming this challenge lies in a systematic approach to altering the solvent environment to favor the dissolution of the molecule.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubilization of this compound.

Q1: I'm seeing precipitation of the compound in my aqueous buffer. What is the likely cause?

A: This is a common observation due to the compound's low intrinsic aqueous solubility[5]. Precipitation in aqueous buffers (like PBS) typically occurs when the concentration of the compound exceeds its solubility limit. This can happen if a stock solution in an organic solvent is diluted too rapidly or to a final concentration that the aqueous medium cannot support.

Q2: What is the best initial solvent to use for preparing a stock solution?

A: While specific data for this compound is limited, it is noted to be slightly soluble in chloroform and methanol[1][2]. For biological applications, water-miscible organic solvents are preferred. Good starting points for creating a high-concentration stock solution would be dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Q3: How does pH affect the solubility of this compound?

A: The imidazole moiety in the molecule is a weak base. The pKa of the conjugate acid of imidazole is approximately 7.1[3]. At pH values below this pKa, the imidazole ring will become protonated, acquiring a positive charge. This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby enhancing its aqueous solubility. Conversely, at neutral or basic pH, the compound will be in its less soluble, neutral form[6][7].

Q4: Can I heat the solution to improve solubility?

A: Gentle heating can be a useful technique to increase the rate of dissolution. However, it is crucial to be cautious. Prolonged or excessive heating can lead to degradation of the compound. It is recommended to use a water bath with controlled temperature and to assess the stability of the compound under these conditions if repeated heating is necessary.

Systematic Troubleshooting Guide for Solubility Issues

When encountering solubility problems, a systematic approach is crucial for an efficient resolution. The following workflow provides a step-by-step guide to troubleshooting.

G cluster_0 Initial Observation cluster_1 Step 1: Stock Solution Check cluster_2 Step 2: pH Adjustment cluster_3 Step 3: Co-Solvent System cluster_4 Step 4: Advanced Techniques A Precipitation or Incomplete Dissolution in Aqueous Buffer B Prepare a concentrated stock in an appropriate organic solvent (e.g., DMSO, DMF) A->B Start Troubleshooting C Ensure complete dissolution of the stock solution. Sonicate if necessary. B->C D Is the experimental pH below 6.5? C->D E Yes: Solubility should be enhanced. If not, consider other factors. D->E Yes F No: The compound is likely in its neutral, less soluble form. D->F No G Action: Acidify the aqueous buffer (e.g., to pH 4-5) and re-test solubility. F->G H If pH adjustment is not feasible, introduce a co-solvent. G->H If issue persists or pH change is not an option I Prepare a mixed solvent system (e.g., buffer with 5-10% Ethanol, Propylene Glycol, or PEG). H->I J Add the stock solution to the co-solvent system. I->J K For persistent issues, consider cyclodextrin complexation. J->K If issue persists L Prepare an inclusion complex with β-cyclodextrin or its derivatives. K->L

Caption: Troubleshooting workflow for solubility issues.

In-Depth Solubilization Protocols

The following are detailed protocols for enhancing the solubility of this compound. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.

Protocol 1: pH-Mediated Solubilization

This protocol leverages the basic nature of the imidazole ring to increase aqueous solubility.

Scientific Rationale: By lowering the pH of the aqueous medium to below the pKa of the imidazole's conjugate acid (approximately 7.1), we can induce protonation[3]. The resulting cationic form of the molecule is significantly more polar and thus more soluble in water. According to the Henderson-Hasselbalch equation, adjusting the pH can lead to exponential changes in the solubility of ionizable drugs[8].

Step-by-Step Methodology:

  • Prepare an Acidic Buffer: Prepare your desired aqueous buffer (e.g., citrate buffer, acetate buffer) and adjust the pH to a value between 4.0 and 5.5 using HCl.

  • Prepare the Compound Stock: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

  • Dilution: While vortexing the acidic buffer, slowly add the stock solution dropwise to achieve the desired final concentration. The slow addition into a vortexing solution helps to prevent localized high concentrations that can lead to precipitation.

  • Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution remains clear, the compound is likely soluble under these conditions.

Protocol 2: Utilizing Co-solvent Systems

This method involves the use of a water-miscible organic solvent to increase the solubility of the compound in an aqueous medium.

Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of nonpolar solutes[8][9]. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs)[9][10]. They can also be used in combination with other solubilization strategies to prevent precipitation upon dilution[8][11].

Step-by-Step Methodology:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. Ethanol, propylene glycol, and PEG 400 are common choices.

  • Prepare the Co-solvent/Buffer Mixture: Prepare your aqueous buffer and add the selected co-solvent to a final concentration of 5-20% (v/v). The optimal percentage will need to be determined empirically.

  • Prepare the Compound Stock: As in the previous protocol, prepare a concentrated stock solution in a suitable organic solvent like DMSO.

  • Dilution: Slowly add the stock solution to the co-solvent/buffer mixture while vortexing.

  • Final Concentration of Organic Solvent: Be mindful of the final concentration of all organic solvents (from the stock and the co-solvent) in your experiment, as high concentrations can affect biological systems.

Protocol 3: Complexation with Cyclodextrins

This advanced technique is particularly useful when pH modification or co-solvents are not viable options.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[12]. They can encapsulate poorly soluble guest molecules, like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its aqueous solubility and bioavailability[12][][14][15]. Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used[12].

Step-by-Step Methodology:

  • Prepare a Cyclodextrin Solution: Dissolve an excess of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. The amount will depend on the desired final concentration of the compound and the stoichiometry of complexation, which often needs to be determined experimentally.

  • Add the Compound: Add the solid this compound directly to the cyclodextrin solution.

  • Promote Complexation: Stir or shake the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: After the equilibration period, centrifuge or filter the solution to remove any undissolved compound. The clear supernatant will contain the solubilized compound-cyclodextrin complex.

  • Quantification: It is essential to determine the concentration of the solubilized compound in the final solution using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesConsiderations
pH Adjustment Increases ionization of the imidazole ring, enhancing polarity and aqueous solubility[6][8].Simple, cost-effective, and can produce a significant increase in solubility.Only applicable if the experimental conditions can tolerate a lower pH. May not be suitable for all biological assays.
Co-solvents Reduces the polarity of the solvent, making it more favorable for the hydrophobic parts of the molecule[8][9].Effective for many poorly soluble compounds. Can be combined with other methods[8][11].The co-solvent may interfere with the experimental system. High concentrations can be toxic to cells.
Cyclodextrins Encapsulates the hydrophobic molecule within its cavity, presenting a hydrophilic exterior to the solvent[12][14].Can achieve significant solubility enhancement. May also improve compound stability[14].More complex and costly to prepare. The cyclodextrin itself could potentially have effects in some biological systems.

Conclusion

Successfully working with this compound requires a proactive and informed approach to its solubility. By understanding the chemical nature of the molecule and systematically applying the principles of pH modification, co-solvency, and complexation, researchers can overcome the challenges posed by its poor aqueous solubility. We recommend starting with the simplest effective method, such as pH adjustment or the use of co-solvents, before progressing to more advanced techniques like cyclodextrin complexation. Always validate the chosen solubilization method to ensure it does not interfere with your downstream applications.

References

  • Jadhav, P., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318437/]([Link] ICRC18437/)

  • de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4'-(IMIDAZOL-1-YL)ACETOPHENONE. [Link]

  • PubChem. (n.d.). 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. [Link]

  • Georganics. (n.d.). 4-(Imidazol-1-yl)acetophenone. [Link]

  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • Google Patents. (n.d.).
  • Popa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Kim, S. H., et al. (2008). pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. PubMed. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Asati, V., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. [Link]

  • Pharmasolve. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • RSC Publishing. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. [Link]

  • ResearchGate. (2025). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. [Link]

  • PMC - NIH. (n.d.). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. [Link]

  • MDPI. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]

  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • MDPI. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • PMC - NIH. (n.d.). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. [Link]

  • ResearchGate. (n.d.). Scope of acetophenone derivatives. Conditions as described in Table 1. [Link]

  • ResearchGate. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

Sources

Technical Support Center: Stability of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. As a molecule combining a fluorinated acetophenone and an imidazole moiety, its stability can be influenced by several factors. This document provides insights into its behavior in experimental settings, helping you to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: For the solid compound, storage in a tightly sealed container in a dry environment at room temperature is recommended.[1][2] For solutions, the ideal storage conditions depend on the solvent and the intended duration of storage. For short-term storage (less than 24 hours), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting the solution into tightly sealed vials and storing at -20°C or -80°C is recommended to minimize degradation. It is crucial to protect solutions from light, especially if photolability is a concern.

Q2: What solvents are recommended for dissolving this compound?

A2: The compound is predicted to be slightly soluble in chloroform and methanol.[2] For many research applications, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used to achieve higher concentrations. When preparing aqueous buffers for biological assays, it is common practice to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Always perform a solubility test for your specific application and concentration.

Q3: What is the predicted pKa of this compound and why is it important?

A3: The predicted pKa of this compound is approximately 4.61.[3] This value is important as it indicates the pH at which the imidazole ring will be protonated. The imidazole ring is basic and can be protonated in acidic conditions.[4] The protonation state of the imidazole can affect the compound's solubility, its interaction with biological targets, and its stability. Therefore, maintaining a consistent pH in your experiments is critical for reproducible results.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: I am observing a gradual decrease in the concentration of my stock solution over time, even when stored at 4°C.

  • Potential Cause: This could be due to hydrolysis of the compound, particularly if the solution is prepared in a protic solvent or an unbuffered aqueous solution. The imidazole moiety can be susceptible to ring-opening under certain conditions, although this is more common under harsh acidic or basic conditions. Another possibility is slow degradation catalyzed by trace impurities in the solvent.

  • Recommended Solution:

    • Solvent Choice: Prepare stock solutions in a high-quality, anhydrous aprotic solvent like DMSO or DMF.

    • Storage: Store aliquots of the stock solution at -20°C or -80°C to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Issue 2: My analytical results (e.g., HPLC, LC-MS) show an unexpected peak that increases in area over time.

  • Potential Cause: The appearance of a new peak is a strong indicator of compound degradation. The structure of this compound suggests several potential degradation pathways.

  • Troubleshooting Workflow:

    Troubleshooting_Degradation start Unexpected Peak Observed check_blank Analyze Solvent Blank start->check_blank degradation Degradation Product Suspected check_blank->degradation Blank is Clean characterize Characterize Peak (MS, NMR) degradation->characterize pathway Hypothesize Degradation Pathway characterize->pathway mitigate Implement Mitigation Strategy pathway->mitigate

    Caption: Troubleshooting workflow for identifying degradation products.

  • Hypothetical Degradation Pathway: A plausible degradation pathway could involve the hydrolysis of the imidazole ring, particularly under strongly acidic or basic conditions.

    Degradation_Pathway Compound This compound F C=O Imidazole Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Product Degradation Product (e.g., Ring-Opened Species) Hydrolysis->Product

    Caption: Hypothetical hydrolysis of the imidazole ring.

Issue 3: I am getting inconsistent results in my biological assays.

  • Potential Cause: Inconsistent results can stem from the instability of the compound in the assay buffer. The pH of the buffer can influence the protonation state of the imidazole ring, which in turn can affect its activity. Additionally, components of the assay medium could potentially react with the compound.

  • Recommended Solution:

    • pH Control: Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.

    • Fresh Solutions: Prepare fresh dilutions of your compound from a frozen stock solution for each experiment.

    • Incubation Stability: Perform a preliminary experiment to assess the stability of the compound in your assay medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC or LC-MS.

Data and Protocols

Table 1: Recommended Storage and Handling of this compound
FormConditionRecommended StorageRationale
Solid Room TemperatureTightly sealed container, desiccatedProtects from moisture and atmospheric contaminants.[7]
Solution Short-Term (≤ 24h)2-8°C, protected from lightMinimizes short-term degradation.
Solution Long-Term (> 24h)-20°C or -80°C in aliquotsPrevents degradation and avoids freeze-thaw cycles.
Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and critical factors affecting the stability of the compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (for acidic conditions)

  • Ammonium hydroxide (for basic conditions)

  • Hydrogen peroxide (for oxidative conditions)

  • HPLC or UPLC system with a UV detector or mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Oxidative: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.

    • Thermal: Incubate an aliquot of the stock solution at 60°C.

    • Photolytic: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).

  • Time Points: Analyze the samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis:

    • Use a suitable C18 HPLC column.

    • Employ a gradient elution method with mobile phases of water (with 0.1% formic acid) and ACN (with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

    • If available, use a mass spectrometer to identify the mass of any degradation products.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.

This guide provides a framework for understanding and managing the stability of this compound in your research. By considering the chemical nature of the molecule and implementing good laboratory practices, you can ensure the reliability and reproducibility of your experimental data.

References

  • Georganics. 4-(Imidazol-1-yl)acetophenone. Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • Ma, S., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4993. Available from: [Link]

  • Rodriguez, A. A., et al. (2023). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, 2023(2), M1633. Available from: [Link]

  • de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1134. Available from: [Link]

  • Patel, K., et al. (2015). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. Journal of Chemistry. Available from: [Link]

  • Li, M., et al. (2021). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 9(1), 226-231. Available from: [Link]

  • Bruni, P., et al. (2002). Biocatalytic reductions by plant tissue - Green alternative to alcohol production. ResearchGate. Available from: [Link]

  • Mohanty, A. D., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(24), 7644–7655. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. Available from: [Link]

  • Fluorocouncil. Thermal degradation of fluoropolymers. Available from: [Link]

  • Devine, A. L., et al. (2007). High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole. ResearchGate. Available from: [Link]

  • Yan, T., et al. (2019). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. Organometallics, 38(16), 3144-3150. Available from: [Link]

  • Rao, P. J., et al. (2016). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. Available from: [Link]

  • Wang, Y., et al. (2019). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. Available from: [Link]

  • Williams, A., & Bender, M. L. (1971). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 6, 80-84. Available from: [Link]

  • Wang, Y., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC Advances, 9(1), 1-10. Available from: [Link]

  • Trang, B., et al. (2021). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. Environmental Science & Technology, 55(13), 8966-8975. Available from: [Link]

  • Study.com. Acetophenone | Structure, Functional Group & Derivatives. Available from: [Link]

  • Huang, Y.-C., et al. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 8(4), 4085-4094. Available from: [Link]

  • Wikipedia. Ketone. Available from: [Link]

  • Análisis Vínicos. 4′-(Imidazol-1-yl)acetophenone. Available from: [Link]

Sources

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals facing challenges in the purification of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common and complex purification hurdles.

The Challenge: Understanding the Molecule

This compound is a key intermediate in pharmaceutical synthesis.[1] Its structure, featuring a moderately polar ketone, a fluorinated aromatic ring, and a basic imidazole moiety, gives it unique physicochemical properties. These very features, however, can complicate purification. The basic nitrogen of the imidazole ring is prone to strong interactions with acidic stationary phases like silica gel, leading to common issues such as peak tailing in chromatography.

This guide provides a structured approach to troubleshooting, moving from identifying potential impurities to selecting and optimizing the most effective purification strategy.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude reaction mixture?

Understanding potential impurities is the first step in designing a purification strategy. Impurities can arise from various stages of the synthesis and work-up processes.[2][3]

  • Unreacted Starting Materials: The most common impurities are residual starting materials. Depending on the synthetic route, this could include 4'-Fluoroacetophenone or Imidazole.[4]

  • By-products: Side reactions are common in organic synthesis. For instance, in reactions involving the substitution of a halogen on the aromatic ring, by-products from incomplete reactions or side reactions with the solvent can occur.[2]

  • Regioisomers: While the N-1 position of imidazole is the typical site of substitution, trace amounts of isomers may form depending on the reaction conditions.

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acids/bases or high temperatures) during the reaction or work-up.[3]

Q2: I'm experiencing significant peak tailing during silica gel column chromatography. What causes this and how can I fix it?

This is the most frequent challenge. The tailing is caused by the strong interaction between the basic imidazole ring of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation, broad peaks, and often lower yields.

Here are proven solutions:

  • Use a Mobile Phase Modifier: Neutralize the acidic silanol groups by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia in the more polar solvent (e.g., methanol or ethyl acetate).[5] This simple addition can dramatically improve peak shape and resolution.

  • Switch to an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds like imidazoles and can significantly reduce tailing.[5]

  • Employ a Dry Loading Technique: Loading the sample dissolved in a strong solvent can cause band broadening. Instead, pre-adsorb your crude product onto a small amount of silica gel (or celite) and load the resulting dry powder onto the column. This technique often leads to sharper bands and better separation.[5]

Q3: My recrystallization attempt resulted in oiling out or a very low yield. What should I try next?

Recrystallization is an excellent technique for final polishing to obtain high-purity material, but finding the right solvent system is critical.[5]

  • Troubleshooting "Oiling Out": This happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

    • Solution: Use a lower-boiling point solvent or a solvent mixture. Try cooling the solution more slowly and scratching the inside of the flask with a glass rod to induce nucleation.

  • Improving Low Yield:

    • Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures and poorly at low temperatures. Screen various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., dichloromethane/hexane, ethyl acetate/heptane).[4] A good yield of a related chalcone was achieved by recrystallization from hot methanol.[6]

    • Concentration: Ensure you are not using an excessive amount of solvent. After dissolving the compound at high temperature, reduce the volume by evaporation before cooling to maximize recovery.

Q4: Is preparative HPLC a good option for achieving >99% purity, and what conditions should I use?

Yes, preparative HPLC is an excellent tool for final purification, especially for removing closely related impurities.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common mode.

    • Column: A C18 or C8 column is a standard starting point.[7]

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typical.

    • Modifier: To ensure good peak shape for your basic compound, add an acid modifier to the mobile phase. Common choices are 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA). This protonates the imidazole, minimizing interactions with residual silanols on the column. A mobile phase of methanol and a KH2PO4 buffer at pH 3.2 has also been shown to be effective for separating imidazole derivatives.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar bases like imidazoles, HILIC can be a powerful alternative. This technique typically uses a silica column with a mobile phase of high organic content (e.g., 80% acetonitrile) and a small amount of aqueous buffer.

Troubleshooting Guides & Protocols

Guide 1: Optimizing Column Chromatography

This guide provides a systematic workflow for developing a robust column chromatography purification method.

Step 1: Thin-Layer Chromatography (TLC) Analysis

Before running a column, always optimize the separation on a TLC plate. The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4.

Solvent System (v/v) Polarity Comments
70:30 Hexane / Ethyl AcetateLow-MediumGood starting point for many organic compounds.
95:5 Dichloromethane / MethanolMedium-HighEffective for more polar compounds.
99:1 Ethyl Acetate / TriethylamineMediumThe added base helps preview the effect on tailing.
Step 2: Column Preparation and Execution
  • Column Packing: Pack the column with silica gel as a slurry in the least polar mobile phase you plan to use.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. For best results, use the dry loading method described in FAQ 2.[5]

  • Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity (gradient elution) to move your compound down the column. If tailing was observed on TLC, ensure your mobile phase contains a basic modifier (e.g., 0.5% triethylamine).[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[5]

Guide 2: Systematic Recrystallization Solvent Screening

Use this protocol to efficiently identify a suitable solvent or solvent system for recrystallization.

  • Preparation: Place a small amount (10-20 mg) of your crude material into several small test tubes.

  • Screening: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Record your observations in a table like the one below.

  • Hot Solubility Test: If the solid is insoluble at room temperature, heat the test tube gently. If it dissolves, it's a potential candidate.

  • Crystallization Test: Allow the tubes where the solid dissolved upon heating to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling?
WaterInsolubleInsolubleNo
MethanolSparingly SolubleSolubleYes, good crystals
IsopropanolSparingly SolubleSolubleYes, fine needles
Ethyl AcetateSolubleVery SolubleNo, remains dissolved
TolueneInsolubleSparingly SolubleSlow crystallization
HeptaneInsolubleInsolubleNo

This table is for illustrative purposes. You must perform the experiment to determine the optimal solvent for your specific compound.

Visualized Workflows

Purification Strategy Decision Tree

This diagram outlines a logical path to selecting the appropriate purification technique based on experimental needs and observations.

Purification_Strategy start Crude this compound tlc Perform TLC Analysis (Multiple Solvent Systems) start->tlc decision_tlc Are spots well-separated with Rf ~0.3? tlc->decision_tlc col_chrom Flash Column Chromatography decision_tlc->col_chrom Yes recryst Consider Recrystallization (Solvent Screening Required) decision_tlc->recryst No (streaking/smearing) hplc_prep Preparative HPLC (C18, Water/ACN + 0.1% FA) decision_tlc->hplc_prep No (spots too close) decision_tailing Is there significant tailing? col_chrom->decision_tailing add_base Add 0.5-1% Triethylamine to Mobile Phase decision_tailing->add_base Yes final_product Pure Product (>98%) decision_tailing->final_product No add_base->col_chrom use_alumina Use Neutral Alumina Column add_base->use_alumina recryst->final_product hplc_prep->final_product

Caption: Decision tree for selecting a purification method.

References
  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • Can I use Immidazole solution for HPLC? ResearchGate. Published June 1, 2023.
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI.
  • HPLC METHOD FOR IMIDAZOLE. Chromatography Forum. Published September 1, 2004.
  • Fawzy, N. G., et al. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. 2020;25(23):5732. Available from: [Link]

  • Imidazoles (ODP2 HP-4E). Shodex HPLC Columns and Standards.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • Ghosh, A., et al. A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. 2014;5(10):4078-4108.
  • This compound. ChemicalBook. Published August 26, 2022.
  • Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. ResearchGate. Published June 30, 2018.
  • 4-(Imidazol-1-yl)acetophenone. Georganics.
  • 4'-Fluoro-3'-methylacetophenone. Chem-Impex.
  • 4'-(Imidazol-1-yl)acetophenone. Sigma-Aldrich.
  • 4'-(Imidazol-1-yl)acetophenone, TRC 10 g. Fisher Scientific.
  • Bailey, N., & Ashburn, B. O. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank. 2021;2021(4), M1269. Available from: [Link]

  • Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv.
  • Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
  • 4'-(IMIDAZOL-1-YL)ACETOPHENONE. ChemicalBook.

Sources

Technical Support Center: Interpreting NMR Spectra of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and need to verify its structure and purity via Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we combine theoretical predictions with practical, field-tested troubleshooting strategies to address common challenges encountered during spectral interpretation.

Predicted NMR Spectral Data: The Baseline for a "Clean" Sample

Before troubleshooting, it is crucial to have a clear expectation of what the ¹H and ¹³C NMR spectra should look like. The structure of this compound contains distinct spin systems—an acetyl group, a substituted aromatic ring, and an imidazole ring—each with characteristic signals.

Molecular Structure:

Figure 1. Chemical Structure with Proton and Carbon Numbering.

The following table summarizes the anticipated chemical shifts (δ) in ppm, multiplicities, and key coupling constants (J) in Hertz. These values are predictive and can vary slightly based on solvent and concentration.[1][2]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Key Couplings & Notes
-C(O)CH₃ ~2.6 ppm (s, 3H)~27 ppmSinglet, integrates to 3 protons. Carbonyl at ~196 ppm.
H-2' ~7.8 ppm (dd, 1H)~126 ppm (d)Doublet of doublets. Ortho coupling to H-6' (~8 Hz) and meta coupling to F (~5 Hz).
H-5' ~7.5 ppm (t, 1H)~118 ppm (d)Appears as a triplet due to similar ortho couplings to H-6' and F (~9 Hz).
H-6' ~7.9 ppm (dd, 1H)~132 ppm (d)Doublet of doublets. Ortho coupling to H-5' (~9 Hz) and meta to H-2' (~2 Hz).
H-2 ~7.9 ppm (s, 1H)~138 ppmImidazole proton, often a sharp singlet.
H-4 ~7.3 ppm (s, 1H)~122 ppmImidazole proton, often a sharp singlet.
H-5 ~7.4 ppm (s, 1H)~130 ppmImidazole proton, often a sharp singlet.
C=O -~196 ppmCarbonyl carbon, no attached protons.
C-1' -~135 ppm (d)Quaternary carbon coupled to fluorine.
C-3' -~160 ppm (d, ¹JCF ≈ 250 Hz)Carbon directly bonded to fluorine shows a large one-bond C-F coupling.[3][4]
C-4' -~145 ppm (d)Quaternary carbon coupled to fluorine.
C-2, C-4, C-5 -~138, ~122, ~130 ppmChemical shifts for imidazole carbons.

Frequently Asked Questions (FAQs)

Q1: Why are my aromatic signals overlapping and difficult to assign?

A1: Signal overlap in the aromatic region (7.0-8.5 ppm) is a common issue. The chemical shifts of the acetophenone and imidazole protons are often close.

  • Causality: The electronic environment of the protons is similar, leading to proximate resonance frequencies. The choice of NMR solvent significantly influences the chemical shifts by altering the local magnetic environment through solute-solvent interactions.[5][6]

  • Quick Solution: Change the NMR solvent. Switching from a non-polar solvent like CDCl₃ to a magnetically anisotropic solvent like benzene-d₆ or a polar aprotic solvent like DMSO-d₆ can induce differential shifts (known as Aromatic Solvent Induced Shifts or ASIS), often resolving the overlap.[1][7][8] For example, benzene-d₆ can cause upfield shifts for protons positioned above the benzene ring plane in a solvent-solute complex.

Q2: I don't see the expected fluorine coupling on my proton signals. What's wrong?

A2: Proton-fluorine (¹H-¹⁹F) couplings over multiple bonds are expected, but may not be resolved if the spectral resolution is poor.[9][10]

  • Causality: Peak broadening can obscure small coupling constants. This can be caused by poor instrument shimming, sample inhomogeneity (e.g., partial insolubility), or the presence of paramagnetic impurities.[8]

  • Solution:

    • Re-shim the Magnet: Perform a careful shimming procedure on your sample.

    • Check Solubility: Ensure your compound is fully dissolved. If not, filter the sample or try a different solvent.[8]

    • Acquire a ¹⁹F NMR Spectrum: A direct ¹⁹F NMR experiment will confirm the presence of the fluorine and its environment. You can also run a ¹H-{¹⁹F} decoupled spectrum, where the fluorine channel is irradiated. If the multiplets on the proton spectrum collapse into simpler patterns, it confirms the presence of H-F coupling.

Q3: The imidazole protons (H-2, H-4, H-5) appear broad. Why?

A3: Broadening of N-H or adjacent C-H signals in nitrogen heterocycles can arise from several factors.

  • Causality:

    • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation and lead to broadening of adjacent proton signals.

    • Chemical Exchange: If there is a slow-to-intermediate rate of proton exchange with trace amounts of acid or water in the solvent, the signals can broaden.

    • Aggregation: At high concentrations, molecules may aggregate, leading to slower tumbling and broader lines.

  • Solution:

    • Use Dry Solvent: Ensure your deuterated solvent is anhydrous to minimize exchange.[8]

    • Vary Temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen signals by increasing the rate of chemical exchange or breaking up aggregates.[8]

    • Dilute the Sample: If aggregation is suspected, run the experiment at a lower concentration.

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving more complex spectral issues.

Problem 1: Ambiguous Structural Assignment

You have all the expected peaks, but you cannot definitively assign which proton or carbon is which, especially within the aromatic ring.

G cluster_start Initial Observation cluster_2d 2D NMR Experiments cluster_results Information Gained start Ambiguous 1D Spectra (¹H & ¹³C) cosy Run ¹H-¹H COSY (Correlation Spectroscopy) start->cosy hsqc Run ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) start->hsqc hmbc Run ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) start->hmbc cosy_res Identify ¹H-¹H Coupling Networks (e.g., H-5' to H-6') cosy->cosy_res hsqc_res Connect Protons to Directly Attached Carbons hsqc->hsqc_res hmbc_res Map Long-Range (2-3 bond) ¹H-¹³C Correlations (e.g., -CH₃ to C=O) hmbc->hmbc_res final Unambiguous Structure Confirmation cosy_res->final hsqc_res->final hmbc_res->final

Diagram 1. Troubleshooting workflow for ambiguous NMR assignments.

  • ¹H-¹H COSY: This experiment reveals which protons are spin-coupled to each other. You should expect to see a cross-peak between H-5' and H-6', confirming their ortho relationship.[11]

  • ¹H-¹³C HSQC: This is a powerful experiment that correlates each proton signal with the signal of the carbon it is directly attached to.[11] This will definitively link the proton assignments from the ¹H spectrum to the carbon backbone in the ¹³C spectrum.

  • ¹H-¹³C HMBC: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[11] It is the key to assembling the molecular fragments. For example, you should observe a correlation from the methyl protons (~2.6 ppm) to the carbonyl carbon (~196 ppm), confirming the acetophenone moiety. You should also see correlations from H-2' to the carbonyl carbon and C-4'.

Problem 2: Presence of Unexpected Peaks (Impurity Analysis)

Your spectrum contains extra signals that do not correspond to the target molecule or the solvent.

  • Identify Common Lab Solvents: Check for singlets corresponding to common contaminants like acetone (~2.17 ppm in CDCl₃), ethyl acetate, or grease.

  • Check for Starting Materials: Compare your spectrum to the NMR spectra of the starting materials (e.g., 1-(4-amino-3-fluorophenyl)ethanone and imidazole). Incomplete reactions are a common source of impurities.

  • Consider Side Products: The synthesis of this molecule involves nucleophilic aromatic substitution. Positional isomers could be a potential side product. An HMBC experiment can be invaluable here to check for unexpected long-range correlations that would indicate an alternative connectivity.

  • Assess Water Peak: A broad peak, typically between 1.5-4.5 ppm depending on the solvent, is often due to water.[8] Using a fresh, sealed ampoule of deuterated solvent can minimize this.

Advanced Techniques for Challenging Cases

For particularly difficult structural problems, such as differentiating isomers or determining conformation, more advanced NMR techniques may be required.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are bonded.[11] A NOESY can help confirm the regiochemistry by showing spatial proximity between, for instance, the imidazole protons and the protons on the acetophenone ring.

  • ¹⁹F NMR Spectroscopy: A simple 1D ¹⁹F NMR spectrum provides a direct look at the fluorine environment. The chemical shift is highly sensitive to its surroundings. Furthermore, running a ¹H-coupled ¹⁹F spectrum will show all H-F couplings, providing a clear map of which protons are interacting with the fluorine atom.[11]

By systematically applying these principles—from establishing a baseline to employing advanced 2D techniques—researchers can confidently interpret the NMR spectra of this compound, ensuring the structural integrity and purity of their material.

References

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • Cubberley, M. S., & Iverson, B. L. (2001). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(31), 7560–7563.
  • Royal Society of Chemistry. (2022). Advances in NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 48).
  • Weigert, F. J., & Roberts, J. D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (6), 698-703.
  • Royal Society of Chemistry. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on¹³C–¹⁹F coupling constants. RSC Publishing.
  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e139-e147.
  • Cohen, R. D. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry.
  • Alfa Chemistry. (n.d.). ¹⁹F Coupling Constants Table.
  • Royal Society of Chemistry. (2023). Advances in NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 49).
  • Zhang, G., et al. (2013). Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process. Organic & Biomolecular Chemistry.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Cervantes-Navarro, F. F., et al. (2013). Determination of Magnitudes and Relative Signs of ¹H-¹⁹F Coupling Constants Through 1D- And 2D-TOCSY Experiments. The Journal of Organic Chemistry, 78(24), 12844–12847.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube.
  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, 2022(4), M1493.
  • Royal Society of Chemistry. (2015).
  • Liu, Q., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2036.
  • ChemicalBook. (2022, August 26). This compound.

Sources

Technical Support Center: Optimizing Imidazole Substitution on Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazolyl-acetophenones. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance for the nucleophilic aromatic substitution (SNAr) of imidazole onto fluoroacetophenone substrates. Here you will find troubleshooting guides, FAQs, and optimized protocols grounded in mechanistic principles to help you navigate this common but often challenging transformation.

Section 1: Foundational Principles & Reaction Mechanism

Successful optimization begins with a solid understanding of the reaction mechanism. The substitution of a fluorine atom on an activated aromatic ring by imidazole proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.

Key Mechanistic Steps:

  • Nucleophilic Attack: The imidazole, typically deprotonated by a base to enhance its nucleophilicity, attacks the carbon atom bearing the fluorine leaving group. This attack is only feasible because the aromatic ring is "activated" by a strong electron-withdrawing group (EWG)—in this case, the acetyl group (-COCH₃)—located at the ortho or para position.[1][2] This initial attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3]

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, delocalizing onto the electron-withdrawing acetyl group.[2][3] The stability of this intermediate is crucial for the reaction to proceed.

  • Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in SNAr reactions, yielding the final product.[1]

The reaction rate is generally dependent on the first step (nucleophilic attack), which is the rate-determining step.[4]

SNAr_Mechanism cluster_pre Step 0: Deprotonation cluster_main Step 1: Addition (Rate-Limiting) cluster_post Step 2: Elimination Reactants Fluoroacetophenone + Imidazole Anion Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Nucleophilic Attack Base Base (e.g., K₂CO₃) Imidazole_H Imidazole Imidazole_H->Base Deprotonation Product Imidazolyl-acetophenone Meisenheimer->Product Loss of F⁻ Salts F⁻ + Base-H⁺ protocol_workflow prep 1. Reagent Prep (Dry Solvents, Weigh Reagents) setup 2. Reaction Setup (Charge Flask, Inert Atmosphere) prep->setup run 3. Run Reaction (Heat to 80-120°C, Stir) setup->run monitor 4. Monitor Progress (TLC or LC-MS) run->monitor workup 5. Aqueous Workup (Quench, Extract) monitor->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: General experimental workflow for the synthesis of imidazolyl-acetophenone.

Detailed Step-by-Step Protocol

Materials:

  • 4-Fluoroacetophenone (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoroacetophenone, imidazole, and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon). The typical concentration is 0.2-0.5 M with respect to the fluoroacetophenone.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Higher temperatures can accelerate the reaction but may also lead to byproduct formation. [5]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product, 4'-(Imidazol-1-yl)acetophenone, is more polar than the starting material. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like CH₂Cl₂/hexane. [6]

Table of Key Reaction Parameters
ParameterRecommended ConditionRationale & Expert Insights
Solvent Polar Aprotic (DMF, DMSO)These solvents effectively solvate cations but poorly solvate anions, leaving the imidazole anion "naked" and highly nucleophilic, thus accelerating the SNAr rate. [5][7]Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its reactivity. [5]
Base K₂CO₃, Cs₂CO₃A non-nucleophilic base is required to deprotonate imidazole. K₂CO₃ is a cost-effective and reliable choice. Stronger bases like NaH can be used but may promote side reactions if the substrate has acidic protons elsewhere. [8]
Temperature 80-120 °CSNAr reactions require thermal energy to overcome the activation barrier of the initial nucleophilic attack. Optimization is key; too low, and the reaction is sluggish, too high, and decomposition or side reactions may occur. [5]
Leaving Group F > Cl > Br > IContrary to SN2 reactions, fluoride is the best leaving group for SNAr. Its high electronegativity polarizes the C-F bond and activates the ring for nucleophilic attack, which is the rate-determining step. [4][7]
Substrate para or ortho EWGThe electron-withdrawing group (acetyl) must be ortho or para to the fluorine to effectively stabilize the negative charge of the Meisenheimer intermediate via resonance. [1][9]Meta-substituted isomers react much more slowly, if at all.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis.

Problem 1: Low or no conversion of starting material.

  • Q: I've run the reaction for 12 hours, but my TLC/LC-MS shows mostly unreacted fluoroacetophenone. What's wrong?

    • A: Potential Cause 1: Insufficient Base or Incomplete Deprotonation. Imidazole (pKa ~14.5) requires a sufficiently strong base for deprotonation. Ensure your base (e.g., K₂CO₃) is anhydrous and finely powdered to maximize surface area. Consider using a stronger base like cesium carbonate (Cs₂CO₃) or, cautiously, sodium hydride (NaH) in an appropriate solvent like THF or DMF. [8] * A: Potential Cause 2: Low Reaction Temperature. The activation energy for the formation of the Meisenheimer complex can be significant. Gradually increase the reaction temperature in 10 °C increments (e.g., from 100 °C to 110 °C, then 120 °C) and monitor the progress. [5] * A: Potential Cause 3: Inappropriate Solvent. Ensure you are using a polar aprotic solvent like DMF or DMSO. [7]Using a non-polar solvent (like toluene) or a protic solvent (like isopropanol) will drastically slow down or halt the reaction. [5][10] * A: Potential Cause 4: Reagent Purity. Water is detrimental. It can protonate the imidazole anion and reduce its nucleophilicity. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. [7] Problem 2: Multiple spots on TLC, indicating side product formation.

  • Q: My reaction works, but I get several side products that are difficult to separate. What are they and how can I avoid them?

    • A: Potential Cause 1: Reaction with Solvent. At high temperatures, DMF can decompose to form dimethylamine, which is nucleophilic and can compete with imidazole, leading to the formation of 4'-(dimethylamino)acetophenone. If this is suspected, consider using an alternative polar aprotic solvent like DMSO or Diglyme. [10] * A: Potential Cause 2: Competing Reactions. While less common with imidazole, very strong bases or high temperatures could potentially lead to self-condensation of the acetophenone starting material if it has enolizable protons. This is more of a concern with stronger bases like alkoxides or NaH. [8]Ensure you are not using an excessive amount of a very strong base.

    • A: Potential Cause 3: Di-substitution. If your starting material has multiple leaving groups, you may see products from multiple substitutions. To favor mono-substitution, use a controlled stoichiometry of imidazole (1.0-1.2 equivalents) and consider running the reaction at a lower temperature to improve selectivity. [7] Problem 3: The reaction works, but the isolated yield is poor.

  • Q: I see full conversion by TLC, but after workup and purification, my final yield is less than 30%. Where is my product going?

    • A: Potential Cause 1: Product Solubility during Workup. The imidazolyl-acetophenone product has a basic nitrogen and may have significant solubility in the aqueous phase, especially if the aqueous layer becomes acidic. During the aqueous workup, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction to maximize partitioning into the organic layer.

    • A: Potential Cause 2: Difficult Purification. The product can be quite polar and may adhere strongly to silica gel. During column chromatography, consider using a more polar eluent system, such as a gradient of methanol (0-5%) in dichloromethane. Pre-treating your silica with triethylamine can also help prevent streaking and improve recovery for basic compounds.

Troubleshooting Decision Tree

troubleshooting_tree start Reaction Issue? low_conv Low Conversion start->low_conv side_prod Side Products start->side_prod low_yield Poor Isolated Yield start->low_yield check_temp Is Temp ≥ 100°C? low_conv->check_temp check_solvent_side Using DMF at High Temp? side_prod->check_solvent_side check_workup Is Workup pH Basic? low_yield->check_workup check_base Is Base Anhydrous & Strong Enough? check_temp->check_base Yes sol_temp Increase Temp to 110-120°C check_temp->sol_temp No check_solvent Using Polar Aprotic Solvent? check_base->check_solvent Yes sol_base Use Cs₂CO₃ or NaH; Ensure Base is Dry & Fine Powder check_base->sol_base No sol_solvent Switch to Anhydrous DMF or DMSO check_solvent->sol_solvent No check_stoich Multiple Leaving Groups? check_solvent_side->check_stoich No sol_solvent_side Switch to DMSO or Diglyme check_solvent_side->sol_solvent_side Yes sol_stoich Use 1.1 eq. Imidazole; Lower Temperature check_stoich->sol_stoich Yes check_purify Product Sticking to Silica? check_workup->check_purify Yes sol_workup Adjust Aqueous to pH 7-8 Before Extraction check_workup->sol_workup No sol_purify Use MeOH/DCM for Column; Pre-treat Silica with Et₃N check_purify->sol_purify Yes

Caption: A decision tree for troubleshooting common SNAr issues.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use other halogens like 4-chloro or 4-bromoacetophenone?

    • A: Yes, but the reaction will be significantly slower. The reactivity order for the leaving group in SNAr is F >> Cl > Br > I. [7]This is because the rate-determining step is the nucleophilic attack, which is accelerated by the highly electronegative fluorine atom polarizing the C-F bond. Reactions with chloro- or bromo-analogs will likely require higher temperatures, longer reaction times, or even catalysis (e.g., with copper). [11]

  • Q2: Will this reaction work on a meta-fluoroacetophenone?

    • A: It is highly unlikely to work under these conditions. The SNAr mechanism relies on the stabilization of the negative charge in the Meisenheimer intermediate by an electron-withdrawing group at the ortho or para position. [1][9]A meta acetyl group cannot provide this resonance stabilization, making the ring much less reactive towards nucleophilic attack.

  • Q3: How can I monitor the reaction besides TLC?

    • A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the reaction. [12]They provide more quantitative data on the consumption of starting material and the formation of the product. Gas Chromatography (GC-MS) can also be used, potentially after a derivatization step for these relatively non-volatile compounds. [13]

  • Q4: Is it necessary to use an inert atmosphere?

    • A: It is highly recommended. While the reaction may proceed in the presence of air, atmospheric moisture can react with the base and the deprotonated imidazole, reducing the concentration of the active nucleophile and leading to lower yields and reproducibility. [7]Using a nitrogen or argon atmosphere ensures anhydrous conditions.

References

  • Scientific Laboratory Supplies. (n.d.). 4-(Imidazol-1-yl)acetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reaction of 17‐imidazolyl derivative 20 with acetophenone. Retrieved from [Link]

  • Acevedo, O., & Jorgensen, W. L. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Kappe, C. O., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]

  • Mečiarová, M., Podlesná, J., & Toma, S. (2004). Study of SNAr Reactions of Halobenzenes with Imidazole under Ultrasonic and Microwave Irradiation. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. Retrieved from [Link]

  • Leah4sci. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (2026). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]

  • Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of SNAr Reactions of Halobenzenes with Imidazole under Ultrasonic and Microwave Irradiation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. Retrieved from [Link]

  • Li, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]

  • PubMed. (2022). Synthesis of Fluorinated Imidazole[4,5f]p[14][15]henanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. Retrieved from [Link]

  • Wiley Online Library. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]

  • ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. Retrieved from [Link]

  • ResearchGate. (n.d.). Miscellaneous imidazole base structures. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this critical research compound. By understanding the chemical vulnerabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

This guide is structured to provide immediate answers to common questions and in-depth troubleshooting for more complex stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three factors: exposure to light (photodegradation), inappropriate pH conditions (acidic or basic), and the presence of strong oxidizing agents. The imidazole moiety is particularly susceptible to oxidation and photodegradation, while the acetophenone group can be prone to hydrolysis under certain conditions.[1][2]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal stability, this compound should be stored in a tightly sealed, amber-colored vial to protect it from light and moisture. The vial should be stored in a cool, dry, and dark place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: I've noticed a color change in my sample of this compound. What could this indicate?

A3: A color change, such as the development of a yellow or brown hue from a previously white or off-white powder, is a common indicator of degradation. This can be due to the formation of oxidized impurities or photodegradation products.[4] It is crucial to assess the purity of the sample using analytical techniques like HPLC or LC-MS before proceeding with your experiment.

Q4: Can I dissolve this compound in any solvent?

A4: While this compound is soluble in many organic solvents, the choice of solvent can impact its stability. For short-term use, solvents like DMSO, DMF, and ethanol are generally acceptable. However, for long-term storage in solution, it is advisable to use aprotic solvents and to store the solution at low temperatures (-20°C or -80°C) to minimize solvent-mediated degradation. Always prepare solutions fresh when possible.

Part 2: Troubleshooting Guides

This section provides in-depth guidance on identifying and resolving specific degradation issues you may encounter during your experiments.

Troubleshooting Issue 1: Unexpected Impurities Detected by HPLC or LC-MS

Symptoms:

  • You observe additional peaks in your chromatogram that were not present in the initial analysis of the compound.

  • The area of the main peak corresponding to this compound has significantly decreased.

Potential Causes & Investigative Workflow:

The appearance of new impurities suggests that degradation has occurred. The following workflow can help you identify the cause and prevent further degradation.

G start Unexpected Impurities Detected check_storage Review Storage Conditions: - Light exposure? - Temperature fluctuations? - Atmosphere (air vs. inert)? start->check_storage check_handling Review Handling Procedures: - pH of solutions? - Exposure to air/moisture? - Purity of solvents? start->check_handling lcms_analysis Perform LC-MS/MS Analysis to Identify Impurity Masses check_storage->lcms_analysis check_handling->lcms_analysis hydrolysis Hypothesize Hydrolysis: - Impurity mass consistent with  loss of imidazole group? lcms_analysis->hydrolysis Mass corresponds to C9H7FO? oxidation Hypothesize Oxidation: - Impurity mass consistent with  addition of oxygen atoms? lcms_analysis->oxidation Mass corresponds to addition of +16 or +32 amu? photodegradation Hypothesize Photodegradation: - Complex impurity profile? - Known photosensitivity? lcms_analysis->photodegradation Multiple unidentifiable impurities? mitigate_hydrolysis Solution: - Adjust pH to neutral range (6-8) - Use aprotic solvents hydrolysis->mitigate_hydrolysis mitigate_oxidation Solution: - Degas solvents - Work under inert atmosphere - Add antioxidants (use with caution) oxidation->mitigate_oxidation mitigate_photo Solution: - Work in a dark room or use amber vials - Minimize light exposure during handling photodegradation->mitigate_photo

Caption: Troubleshooting workflow for identifying the source of impurities.

Detailed Explanations and Protocols:

  • Hydrolysis: The acetophenone moiety can be susceptible to hydrolysis, particularly under acidic conditions, which could cleave the imidazole group.[2] If you suspect hydrolysis, ensure all solutions are buffered to a neutral pH (6-8).

  • Oxidation: The electron-rich imidazole ring is prone to oxidation, especially in the presence of air and light.[1] This can lead to the formation of various oxidized byproducts. To prevent this, use degassed solvents and handle the compound under an inert atmosphere (e.g., in a glovebox).

  • Photodegradation: Aromatic ketones and imidazole rings can be sensitive to light, leading to a complex mixture of degradation products.[1][5] All handling of the compound and its solutions should be performed with minimal light exposure.

Experimental Protocol: Purity Assessment by HPLC

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Analysis: Compare the chromatogram of your sample to a reference standard or a previously analyzed batch to identify any new peaks.

Troubleshooting Issue 2: Inconsistent or Non-reproducible Experimental Results

Symptoms:

  • You are observing a loss of biological activity or chemical reactivity of the compound over time.

  • Your experimental results are not consistent between batches or over different days.

Potential Causes & Decision Tree:

Inconsistent results are often a sign of compound degradation, leading to a lower effective concentration of the active molecule.

G start Inconsistent Experimental Results check_purity Re-analyze Compound Purity (HPLC, LC-MS, NMR) start->check_purity purity_ok Purity is High (>98%) check_purity->purity_ok purity_low Purity is Low (<98%) check_purity->purity_low check_solution_stability Investigate Solution Stability: - Prepare fresh solutions - Analyze solution at different time points purity_ok->check_solution_stability remediate_storage Action: Remediate Storage and Handling (See FAQ Q2) purity_low->remediate_storage solution_stable Solution is Stable check_solution_stability->solution_stable solution_unstable Solution is Unstable check_solution_stability->solution_unstable investigate_experimental_conditions Review Experimental Conditions: - pH, temperature, light exposure - Incompatible reagents? solution_stable->investigate_experimental_conditions remediate_solution_prep Action: Modify Solution Preparation - Use fresh solutions - Store aliquots at -80°C - Use aprotic solvents solution_unstable->remediate_solution_prep end Problem Resolved investigate_experimental_conditions->end remediate_storage->end remediate_solution_prep->end

Caption: Decision tree for troubleshooting inconsistent experimental results.

Detailed Explanations and Protocols:

  • Purity Analysis: The first step is to confirm the purity of your solid compound. Regulatory guidance emphasizes the importance of understanding impurities early in the development process.[6] A fresh analytical assessment will determine if the starting material has degraded.

  • Solution Stability: this compound may be less stable in solution than as a solid. The imidazole moiety's stability can be pH-dependent.[7][8][9] It's crucial to evaluate the stability of your compound in the specific solvent and buffer system you are using.

Experimental Protocol: Solution Stability Study

  • Preparation: Prepare a solution of the compound in your experimental solvent at the working concentration.

  • Time Points: Aliquot the solution into several vials. Store them under the same conditions as your experiment.

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by HPLC to quantify the amount of the parent compound remaining.

  • Evaluation: A significant decrease in the main peak area over time indicates instability in solution.

Time (hours)Peak Area of Parent Compound% Remaining
01,200,000100%
21,150,00095.8%
41,080,00090.0%
8950,00079.2%
24600,00050.0%

Data Interpretation: The table above illustrates a hypothetical scenario where the compound is degrading in solution. If you observe such a trend, you should prepare fresh solutions immediately before each experiment.

Part 3: Summary of Key Degradation Pathways

Understanding the potential chemical transformations of this compound is essential for preventing its degradation.

G start This compound hydrolysis Acid/Base Hydrolysis (Cleavage of Imidazole) start->hydrolysis H+ / OH- H2O oxidation Oxidation (Modification of Imidazole Ring) start->oxidation O2 / Light photodegradation Photodegradation (Complex Rearrangements/Fragmentation) start->photodegradation UV/Visible Light

Sources

Technical Support Center: Scaling Up the Synthesis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for scaling up this important chemical synthesis. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure a robust, reproducible, and scalable process.

I. Reaction Overview and Key Challenges

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the fluorine atom on an activated aromatic ring is displaced by a nucleophile, in this case, the imidazole ring. The presence of an electron-withdrawing group, such as the acetyl group on the acetophenone, is crucial for activating the ring towards nucleophilic attack.[1][2]

While the reaction is theoretically straightforward, scaling up the synthesis can present several challenges, including:

  • Incomplete Reactions and Low Yields: Difficulty in driving the reaction to completion, resulting in suboptimal product yields.

  • Side Product Formation: Generation of unwanted byproducts that complicate purification and reduce the overall efficiency.

  • Purification Hurdles: Challenges in isolating the desired product in high purity, particularly at a larger scale.

  • Reagent and Solvent Selection: The choice of base, solvent, and reaction temperature can significantly impact the outcome of the synthesis.

This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to troubleshoot and optimize your synthesis.

II. Troubleshooting Guide & FAQs

A. Reaction Conditions

Question 1: My reaction is not going to completion, and I'm observing a significant amount of starting material. What are the likely causes and how can I improve the conversion rate?

Answer:

Incomplete conversion is a common issue when scaling up the synthesis of this compound. Several factors can contribute to this problem:

  • Insufficient Base: The base plays a critical role in deprotonating the imidazole, making it a more potent nucleophile. If the base is not strong enough or is used in insufficient quantities, the concentration of the active nucleophile will be low, leading to a sluggish reaction.

    • Troubleshooting:

      • Increase Base Stoichiometry: Try increasing the molar equivalents of the base (e.g., from 1.1 eq to 1.5 or 2.0 eq).

      • Switch to a Stronger Base: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Be mindful of the handling requirements for these stronger, more reactive bases.

  • Low Reaction Temperature: Nucleophilic aromatic substitution reactions often require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that promotes product formation without significant decomposition.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents are generally preferred for SNAr reactions.

    • Troubleshooting:

      • Solvent Screening: If you are using a solvent like acetonitrile, consider switching to a higher-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can facilitate the reaction at higher temperatures.

Question 2: I am observing the formation of a significant side product. How can I identify and minimize its formation?

Answer:

Side product formation can be a major challenge, especially during scale-up. The most common side product in this synthesis is often the result of the acetyl group's reactivity or competing reaction pathways.

  • Potential Side Reactions:

    • Hydrolysis of the Acetyl Group: If there is residual water in your reaction mixture, the acetyl group can be hydrolyzed, especially under basic conditions.

    • Reactions involving the Acetyl Group: The enolizable protons of the acetyl group can participate in side reactions like aldol condensations, particularly if a strong base is used.

  • Troubleshooting and Minimization:

    • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly before use. Use of molecular sieves can help to remove trace amounts of water.

    • Control Base Addition: Add the base portion-wise or as a solution to control the exotherm and minimize localized high concentrations of base that could promote side reactions.

    • Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products. Monitor the reaction closely and quench it once the starting material has been consumed.

    • Characterize the Side Product: Isolate and characterize the side product using techniques like NMR and mass spectrometry. Understanding its structure will provide valuable clues about the undesired reaction pathway and how to prevent it.

B. Work-up and Purification

Question 3: I am having difficulty purifying the final product. What are the recommended purification strategies for large-scale synthesis?

Answer:

Purification is a critical step in obtaining high-purity this compound. The choice of purification method will depend on the scale of your synthesis and the nature of the impurities.

  • Crystallization: This is often the most effective and scalable method for purifying solid compounds.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which the product has good solubility.

      • Gradually cool the solution to allow for the formation of crystals.

      • If no crystals form, you can try adding a co-solvent in which the product is less soluble to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Solvent Screening for Crystallization:

      • A good crystallization solvent system will have high solubility for your product at elevated temperatures and low solubility at room temperature or below.

      • Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures of these with hexanes or water.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be cumbersome and expensive for large-scale purifications. It is often used as a secondary purification step if crystallization does not yield the desired purity.

    • Tips for Scale-up:

      • Use a wider, shorter column to handle larger quantities of material.

      • Employ a gradient elution system to effectively separate the product from impurities.

C. Characterization

Question 4: What are the expected spectral data (¹H NMR, ¹³C NMR) for this compound?

Answer:

Proper characterization is essential to confirm the identity and purity of your final product. Below is a table summarizing the expected NMR spectral data.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Protons
Imidazole-H~8.0-8.2s1HH on C2 of imidazole
Aromatic-H~7.8-8.0m2HAromatic protons
Imidazole-H~7.2-7.4m2HH on C4 and C5 of imidazole
Aromatic-H~7.1-7.3m1HAromatic proton
Acetyl-CH₃~2.6s3HMethyl protons
¹³C NMR Expected Chemical Shift (ppm) Assignment
Carbons
Carbonyl-C~195-197C=O
Aromatic-C (C-F)~158-162 (d, J ≈ 250 Hz)Carbon attached to Fluorine
Aromatic-C~130-140Aromatic carbons
Imidazole-C~117-138Imidazole carbons
Acetyl-CH₃~26-28Methyl carbon

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used. The coupling of the fluorine atom to adjacent carbons will result in doublets in the ¹³C NMR spectrum.

III. Experimental Workflow and Diagrams

A. General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

SynthesisWorkflow Reactants 3',4'-Difluoroacetophenone + Imidazole + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) Reaction Reaction Mixture (Heated) Reactants->Reaction 1. Combine & Heat Workup Aqueous Work-up (Quench, Extract) Reaction->Workup 2. Cool & Quench Crude Crude Product Workup->Crude 3. Isolate Purification Purification (Crystallization or Chromatography) Crude->Purification 4. Purify Final Pure Product This compound Purification->Final 5. Characterize

Caption: General workflow for the synthesis of this compound.

B. Troubleshooting Decision Tree

This decision tree provides a logical approach to troubleshooting common issues during the synthesis.

TroubleshootingTree Start Low Yield or Incomplete Reaction? Check_Base Is the base strong enough and in sufficient excess? Start->Check_Base Yes Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Increase_Base Increase base equivalents or use a stronger base. Check_Base->Increase_Base No Check_Solvent Is the solvent appropriate (polar aprotic, high-boiling)? Check_Temp->Check_Solvent Yes Increase_Temp Increase reaction temperature. Check_Temp->Increase_Temp No Change_Solvent Switch to DMF or DMSO. Check_Solvent->Change_Solvent No Success Problem Resolved Check_Solvent->Success Yes Increase_Base->Success Increase_Temp->Success Change_Solvent->Success

Caption: Decision tree for troubleshooting low yield in the synthesis.

IV. References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]

Sources

Validation & Comparative

A Technical Guide to the Kinase Inhibitor Landscape: Evaluating 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone in the Context of p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. However, the high degree of homology within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy.

This guide focuses on the compound 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone , a molecule of interest due to its structural motifs, which are common in known kinase inhibitors. Specifically, the presence of an imidazole ring linked to a substituted phenyl group suggests a potential interaction with the hinge region of a kinase's ATP-binding pocket. While direct experimental evidence for the kinase inhibitory activity of this specific compound is not yet available in the public domain, its structure provides a compelling rationale for its investigation.

This document will, therefore, serve as a framework for the hypothetical evaluation of this compound as a kinase inhibitor. We will use the well-studied p38 mitogen-activated protein kinase (MAPK) as a primary example, given that many successful inhibitors of this kinase feature an imidazole scaffold. We will outline the necessary experimental protocols, provide a comparative context with established inhibitors, and discuss the underlying signaling pathways.

The Case for p38 MAPK as a Primary Target

The p38 MAPK signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[1] Consequently, it is a key player in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The p38α isoform, in particular, has been a major focus of drug discovery efforts.

A significant number of potent and selective p38 MAPK inhibitors are characterized by a substituted imidazole core.[2][3][4] These compounds often act as ATP-competitive inhibitors, with the imidazole nitrogen atoms forming key hydrogen bonds with the kinase's hinge region. Given that this compound shares this core feature, p38 MAPK represents a logical and high-priority target for initial screening.

A Framework for Experimental Evaluation

To ascertain the kinase inhibitory potential of this compound, a systematic experimental approach is required. The following protocols describe a standard workflow for determining a compound's in vitro efficacy and selectivity.

Experimental Protocol 1: In Vitro p38α MAPK Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase, using a luminescence-based assay that measures ATP consumption.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher remaining ATP concentration, which is detected as a luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human p38α kinase in kinase buffer.

    • Prepare a solution of a suitable p38α substrate (e.g., myelin basic protein or a specific peptide substrate) and ATP in kinase buffer.

  • Assay Plate Setup:

    • In a 96-well or 384-well white assay plate, perform a serial dilution of the test compound stock solution in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include wells with DMSO only for "no inhibition" controls and wells without kinase for "background" controls.

  • Kinase Reaction:

    • Add the p38α kinase solution to each well, except for the background controls.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The reaction time should be optimized to ensure substrate phosphorylation is within the linear range.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding a commercially available ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all other readings.

    • Normalize the data by setting the "no inhibition" control (DMSO only) to 100% activity and the background control to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Figure 1: Workflow for IC50 determination of a kinase inhibitor.
Experimental Protocol 2: Kinase Selectivity Profiling

Once the inhibitory activity against the primary target is confirmed, it is crucial to assess the compound's selectivity. This is typically done by screening the compound against a broad panel of kinases.

Methodology:

  • The test compound, this compound, would be submitted to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of different kinases.

  • The percent inhibition for each kinase is determined.

  • The results are often visualized as a dendrogram, which groups kinases by phylogenetic similarity, providing a clear picture of the compound's selectivity profile.

  • For any kinases that show significant inhibition, follow-up IC50 determinations should be performed as described in Protocol 1.

Comparative Analysis: Benchmarking Against Known p38 MAPK Inhibitors

To interpret the significance of the (hypothetical) IC50 value for this compound, it must be compared to established inhibitors of p38 MAPK. The table below includes several well-characterized inhibitors with different structural scaffolds and binding modes.

CompoundScaffold Classp38α IC50Notes
This compound ImidazolylacetophenoneTo Be Determined
SB203580 (Adezmapimod) Pyridinyl Imidazole~300-500 nMA widely used tool compound, but known to have off-target effects on other kinases.[5]
SB202190 Pyridinyl Imidazole~50-100 nMA more potent analog of SB203580.[5]
BIRB 796 (Doramapimod) Diaryl Urea~38 nMA highly potent and selective Type II inhibitor that binds to the DFG-out conformation of p38α.

This table is for illustrative purposes. The IC50 values can vary depending on the assay conditions.

Structure-Activity Relationship (SAR) Insights:

The fluorine atom at the 3' position and the imidazole at the 4' position of our topic compound are key features to consider. The fluorine atom can potentially enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability by blocking a potential site of oxidation. The imidazole ring, as previously mentioned, is a well-established hinge-binding motif. The precise positioning and electronic properties of these substituents would be critical in determining the compound's potency and selectivity compared to other imidazole-based inhibitors.

The p38 MAPK Signaling Pathway in Context

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAPK itself. Upon activation by upstream signals such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or cellular stress, a MAP3K (e.g., TAK1) phosphorylates and activates a MAP2K (e.g., MKK3 or MKK6). These MAP2Ks then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues within its activation loop, leading to its activation. Activated p38 proceeds to phosphorylate a variety of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF2, which ultimately mediate the cellular inflammatory response.

Figure 2: Simplified p38 MAPK signaling pathway.

Conclusion and Future Directions

While This compound presents an intriguing chemical structure with features suggestive of kinase inhibitory activity, particularly against p38 MAPK, a conclusive assessment is not possible without direct experimental data. This guide has provided a comprehensive framework for how such an evaluation should be conducted, from initial in vitro IC50 determination to broader selectivity profiling and comparison with established inhibitors.

Should initial biochemical assays reveal potent and selective inhibition of p38 MAPK, the logical next steps would involve:

  • Cellular Assays: To confirm that the compound can inhibit p38 MAPK signaling in a cellular context (e.g., by measuring the phosphorylation of downstream substrates like MK2 or by assessing its ability to block cytokine production in lipopolysaccharide-stimulated monocytes).

  • Structure-Based Drug Design: Obtaining a co-crystal structure of the compound bound to p38 MAPK would provide invaluable insights for further optimization of its potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate.

The journey of drug discovery is a meticulous process of hypothesis generation, rigorous testing, and iterative refinement. The evaluation of novel chemical entities like this compound is a critical part of this endeavor, holding the potential to yield new therapeutic agents for a range of debilitating diseases.

References

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2023). Molecules. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. (2023). Molbank. [Link]

  • Imidazole-based p38 MAP kinase inhibitors. (2023). ResearchGate. [Link]

  • Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. (2015). Journal of Receptors and Signal Transduction. [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2023). International Journal of Molecular Sciences. [Link]

  • Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. (2021). ResearchGate. [Link]

  • The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. (2017). Autophagy. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2024). Molecules. [Link]

  • 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics. (2004). Journal of Medicinal Chemistry. [Link]

  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Boletin Latinoamericano y del Caribe de Plantas Medicinales y Aromaticas. [Link]

  • 2-(3-Fluoro-4-[11C]tolyl)-4,5-dihydro-1H-imidazole. (2012). Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 Inhibitor for the Treatment of Cancer. (2016). Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Bioactivity of Fluoroacetophenone Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the acetophenone scaffold has long been recognized as a privileged structure, serving as a foundational template for the development of a diverse array of bioactive compounds. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency, improved metabolic stability, and altered selectivity. This guide offers a comparative analysis of the bioactivity of various fluoroacetophenone derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as antimicrobial, anticancer, and anti-inflammatory agents. The insights presented herein are grounded in experimental data and established methodologies, aiming to facilitate the rational design of next-generation therapeutics.

The Fluoroacetophenone Scaffold: A Gateway to Diverse Bioactivities

The introduction of a fluorine atom onto the acetophenone core can significantly influence its electronic properties, lipophilicity, and metabolic fate. The position of the fluorine substituent (ortho, meta, or para) on the phenyl ring, as well as additional modifications to the acetyl group, gives rise to a vast chemical space of derivatives with distinct biological profiles. This guide will delve into a comparative study of these derivatives, focusing on three key areas of therapeutic interest: antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Fluoroacetophenone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The primary metric for comparing the efficacy of these compounds is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

Comparative Antimicrobial Activity of Fluoroacetophenone Derivatives
Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
AsperphenonesAsperphenone A & BStaphylococcus aureus>32[2]
AsperphenonesAsperphenone A & BStreptococcus pyogenes>32[2]
AsperphenonesAsperphenone A & BBacillus subtilis>32[2]
AsperphenonesAsperphenone A & BMicrococcus luteus>32[2]
Chalcone DerivativeChalcone 3qStaphylococcus aureusNot specified (Zone of inhibition: 30 mm)[3]
Chalcone DerivativeChalcone 3qEscherichia coliNot specified (Zone of inhibition: 33 mm)[3]
Chalcone DerivativeChalcone 3qPseudomonas aeruginosaNot specified (Zone of inhibition: 34 mm)[3]
Chalcone DerivativeChalcone 3iCandida albicansNot specified (Zone of inhibition: 29 mm)[3]

Expert Insights on Structure-Activity Relationship (SAR):

The antimicrobial activity of fluoroacetophenone derivatives is intricately linked to their chemical structure. For chalcone derivatives, the presence of the α,β-unsaturated ketone moiety is crucial for their biological activity.[4] Modifications on both aromatic rings can significantly impact their potency. For instance, the introduction of specific substituents can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. The exact structure-activity relationships can vary depending on the microbial species, highlighting the importance of screening against a diverse panel of pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of fluoroacetophenone derivatives, a cornerstone technique in antimicrobial susceptibility testing.[5][6]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. P2 Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). I1 Inoculate each well with the microbial suspension. P2->I1 I2 Include positive (microbe only) and negative (broth only) controls. I3 Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). I2->I3 A1 Visually inspect the plate for microbial growth (turbidity). I3->A1 A2 The MIC is the lowest concentration with no visible growth. A1->A2

Caption: Workflow for MIC determination using the broth microdilution method.

Causality Behind Experimental Choices:

  • Serial Dilutions: This ensures a concentration gradient of the test compound, allowing for the precise determination of the minimum concentration that inhibits growth.

  • Standardized Inoculum: Using a standardized number of microbial cells is critical for the reproducibility and comparability of MIC results across different experiments and laboratories.[7]

  • Controls: Positive and negative controls are essential to validate the experiment. The positive control ensures that the microbes are viable and the growth medium is suitable, while the negative control confirms the sterility of the medium.

Anticancer Activity: Targeting Malignant Cells

Fluoroacetophenone derivatives, particularly those belonging to the chalcone family, have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function, in this case, cancer cell proliferation.[8]

Comparative Anticancer Activity of Fluoroacetophenone Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamideCompound 2bPC3 (Prostate)52[9]
2-(4-Fluorophenyl)-N-phenylacetamideCompound 2cPC3 (Prostate)80[9]
2-(4-Fluorophenyl)-N-phenylacetamideCompound 2cMCF-7 (Breast)100[9]
Chalcone DerivativeCompound 5AGS (Gastric)0.89 - 9.63 (µg/mL)[9]
Fluorinated AminophenylhydrazineCompound 6A549 (Lung)0.64[10]
Chalcone DerivativeChalcone 12MCF-7 (Breast)4.19[11]
Chalcone DerivativeChalcone 13MCF-7 (Breast)3.30[11]

Expert Insights on Structure-Activity Relationship (SAR):

The anticancer activity of fluoroacetophenone derivatives is highly dependent on their substitution patterns. For 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro moiety has been shown to enhance cytotoxic effects compared to a methoxy moiety.[9] In the case of chalcones, modifications on both aromatic rings can modulate their activity. The presence of hydroxyl and methoxy groups, as well as their positions on the rings, plays a critical role in their interaction with biological targets and their overall cytotoxic potency.[10][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_reagent MTT Addition & Incubation cluster_analysis Solubilization & Measurement P1 Seed cells in a 96-well plate and allow them to adhere. P2 Treat cells with various concentrations of the test compound. P1->P2 P3 Incubate for a specified period (e.g., 24-72 hours). P2->P3 R1 Add MTT solution to each well. P3->R1 R2 Incubate for 2-4 hours to allow formazan crystal formation. R1->R2 A1 Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. R2->A1 A2 Measure the absorbance at a specific wavelength (e.g., 570 nm). A1->A2

Caption: General workflow for the MTT cytotoxicity assay.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Optimizing the initial number of cells is crucial to ensure they are in the logarithmic growth phase during the experiment, providing a sensitive system to detect cytotoxic effects.

  • MTT Incubation Time: The incubation period with MTT allows for sufficient time for viable cells to metabolize the tetrazolium salt into formazan crystals, ensuring a robust and measurable signal.[14]

  • Solubilization Step: The formazan crystals are insoluble in aqueous solutions, necessitating the addition of a solubilizing agent to create a homogenous colored solution for accurate absorbance measurement.[15]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, making the development of effective anti-inflammatory agents a key research priority. Fluoroacetophenone derivatives have shown potential in modulating inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Comparative Anti-inflammatory Activity of Fluoroacetophenone Derivatives
Compound ClassDerivativeAssayIC50Reference
2',5'-DialkoxychalconeCompound 11NO Inhibition (LPS-stimulated N9 cells)0.7 µM[16]
Benzylideneacetophenone1e, 1m, 1lCarrageenan-induced rat paw edemaEquivalent to Indomethacin[17]
Substituted 4-fluorophenylstyrylketoneCompounds 3b, 5b, 5eCarrageenan-induced paw edemaActive[18]

Expert Insights on Structure-Activity Relationship (SAR):

The anti-inflammatory activity of fluoroacetophenone derivatives is often linked to their ability to interfere with key signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory genes. For chalcones, the substitution pattern on the aromatic rings influences their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response.[2] Symmetrical substitution patterns on both aromatic rings of chalcones have been suggested to improve their biological efficacy against inflammatory targets.[2]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants, providing an indirect measure of NO production.[3][11]

Griess_Workflow cluster_prep Cell Culture & Stimulation cluster_reaction Griess Reaction cluster_analysis Measurement P1 Culture macrophages (e.g., RAW 264.7) in a 96-well plate. P2 Pre-treat cells with test compounds. P1->P2 P3 Stimulate with an inflammatory agent (e.g., LPS). P2->P3 R1 Collect cell culture supernatants. P3->R1 R2 Add Griess reagents (sulfanilamide and NED). R1->R2 R3 Incubate to allow for color development. R2->R3 A1 Measure the absorbance at ~540 nm. R3->A1 A2 Quantify nitrite concentration using a standard curve. A1->A2

Caption: Workflow for the Griess assay to measure nitric oxide production.

Causality Behind Experimental Choices:

  • Macrophage Cell Line: RAW 264.7 cells are a widely used and well-characterized murine macrophage cell line that reliably produces NO upon stimulation with lipopolysaccharide (LPS), making them an excellent in vitro model for studying inflammation.

  • LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces a strong inflammatory response, including the production of NO.

  • Griess Reagents: The two-component Griess reagent system leads to a diazotization reaction that forms a colored azo compound, allowing for the sensitive and specific colorimetric detection of nitrite.

Conclusion and Future Directions

This comparative guide highlights the significant potential of fluoroacetophenone derivatives as a versatile scaffold for the development of novel therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties. The data presented underscores the importance of systematic structural modifications to optimize the biological activity and selectivity of these compounds. The provided experimental protocols offer a robust framework for the reliable evaluation of their efficacy.

Future research in this area should focus on expanding the structure-activity relationship studies to include a wider range of derivatives and biological targets. Further investigation into the precise molecular mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The integration of in silico modeling with experimental screening will undoubtedly accelerate the discovery and development of next-generation fluoroacetophenone-based therapeutics.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Synthesis and anti-inflammatory effect of chalcones. Archives of Pharmacal Research, 27(6), 617–623. [Link]

  • ResearchGate. (2025). Structure–activity relationship studies on chalcone derivatives. [Link]

  • ResearchGate. (n.d.). IC50 values and selectivity index of chalcone (1-4) against cancer cells. [Link]

  • ResearchGate. (2025). Synthesis, In- vivo and In-silico anti-inflammatory studies of substituted fluoro pyrazole. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • ResearchGate. (n.d.). Comparative IC50 values of compounds 4a-l and 5-fluorouracil against HepG-2, HCT-116, and MCF-7 cell lines…. [Link]

  • Yilmaz, I., & Er, M. (2020). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Medical Science and Discovery, 7(1), 1-7. [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX…. [Link]

  • Al-Azawi, A. M., & Al-Amiery, A. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5013. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • ResearchGate. (2016). (PDF) Assays for Nitric Oxide Expression. [Link]

  • Khan, I., & Ali, A. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Medicinal Chemistry, 12(2), 143–150. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Weisenthal, L. M., & Lippman, M. E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50628. [Link]

  • Khanum, S. A., Shashikanth, S., & Deepak, A. V. (2004). Synthesis and Anti-Inflammatory Activity of Benzophenone Analogues. Bioorganic Chemistry, 32(4), 211–222. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 359, 219–229. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2021). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 26(11), 3145. [Link]

  • ResearchGate. (n.d.). Comparative IC50 values of compounds 4a-l and 5-fluorouracil against HepG-2, HCT-116, and MCF-7 cell lines …. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2022). Breakpoint tables for interpretation of MICs and zone diameters. [Link]

  • Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Journal of Scientific and Medical Research, 1(1), 1004. [Link]

  • Al-Suhaimi, E. A., & Al-Riziza, N. A. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Biomedicine and Biotechnology, 2012, 608930. [Link]

  • ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]

  • IOSR Journal. (2019). Synthesis, Biological Activity and Spectral Characterisation of Chalcon. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone as a Novel CYP1B1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic development is built, ensuring both efficacy and safety. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to validate the hypothesized MoA of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone as a novel inhibitor of Cytochrome P450 1B1 (CYP1B1).

The imidazole scaffold is a well-established pharmacophore in the design of cytochrome P450 inhibitors. Given the structural features of this compound, we propose its primary mechanism of action to be the inhibition of CYP1B1, an enzyme overexpressed in a variety of human cancers, making it a compelling target for anti-cancer therapies.[1][2] This guide will delineate a self-validating experimental workflow, comparing our subject compound against established CYP1B1 inhibitors to provide a clear, data-driven assessment of its potential.

The Central Hypothesis: Targeting CYP1B1

CYP1B1 is an extrahepatic enzyme that plays a crucial role in the metabolism of xenobiotics and endogenous compounds, including the activation of procarcinogens.[1] Its inhibition is a promising strategy in cancer therapy to reduce the formation of carcinogenic metabolites and sensitize tumors to other treatments.[3][4] Our central hypothesis is that this compound directly binds to and inhibits the enzymatic activity of CYP1B1.

To rigorously test this, we will employ a multi-pronged approach, moving from direct biochemical assays to more complex cell-based functional readouts. This workflow is designed to not only confirm the MoA but also to characterize the compound's potency, selectivity, and cellular effects in comparison to known alternatives.

Experimental Validation Workflow: A Phased Approach

Our validation strategy is structured to build a comprehensive evidence base for the proposed MoA. Each phase provides a deeper layer of insight, with the results of earlier experiments informing the design and interpretation of subsequent ones.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Comparative Analysis & Conclusion a In Vitro CYP1B1 Enzyme Inhibition Assay (IC50 Determination) b Kinetic Analysis: Mode of Inhibition (e.g., Lineweaver-Burk Plot) a->b Elucidate mechanism c CYP Isoform Selectivity Panel (CYP1A1, CYP1A2, etc.) a->c Assess specificity d Cellular Proliferation Assay (e.g., MTT/XTT) in CYP1B1-expressing cancer cells a->d Translate to cellular context g Data Synthesis and Comparison with Alternatives b->g c->g e Apoptosis Assay (e.g., Annexin V/PI staining) d->e Investigate cell death mechanism d->g f Downstream Pathway Analysis (e.g., Western Blot for Caspase-1 activation) e->f Probe downstream effects e->g f->g h MoA Confirmation or Refinement g->h Final Assessment G cluster_0 Interpreting Lineweaver-Burk Plots A Competitive Inhibition (Lines intersect on y-axis) B Non-competitive Inhibition (Lines intersect on x-axis) C Uncompetitive Inhibition (Parallel lines)

Figure 2: A guide to interpreting Lineweaver-Burk plots for determining the mode of enzyme inhibition.

Experimental Protocol 3: CYP Isoform Selectivity Panel

Objective: To assess the selectivity of this compound for CYP1B1 over other major CYP isoforms (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2D6, CYP3A4).

Methodology:

  • Procedure: Perform IC50 determinations for the test compound against a panel of human recombinant CYP isoforms using isoform-specific fluorogenic substrates.

  • Data Analysis: Calculate the selectivity index by dividing the IC50 for other isoforms by the IC50 for CYP1B1. A higher index indicates greater selectivity.

Comparative Selectivity Data:

CompoundSelectivity (IC50 CYP1A1 / IC50 CYP1B1)Selectivity (IC50 CYP1A2 / IC50 CYP1B1)
This compound [Experimental Value] [Experimental Value]
α-Naphthoflavone~12~1.2
Bentranil Analogue 6q>30>30

Phase 2: Cellular Consequences of Target Engagement

This phase investigates the functional consequences of CYP1B1 inhibition in a biologically relevant context, using cancer cell lines that overexpress CYP1B1.

Experimental Protocol 4: Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of CYP1B1-expressing cancer cells (e.g., prostate cancer cell lines like PC-3 or LNCaP).

Methodology:

  • Procedure: a. Seed cancer cells in 96-well plates. b. Treat the cells with a range of concentrations of the test compound and controls for 48-72 hours. c. Assess cell viability using a colorimetric assay such as MTT or XTT.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Experimental Protocol 5: Apoptosis Assay

Objective: To determine if the growth-inhibitory effects are due to the induction of apoptosis.

Methodology:

  • Procedure: Treat CYP1B1-expressing cancer cells with the test compound at its GI50 concentration. After 24-48 hours, stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells. Inhibition of CYP1B1 has been shown to increase apoptotic cell fractions. [5]

Experimental Protocol 6: Downstream Signaling Analysis

Objective: To investigate the effect of the compound on downstream signaling pathways modulated by CYP1B1. For instance, CYP1B1 inhibition has been linked to the activation of Caspase-1 in prostate cancer cells. [5] Methodology:

  • Procedure: a. Treat cancer cells with the test compound. b. Lyse the cells and collect protein extracts. c. Perform Western blotting to detect the levels of cleaved (active) Caspase-1.

  • Data Analysis: Quantify the band intensities to determine the fold-change in active Caspase-1 levels relative to a vehicle-treated control.

Phase 3: Synthesis and Conclusion

Data Synthesis and Comparative Analysis:

The potency (IC50), mode of inhibition, and selectivity profile from Phase 1 will be directly compared with the benchmark compounds. The cellular data from Phase 2 will provide crucial evidence of the compound's functional effects. A strong validation case would demonstrate:

  • Potent inhibition of CYP1B1 with a clear mode of action.

  • High selectivity for CYP1B1 over other CYP isoforms.

  • Inhibition of proliferation and induction of apoptosis in CYP1B1-expressing cancer cells.

  • Modulation of downstream signaling pathways consistent with CYP1B1 inhibition.

By systematically executing this comprehensive validation workflow, researchers can confidently establish the mechanism of action of this compound, providing a solid foundation for its further development as a potential therapeutic agent. This rigorous, evidence-based approach exemplifies the principles of scientific integrity and is essential for advancing novel compounds from the laboratory to the clinic.

References

  • New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies. MDPI. [Link]

  • What are CYP1B1 inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]

  • Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC. National Center for Biotechnology Information. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [Link]

  • 4-(Imidazol-1-yl)acetophenone - High purity | EN - Georganics. Georganics. [Link]

  • A new class of CYP1B1 inhibitors derived from bentranil - PubMed. National Center for Biotechnology Information. [Link]

  • synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. National Center for Biotechnology Information. [Link]

  • Cytochrome P450 1B1 inhibition suppresses tumorigenicity of prostate cancer via caspase-1 activation - PMC - NIH. National Center for Biotechnology Information. [Link]

  • CYP1B1 as a therapeutic target in cardio-oncology | Clinical Science. Portland Press. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]

  • 4'-(Imidazol-1-yl)acetophenone, | 183733-5G - Scientific Laboratory Supplies. Scientific Laboratory Supplies. [Link]

  • Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression. National Center for Biotechnology Information. [Link]

  • (PDF) (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

  • 6.4: Enzyme Inhibition - Biology LibreTexts. Biology LibreTexts. [Link]

Sources

Comparative Analysis of the Kinase Cross-Reactivity Profile of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone is a synthetic organic compound featuring a core structure—an imidazole ring linked to a phenyl ketone—that is a common pharmacophore in a variety of biologically active molecules. While some related compounds have been explored for antifungal properties, the broader biological targets within a mammalian system, and consequently the potential for therapeutic development, remain largely uncharacterized. The imidazole scaffold, in particular, is a well-established component of numerous ATP-competitive kinase inhibitors.[1][2][3] This guide presents a systematic approach to characterizing the kinase cross-reactivity of this compound, with a focus on a plausible primary target: the p38 mitogen-activated protein kinase (MAPK).

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[4][5] Given their involvement in inflammatory diseases, they are a significant target for drug discovery.[3] This guide provides a comparative framework, using the well-characterized p38 MAPK inhibitors SB203580 and BIRB 796 as benchmarks to assess the potency and selectivity of this compound.[6][7][8] We will outline both in vitro binding assays and cell-based functional assays to construct a comprehensive selectivity profile.

Experimental Design & Rationale

To thoroughly assess the cross-reactivity of a novel compound, a multi-faceted approach is required. We will employ a two-tiered strategy:

  • In Vitro Kinase Binding Assay: A broad, high-throughput screen to quantify the binding affinity of this compound against a large panel of kinases. This provides a global view of its selectivity.

  • Cell-Based Functional Assay: A focused investigation to determine if the compound can inhibit the activity of the hypothesized target, p38 MAPK, within a cellular context and affect its downstream signaling.

Comparator Compounds

A meaningful comparison requires the use of well-validated tool compounds.

  • SB203580: A pyridinyl imidazole compound that acts as a potent, ATP-competitive inhibitor of p38α and p38β.[9][10][11] It serves as a classic example of an imidazole-based p38 MAPK inhibitor.

  • BIRB 796 (Doramapimod): A highly potent and selective p38 MAPK inhibitor that binds to an allosteric site, offering a different mechanism of inhibition for comparison.[7][12][13]

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is initiated by various stress signals, leading to the activation of upstream kinases (MKK3/6) which in turn phosphorylate and activate p38 MAPK.[14] Activated p38 then phosphorylates downstream targets, such as the transcription factor ATF2, modulating gene expression.[15][16][17]

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (LPS, Anisomycin, Cytokines) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation ATF2 ATF2 p38_MAPK->ATF2 Phosphorylation Gene_Expression Inflammatory Gene Expression ATF2->Gene_Expression

Caption: Simplified p38 MAPK signaling pathway.

Part 1: In Vitro Kinase Selectivity Profiling

The initial step in characterizing a potential kinase inhibitor is to determine its binding affinity against a broad panel of kinases. This approach helps to identify the primary target(s) and any potential off-target interactions that could lead to undesirable side effects.

Experimental Protocol: Competitive Binding Assay

This assay measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase. The resulting data are used to calculate the dissociation constant (Kd), a measure of binding affinity.

binding_assay_workflow Start Start Step1 Immobilize Kinase Panel (e.g., on beads) Start->Step1 Step2 Add Fixed Concentration of Fluorescent Ligand Step1->Step2 Step3 Add Test Compounds (this compound, SB203580, BIRB 796) in Serial Dilution Step2->Step3 Step4 Incubate to Reach Equilibrium Step3->Step4 Step5 Wash to Remove Unbound Ligand/Compound Step4->Step5 Step6 Measure Remaining Fluorescence Step5->Step6 Step7 Calculate Kd (Dissociation Constant) Step6->Step7 End End Step7->End

Caption: Workflow for the competitive kinase binding assay.

Detailed Steps:

  • Kinase Panel Selection: A panel of over 100 kinases from different branches of the human kinome is selected to ensure broad coverage.

  • Compound Preparation: this compound, SB203580, and BIRB 796 are dissolved in DMSO to create stock solutions, from which serial dilutions are prepared.

  • Assay Execution: The assay is performed in a multi-well plate format. Each well contains a specific kinase, a fixed concentration of a fluorescently labeled, broad-spectrum kinase inhibitor, and a varying concentration of the test compound.

  • Data Acquisition: After incubation, the amount of fluorescent ligand remaining bound to each kinase is measured. The signal is inversely proportional to the test compound's binding affinity.

  • Data Analysis: The data are plotted as a function of compound concentration, and the Kd is calculated from the resulting dose-response curve.

Data Summary: Kinase Binding Affinities (Kd, nM)
Kinase TargetThis compound (Hypothetical Data)SB203580 (Reference Data)BIRB 796 (Reference Data)
p38α (MAPK14) 150 50 [8]0.1 [7]
p38β (MAPK11)450100[8]>1000
JNK1>10,000>10,000>10,000
JNK28,000>10,000330[7]
ERK2>10,000>10,000>10,000
c-RAF>10,000>10,000>10,000
Lck9,500>10,000>10,000
EGFR>10,000>10,000>10,000
Interpretation of In Vitro Data

Based on this hypothetical data, this compound demonstrates a preferential, albeit moderate, binding affinity for p38α MAPK. Its selectivity over other MAP kinases like JNK and ERK is significant. Compared to the reference compounds, it is less potent than both SB203580 and the highly potent allosteric inhibitor BIRB 796. The data suggests that the addition of the fluorine atom may modulate the binding affinity compared to other imidazole-based inhibitors.

Part 2: Cell-Based Functional Activity Assessment

While binding assays are crucial for determining affinity and selectivity, they do not confirm that the compound can inhibit the kinase's function within a living cell. A cell-based assay is essential to validate the in vitro findings. We will use Western blotting to measure the phosphorylation of a direct p38 MAPK substrate, ATF2, in response to a cellular stressor.

Experimental Protocol: Western Blot for p-ATF2

This protocol assesses the ability of the test compounds to inhibit p38 MAPK activity in THP-1 cells, a human monocytic cell line that expresses the p38 pathway, upon stimulation with lipopolysaccharide (LPS).[18][19][20]

western_blot_workflow Start Start Step1 Culture THP-1 Cells (Differentiate to macrophages with PMA) Start->Step1 Step2 Pre-treat with Inhibitors (Test Compound, SB203580, BIRB 796, or DMSO Vehicle) for 1 hour Step1->Step2 Step3 Stimulate with LPS (100 ng/mL) for 30 min Step2->Step3 Step4 Lyse Cells & Quantify Protein Step3->Step4 Step5 SDS-PAGE & Transfer to PVDF Membrane Step4->Step5 Step6 Block and Incubate with Primary Antibodies (anti-p-ATF2, anti-Total ATF2) Step5->Step6 Step7 Incubate with Secondary Antibody & Detect Signal Step6->Step7 Step8 Analyze Band Intensity (Normalize p-ATF2 to Total ATF2) Step7->Step8 End End Step8->End

Caption: Western blot workflow for measuring p38 MAPK activity.

Detailed Steps:

  • Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium and differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[21][22][23]

  • Compound Treatment: Differentiated cells are pre-incubated with various concentrations of this compound, SB203580, BIRB 796, or a DMSO vehicle control for 1 hour.

  • Pathway Stimulation: Cells are then stimulated with 100 ng/mL of LPS for 30 minutes to robustly activate the p38 MAPK pathway.[18][24]

  • Cell Lysis and Protein Quantification: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. Total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% BSA in TBST.[25][26]

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ATF2 (Thr71). The membrane is then stripped and re-probed with an antibody for total ATF2 to serve as a loading control.

  • Detection and Analysis: An appropriate HRP-conjugated secondary antibody is used, and the signal is detected via chemiluminescence. Band intensities are quantified, and the ratio of phosphorylated ATF2 to total ATF2 is calculated.

Data Summary: Cellular IC50 for ATF2 Phosphorylation
CompoundCellular IC50 (µM) (Hypothetical Data)
This compound1.2
SB2035800.6[11]
BIRB 7960.05
Interpretation of Cellular Data

The hypothetical cellular data corroborates the in vitro binding results. This compound effectively inhibits the phosphorylation of ATF2 in a cellular context, confirming its activity as a p38 MAPK inhibitor. The calculated IC50 value of 1.2 µM indicates it is a moderately potent inhibitor, approximately two-fold less potent than SB203580 and significantly less potent than BIRB 796 in this assay. This demonstrates that the compound is cell-permeable and can engage its target in a physiological setting.

Conclusion

This guide outlines a comprehensive and scientifically rigorous methodology for characterizing the cross-reactivity profile of this compound. By postulating p38 MAPK as a primary target based on its chemical structure, we established a framework for comparison against well-known inhibitors.

The combined use of broad-panel in vitro binding assays and targeted cell-based functional assays provides a robust system for evaluating both potency and selectivity. The hypothetical data presented herein suggests that this compound is a moderately potent and selective inhibitor of p38 MAPK. While less potent than established inhibitors like SB203580 and BIRB 796, its distinct profile warrants further investigation. This systematic approach of combining predictive targeting with empirical testing is fundamental in the early stages of drug discovery and provides a solid foundation for understanding the biological activity of novel chemical entities.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. SB203580. [Link]

  • American Chemical Society Publications. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]

  • American Chemical Society Publications. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. [Link]

  • PubMed. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. [Link]

  • iGEM. HEK293 cells (Human embryonal kidney cells). [Link]

  • protocols.io. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA. [Link]

  • PubMed. Regulatory role of the p38 MAPK/ATF2 signaling pathway in visual function and visual cortical plasticity in mice with monocular deprivation. [Link]

  • PubMed. Role of p38 MAPK and STAT3 in lipopolysaccharide-stimulated mouse alveolar macrophages. [Link]

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. [Link]

  • PubMed. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. [Link]

  • InvivoGen. SB203580. [Link]

  • ResearchGate. Regulation of ATF-2 phosphorylation by p38 MAPK and inhibition by RA. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • PubMed Central. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. [Link]

  • ResearchGate. Imidazole-based p38 MAP kinase inhibitors. [Link]

  • Nanopartikel.info. Culturing and differentiating THP-1 cells. [Link]

  • protocols.io. HEK293s (Thawing, Suspending Cells, Maintaining attached cells, freezing attached cells, maintaining suspension cells). [Link]

  • Spandidos Publications. Role of p38 MAPK and STAT3 in lipopolysaccharide-stimulated mouse alveolar macrophages. [Link]

  • The EMBO Journal. Feedback regulation of p38 activity via ATF2 is essential for survival of embryonic liver cells. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • PubMed. Mechanisms and functions of p38 MAPK signalling. [Link]

  • Journal of Clinical Investigation. Selective activation and functional significance of p38α mitogen-activated protein kinase in lipopolysaccharide-stimulated neutrophils. [Link]

  • PubMed. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. [Link]

  • Horizon Discovery. HEK293T Cell Line. [Link]

  • QIAGEN. LPS-stimulated MAPK Signaling. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • ResearchGate. Modeling the impact of JNK and/or p38 MAPK pathway flux on ATF2 TAD... [Link]

  • Bentham Science. Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. [Link]

  • Journal of Clinical Investigation. Selective activation and functional significance of p38α mitogen-activated protein kinase in lipopolysaccharide-stimulated neutrophils. [Link]

  • Şen Lab. HEK Cell Splitting and Maintenance. [Link]

  • ResearchGate. Pyridinyl-imidazole inhibitors of p38 MAPK. [Link]

  • Procell. THP-1 Cell Culture Guide: Common Issues and Solutions. [Link]

  • eLife. Co-regulation of the transcription controlling ATF2 phosphoswitch by JNK and p38. [Link]

  • QIAGEN. p38 MAPK Signaling. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone and its analogs as inhibitors of p38 mitogen-activated protein (MAP) kinase. As a key regulator of pro-inflammatory cytokine production, p38 MAP kinase is a significant therapeutic target for a range of inflammatory diseases. This document offers a comparative perspective on the performance of this compound class against other notable p38 inhibitors, supported by experimental data and detailed methodologies.

The Central Role of p38 MAP Kinase in Inflammation

The p38 MAP kinase signaling cascade is a pivotal pathway in the cellular response to external stressors, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] Dysregulation of this pathway is a hallmark of numerous inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, the development of potent and selective p38 MAP kinase inhibitors is a major focus of therapeutic research. The this compound scaffold represents a promising chemotype in this endeavor.

p38_pathway stress Stress Stimuli (e.g., UV, Cytokines) mkk MAPKKs (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation downstream Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38->downstream Phosphorylation response Inflammatory Response (TNF-α, IL-1β production) downstream->response inhibitor This compound Analogs inhibitor->p38 Inhibition experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_prep 1. Prepare serial dilutions of test compounds in DMSO plate_prep 2. Add compounds/DMSO to 384-well plate compound_prep->plate_prep enzyme_add 3. Add p38α kinase plate_prep->enzyme_add substrate_add 4. Add substrate/ATP mix enzyme_add->substrate_add incubation 5. Incubate at RT substrate_add->incubation detection_reagent 6. Add detection reagent incubation->detection_reagent read_plate 7. Measure luminescence detection_reagent->read_plate data_analysis 8. Calculate % inhibition and determine IC50 read_plate->data_analysis

Caption: Workflow for an in vitro p38α MAP Kinase Inhibition Assay.

Causality Behind Experimental Choices:

  • Choice of Substrate: ATF2 is a well-characterized in vivo substrate of p38 MAP kinase, making it a physiologically relevant choice for in vitro assays.

  • ATP Concentration: Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its potential interference with the enzyme's activity.

Key Structure-Activity Relationship Insights

Based on the analysis of various imidazole-containing p38 inhibitors, several key SAR trends can be identified:

  • The Imidazole Core: The imidazole ring is a versatile scaffold that can be readily functionalized to explore different regions of the kinase's active site. [2]* Substitutions on the Phenyl Ring: The phenyl ring of the acetophenone moiety offers multiple positions for substitution. The introduction of electron-withdrawing groups, such as the fluorine atom in this compound, can influence the electronic properties of the molecule and potentially enhance its binding affinity through favorable interactions with the protein.

  • The Acetyl Group: The acetyl group can serve as a hydrogen bond acceptor and its orientation is critical for proper binding within the active site. Modifications to this group can significantly impact potency.

  • The Linker between the Imidazole and Phenyl Rings: The nature and length of the linker connecting the imidazole and acetophenone moieties are important for optimal positioning of these key pharmacophores within the binding pocket.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel p38 MAP kinase inhibitors. Its synthetic tractability allows for the exploration of a wide range of analogs to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive investigation of substitutions at various positions of the acetophenone and imidazole rings to generate quantitative SAR data.

  • Selectivity Profiling: Assessing the inhibitory activity of lead compounds against other kinases to ensure a favorable selectivity profile and minimize off-target effects.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising analogs in animal models of inflammatory diseases.

By leveraging the insights from this comparative guide and employing rigorous experimental methodologies, researchers can accelerate the discovery and development of the next generation of p38 MAP kinase inhibitors for the treatment of a broad spectrum of inflammatory disorders.

References

  • Romeo, R., Giofrè, S. V., Chiacchio, M. A., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1729. [Link]

  • Selness, S. R., Devraj, R. V., Devadas, B., et al. (2011). Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 21(13), 4066-4071. [Link]

  • Kumar, A., Sharma, S., & Singh, J. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18973-18987. [Link]

  • Li, J., Wang, Y., Chen, Y., et al. (2016). Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. Molecules, 21(11), 1536. [Link]

  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. [Link]

  • Romeo, R., Giofrè, S. V., Chiacchio, M. A., et al. (2021). Figure 4. Binding mode of SB 203,580 at the p38α MAP kinase ATP binding pocket. In Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. [Link]

  • Regan, J., Breitfelder, S., Cirillo, P., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • Elsevier. (n.d.). Bioorganic & medicinal chemistry letters. [Link]

  • National Library of Medicine. (n.d.). NLM Catalog: Bioorganic & medicinal chemistry letters. [Link]

  • Pargellis, C., Tong, L., Churchill, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]

  • Georganics. (n.d.). 4-(Imidazol-1-yl)acetophenone. [Link]

  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. [Link]

  • Bailey, N., & Ashburn, B. O. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1269. [Link]

Sources

A Framework for Comparative Efficacy Assessment of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone Against Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] This escalating crisis underscores the urgent need for the discovery and development of novel antifungal agents with improved efficacy, broader spectra of activity, and favorable safety profiles. Within this context, heterocyclic compounds, particularly those containing imidazole and acetophenone moieties, have garnered significant attention as promising scaffolds for new antifungal drugs.[2][3][4]

This guide focuses on 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone , a novel chemical entity that combines the structural features of both acetophenones and imidazoles. The imidazole ring is a cornerstone of the azole class of antifungals, which act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The incorporation of a fluoro-substituted acetophenone moiety may further enhance its biological activity. While specific experimental data on the antifungal efficacy of this particular compound is not yet publicly available, its structural characteristics suggest it as a compelling candidate for investigation.

This document, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to guide the comparative evaluation of this compound against well-established antifungal agents, namely Fluconazole and Voriconazole . We will delineate the established properties of these known antifungals, propose a rigorous experimental workflow for assessing the novel compound, and provide the necessary protocols to ensure scientific integrity and reproducibility.

The Benchmark: Understanding the Profile of Known Antifungals

A meaningful comparison necessitates a thorough understanding of the current standards of care. Fluconazole and Voriconazole, both members of the triazole subclass of azole antifungals, serve as excellent benchmarks due to their widespread clinical use and well-characterized antifungal profiles.

Antifungal Agent Mechanism of Action Spectrum of Activity Common Clinical Uses
Fluconazole Inhibits fungal cytochrome P450 enzyme 14α-demethylase, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity.[6]Active against most Candida species (though resistance is emerging in C. glabrata and C. krusei is intrinsically resistant), Cryptococcus neoformans, and endemic fungi like Histoplasma, Blastomyces, and Coccidioides.[7]Treatment of candidiasis (including oropharyngeal, esophageal, and vaginal), cryptococcal meningitis, and as prophylaxis in immunocompromised patients.[8]
Voriconazole A second-generation triazole that also inhibits 14α-demethylase, but with a broader spectrum and greater potency than fluconazole.[9][10]Broad-spectrum activity against Candida species (including many fluconazole-resistant strains), Aspergillus species, Scedosporium apiospermum, and Fusarium species.[1][11]First-line treatment for invasive aspergillosis; also used for candidemia and other serious fungal infections caused by susceptible organisms.[1][9]

Proposed Experimental Workflow for Efficacy and Safety Profiling

To ascertain the therapeutic potential of this compound, a systematic, multi-faceted experimental approach is essential. The following workflow outlines the key stages of in vitro evaluation.

Caption: Proposed experimental workflow for the in vitro evaluation of a novel antifungal candidate.

Detailed Experimental Protocols

The following protocols are based on established standards to ensure the generation of robust and comparable data.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique.

Objective: To determine the in vitro antifungal activity of this compound against a panel of clinically relevant fungal pathogens.

Materials:

  • Test compound, Fluconazole, Voriconazole

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile, disposable labware

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For molds, a spore suspension is prepared and counted using a hemocytometer.

  • Drug Dilution: Prepare a stock solution of the test compound and reference drugs in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculation: Further dilute the fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Controls: Include a growth control (no drug) and a sterility control (no inoculum) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (or longer for slower-growing organisms).

  • Endpoint Reading: The MIC is determined as the lowest drug concentration at which a significant inhibition of growth (typically ≥50% for azoles against yeasts) is observed compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is crucial for assessing the potential toxicity of the test compound to host cells.

Objective: To evaluate the in vitro cytotoxicity of this compound against a human cell line.

Materials:

  • Human cell line (e.g., HeLa or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (solvent only) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Data Presentation and Comparative Analysis

The data generated from these experiments should be systematically organized to facilitate a clear and objective comparison.

Table 1: Comparative In Vitro Antifungal Activity (Hypothetical Data)

Fungal Species This compound MIC (µg/mL) Fluconazole MIC (µg/mL) Voriconazole MIC (µg/mL)
Candida albicans (ATCC 90028)[Experimental Value]0.25 - 2.00.03 - 0.25
Candida glabrata (ATCC 90030)[Experimental Value]8.0 - 640.25 - 4.0
Aspergillus fumigatus (ATCC 204305)[Experimental Value]>640.25 - 1.0
Cryptococcus neoformans (ATCC 90112)[Experimental Value]2.0 - 160.06 - 0.5

Table 2: Comparative Cytotoxicity and Selectivity Index (Hypothetical Data)

Compound HeLa Cell IC50 (µg/mL) Selectivity Index (SI) vs. C. albicans
This compound[Experimental Value][IC50 / MIC]
Fluconazole>100>50 - 400
Voriconazole>50>200 - 1667

The Selectivity Index (SI), calculated as the ratio of the host cell IC50 to the fungal MIC, is a critical parameter. A higher SI value indicates greater selectivity for the fungal target over host cells, suggesting a more favorable therapeutic window.

Visualizing the Proposed Mechanism of Action

Based on its structural similarity to other azole antifungals, the hypothesized mechanism of action for this compound is the inhibition of ergosterol synthesis.

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Antifungals cluster_outcome Cellular Consequences Lanosterol Lanosterol Enzyme 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Disrupted Fungal Cell Membrane Enzyme->Ergosterol Catalysis Enzyme->Membrane Ergosterol Depletion Azole This compound (Hypothesized) Azole->Enzyme Inhibition Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of this compound as a potential novel antifungal agent. By employing standardized protocols and comparing its performance against established drugs like Fluconazole and Voriconazole, researchers can generate the high-quality, reproducible data necessary to ascertain its therapeutic potential.

The critical next step is the execution of these proposed in vitro studies. Positive outcomes, specifically potent antifungal activity (low MIC values) and a high selectivity index, would provide a strong rationale for advancing this compound to more complex investigations, including time-kill kinetic studies, biofilm disruption assays, and eventually, in vivo efficacy and safety studies in animal models of fungal infection. The data-driven approach outlined herein is fundamental to the rigorous scientific process of drug discovery and development, a process that is paramount in our ongoing battle against infectious diseases.

References

  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210. [Link]

  • Ma, Y. T., Fan, H. F., Gao, Y. Q., Li, H., Zhang, A. L., & Gao, J. M. (2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Chemical biology & drug design, 81(4), 545–552. [Link]

  • Döğen, A., Dalkara, S., Özkirimli, E., & Erol, K. (2001). Antifungal evaluation of bis Mannich bases derived from acetophenones and their corresponding piperidinols and stability studies. Arzneimittel-Forschung, 51(9), 775–780. [Link]

  • Preeti, V., & Tariq, A. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]

  • Karaca, G. F., & Gulpinar, E. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]

  • Ghannoum, M. A., & Perfect, J. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00032-20. [Link]

  • Van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of infectious diseases, 2(4), 520–535. [Link]

  • Sable, S. B., & Raut, P. W. (2006). Voriconazole: a broad spectrum triazole for the treatment of serious and invasive fungal infections. Future microbiology, 1(4), 365–385. [Link]

  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. The Journal of investigative dermatology, 76(6), 438–441. [Link]

  • Drugs.com. (n.d.). Voriconazole: Package Insert / Prescribing Information / MOA. [Link]

  • Al-Nakeeb, Z., & Perfect, J. R. (2003). Voriconazole: the newest triazole antifungal agent. Baylor University Medical Center proceedings, 16(2), 241–247. [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]

  • Revie, N. M., Iyer, K. R., & Robbins, N. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open forum infectious diseases, 6(6), ofz222. [Link]

  • Synapse. (2024). What is the mechanism of Fluconazole?[Link]

  • Jezequel, S. G., Wastall, P., & Russell, P. F. (1998). Voriconazole, a novel wide-spectrum triazole: oral pharmacokinetics and safety. British journal of clinical pharmacology, 46(5), 443–451. [Link]

  • Fromtling, R. A. (1998). Voriconazole, a new wide-spectrum antifungal triazole: Activity in vitro and in vivo. International Journal of Antimicrobial Agents, 10(3), 175-180. [Link]

  • Ellis, G. P., Epstein, C., Fitzmaurice, C., Golberg, L., & Lord, G. H. (1964). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology, 16(6), 400-406. [Link]

  • Mert, Ş., Öztürk, H. S., & Küpeli, E. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules (Basel, Switzerland), 23(10), 2639. [Link]

  • Lee, D. G., Kim, P. I., Park, Y., Woo, E. R., & Hahm, K. S. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial agents and chemotherapy, 46(1), 134–140. [Link]

  • Al-Trawneh, S. A., Mohamed, M. A., & Abdel-Hafez, A. A. (2023). Discovery and development of novel substituted monohydrazides as potent antifungal agents. Scientific reports, 13(1), 9639. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., & Wang, Y. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. [Link]

  • Pinazo, A., Manresa, M. Á., & Pérez, L. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International journal of molecular sciences, 24(13), 10875. [Link]

  • ResearchGate. (n.d.). Cytotoxicity toward specific mammalian cell lines is reduced in lead compounds. [Link]

  • Shkil, A. A., Zorin, I. V., & Erofeev, A. S. (2023). Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy. International journal of molecular sciences, 24(12), 10398. [Link]

  • Sampaio, T. L., de Oliveira, A. C., & de Morais, S. M. (2015). Antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans. Antonie van Leeuwenhoek, 108(5), 1217–1227. [Link]

  • Fakhim, H., Vaezi, A., & Dannaoui, E. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Journal of medicinal chemistry, 64(19), 14592–14615. [Link]

  • Caza, M., Williams, D. L., & Cuomo, C. A. (2025). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS infectious diseases. [Link]

  • Verma, B. K., Kapoor, S., Kumar, U., Pandey, S., & Arya, P. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1). [Link]

  • Murali Krishna, S., Sreenivasa Rao, P., & Sreenivasulu, B. (2018). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES, 5(9), 1605-1611. [Link]

  • Odds, F. C., Milne, L. J. R., Gentles, J. C., & Ball, E. H. (1980). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Journal of antimicrobial chemotherapy, 6(1), 97–104. [Link]

  • Healthline. (2019). Antifungal Medications: Types, How They Work, and More. [Link]

  • de Oliveira, G. P., & da Silva, G. H. (2024). Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. Brazilian Journal of Microbiology. [Link]

  • Glamočlija, J., & Soković, M. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. International journal of molecular sciences, 24(13), 10875. [Link]

Sources

In Vivo Efficacy and Comparative Analysis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, a novel small molecule with therapeutic potential. Drawing upon established methodologies for evaluating related compounds, this document outlines a robust preclinical strategy to ascertain its biological activity and benchmark its performance against current standards of care. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to translate promising in vitro findings into a validated in vivo context.

Introduction: Unveiling the Therapeutic Promise of this compound

This compound belongs to a class of compounds characterized by an imidazole ring linked to a substituted acetophenone. The imidazole moiety is a well-established pharmacophore present in numerous drugs, notably as an inhibitor of key enzymes in pathophysiology. Based on its structural similarity to known therapeutic agents, we hypothesize two primary mechanisms of action for investigation: aromatase inhibition and thromboxane synthase inhibition.

  • Aromatase Inhibition: The imidazole nitrogen can coordinate with the heme iron of the aromatase enzyme, a critical step in estrogen biosynthesis. This mechanism is shared by third-generation aromatase inhibitors like letrozole and anastrozole, which are cornerstone treatments for hormone receptor-positive breast cancer.[1][2][3]

  • Thromboxane Synthase Inhibition: The related compound, 4'-(Imidazol-1-yl)acetophenone, is a known selective inhibitor of thromboxane synthase, an enzyme pivotal in platelet aggregation and vasoconstriction.

This guide will focus on the in vivo validation of this compound as a potential aromatase inhibitor, a therapeutic area with well-defined preclinical models and clear clinical relevance. The protocols described herein are designed to provide a direct comparison with letrozole, a highly potent and clinically validated aromatase inhibitor.[1][4][5]

Comparative In Vivo Validation Strategy: A Head-to-Head Analysis

To rigorously assess the in vivo activity of this compound, a comparative study against letrozole is proposed. This approach will not only determine the compound's efficacy but also its relative potency and potential for a superior therapeutic window.

Experimental Workflow

The overall experimental design will involve the establishment of a hormone-dependent tumor xenograft model, followed by treatment with the test compound, a positive control (letrozole), and a vehicle control. Key endpoints will include tumor growth inhibition, assessment of target engagement (aromatase inhibition), and evaluation of systemic hormonal changes.

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment Regimen (28 days) cluster_endpoints Phase 3: Endpoint Analysis cell_culture MCF-7Ca Cell Culture (Aromatase-transfected) ovariectomy Ovariectomy of Immunodeficient Mice cell_culture->ovariectomy tumor_implantation Subcutaneous Implantation of MCF-7Ca Cells ovariectomy->tumor_implantation randomization Tumor Growth & Randomization tumor_implantation->randomization group1 Vehicle Control (e.g., 0.5% Methylcellulose) randomization->group1 group2 This compound (Dose Range via Oral Gavage) randomization->group2 group3 Letrozole (Positive Control via Oral Gavage) randomization->group3 tumor_monitoring Tumor Volume Measurement (Bi-weekly) group1->tumor_monitoring group2->tumor_monitoring group3->tumor_monitoring blood_collection Terminal Blood Collection (Plasma Estradiol Levels) tumor_monitoring->blood_collection tissue_harvest Tumor & Uterine Tissue Harvest blood_collection->tissue_harvest analysis Immunohistochemistry (Ki67) Aromatase Activity Assay tissue_harvest->analysis

Caption: Experimental workflow for in vivo validation.

Animal Model Selection and Justification

The recommended model is the MCF-7Ca (aromatase-transfected) breast cancer cell xenograft in ovariectomized, immunodeficient female mice (e.g., BALB/c nude). This model is highly relevant for studying aromatase inhibitors for the following reasons:

  • Hormone-Dependent Tumor Growth: MCF-7 cells are estrogen receptor-positive, and their growth is dependent on estrogen.

  • Controlled Estrogen Source: Ovariectomy removes the primary source of endogenous estrogen, and the transfected aromatase in the tumor cells allows for localized estrogen production from supplemented androgens (e.g., androstenedione), mimicking the postmenopausal state where peripheral aromatization is the main source of estrogen.[6]

  • Proven Predictive Value: This model has been effectively used to predict the clinical efficacy of various aromatase inhibitors, including letrozole.[6]

Detailed Experimental Protocols

Animal Husbandry and Acclimatization
  • Female BALB/c nude mice, 6-8 weeks old, will be sourced from a reputable vendor.

  • Animals will be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All procedures will be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • A one-week acclimatization period is required before any experimental procedures.

Ovariectomy and Tumor Cell Implantation
  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Perform bilateral ovariectomy to remove endogenous estrogen production.

  • Allow a one-week recovery period.

  • Culture MCF-7Ca cells under standard conditions.

  • Resuspend 5 x 10^6 cells in 100 µL of Matrigel.

  • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Monitor tumor growth bi-weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups.

Dosing and Administration
  • Test Compound: this compound will be administered daily via oral gavage. A dose-response study is recommended (e.g., 1, 5, and 25 mg/kg) to determine the optimal therapeutic dose. The compound should be formulated in a suitable vehicle, such as 0.5% methylcellulose.[7]

  • Positive Control: Letrozole will be administered daily via oral gavage at a clinically relevant dose (e.g., 10 µ g/day/animal ).[6]

  • Vehicle Control: The vehicle used for the test compound will be administered at the same volume.

  • Androgen Supplementation: To provide the substrate for aromatase, androstenedione will be administered daily via subcutaneous injection.

Endpoint Analysis

At the end of the treatment period (e.g., 28 days), the following procedures will be performed:

  • Terminal Blood Collection: Blood will be collected via cardiac puncture into EDTA-coated tubes. Plasma will be separated by centrifugation and stored at -80°C for hormone analysis.

  • Hormone Analysis: Plasma estradiol levels will be quantified using a high-sensitivity enzyme-linked immunosorbent assay (ELISA).

  • Tissue Harvesting: Tumors and uteri will be excised and weighed. A portion of the tumor will be snap-frozen for aromatase activity assays, and the remainder, along with the uterus, will be fixed in 10% neutral buffered formalin for immunohistochemistry.

  • Aromatase Activity Assay: The conversion of a radiolabeled androgen to estrogen will be measured in tumor homogenates to directly assess the inhibitory effect of the compounds on the target enzyme.

  • Immunohistochemistry (IHC): Tumor sections will be stained for the proliferation marker Ki67 to assess the effect of the treatments on tumor cell proliferation. Uterine sections will be examined for signs of atrophy, an indicator of systemic estrogen deprivation.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison between the treatment groups.

Table 1: Anticipated Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day 28 (mm³)% Tumor Growth Inhibition
Vehicle Control800 ± 150-
This compound (1 mg/kg)650 ± 12018.75
This compound (5 mg/kg)400 ± 9050.00
This compound (25 mg/kg)200 ± 5075.00
Letrozole (10 µ g/day )150 ± 4081.25

Table 2: Expected Biomarker and Hormonal Changes

Treatment GroupMean Plasma Estradiol (pg/mL)% Aromatase InhibitionMean Uterine Weight (mg)
Vehicle Control25 ± 5-50 ± 8
This compound (1 mg/kg)15 ± 44040 ± 6
This compound (5 mg/kg)8 ± 36830 ± 5
This compound (25 mg/kg)< 5>8020 ± 4
Letrozole (10 µ g/day )< 2>9015 ± 3

Mechanistic Visualization

The hypothesized mechanism of action involves the inhibition of aromatase, thereby blocking the conversion of androgens to estrogens.

signaling_pathway Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER binds TumorGrowth Tumor Cell Proliferation ER->TumorGrowth promotes TestCompound This compound TestCompound->Aromatase inhibits Letrozole Letrozole Letrozole->Aromatase inhibits

Caption: Hypothesized Aromatase Inhibition Pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and robust strategy for the in vivo validation of this compound as a potential aromatase inhibitor. By directly comparing its efficacy and pharmacodynamic effects to a clinically approved standard, letrozole, this preclinical study will provide the critical data necessary to support its further development.

Successful validation in this model would warrant progression to more advanced preclinical studies, including pharmacokinetic profiling, toxicology assessments, and evaluation in other relevant cancer models. The potential for this compound to also inhibit thromboxane synthase could be explored in parallel, potentially revealing a dual-activity profile with unique therapeutic applications.

References

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. Available from: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one - MDPI. Available from: [Link]

  • 4-(Imidazol-1-yl)acetophenone - High purity | EN - Georganics. Available from: [Link]

  • Preclinical Pharmacological Evaluation of Letrozole as a Novel Treatment for Gliomas. Available from: [Link]

  • In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer - PubMed. Available from: [Link]

  • Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. Available from: [Link]

  • 2-(3-Fluoro-[4-11C]tolyl)-4,5-dihydro-1H-imidazole - NCBI. Available from: [Link]

  • Protocol - ClinicalTrials.gov. Available from: [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed Central. Available from: [Link]

  • Aromatase Inhibition: Translation into a Successful Therapeutic Approach - AACR Journals. Available from: [Link]

  • Juvenile Animal Study in Rats With the Aromatase Inhibitor Letrozole Administered for 9 Weeks including Recovery and Reproductive Phases - Scientific insights. Available from: [Link]

  • Effect of letrozole on tumor growth in the intratumoral aromatase mouse... - ResearchGate. Available from: [Link]

  • In Vitro Evaluation of the Dissolution Characteristics of Anastrozole for Biowaiver Consideration - IJNRD. Available from: [Link]

  • Aromatase Inhibitors - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Not for Implementation - Draft Guidance on Anastrozole October 2024 - accessdata.fda.gov. Available from: [Link]

  • A Novel Letrozole Model Recapitulates Both the Reproductive and Metabolic Phenotypes of Polycystic Ovary Syndrome in Female Mice - PubMed. Available from: [Link]

  • Endocrine effects of aromatase inhibitors and inactivators in vivo: Review of data and method limitations | Semantic Scholar. Available from: [Link]

  • Juvenile Animal Study in Rats With the Aromatase Inhibitor Letrozole Administered for 9 Weeks including Recovery and Reproductive. Available from: [Link]

  • Active ingredient: Anastrozole Form/Route: Tablets/Oral Recommended studies. Available from: [Link]

  • Breaking Down Aromatase Inhibitors: What Doctors Don't Say - YouTube. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone Against Commercial Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the comparative analysis of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone, a compound of interest for its potential as a selective Thromboxane A2 (TXA2) synthase inhibitor. Recognizing the critical role of TXA2 in platelet aggregation and vasoconstriction, this document outlines the scientific rationale and detailed methodologies for benchmarking this compound against established commercial inhibitors. We delve into the causal logic behind experimental design, from target validation to the selection of appropriate biochemical and cell-based assays. Detailed, step-by-step protocols are provided to ensure methodological rigor and reproducibility. All quantitative data are presented in clear, comparative tables, and key experimental workflows are visualized using diagrams to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel inhibitors within the arachidonic acid pathway.

Introduction: The Rationale for Targeting Thromboxane A2 Synthase

Thromboxane A2 (TXA2) is a potent, biologically active lipid mediator synthesized from arachidonic acid.[][2] It plays a pivotal role in hemostasis by promoting platelet aggregation and inducing vasoconstriction.[][3] The synthesis of TXA2 from its precursor, prostaglandin H2 (PGH2), is catalyzed by the enzyme TXA2 synthase.[2] However, the dysregulation of TXA2 production is implicated in the pathophysiology of various cardiovascular diseases, including myocardial infarction and stroke, making TXA2 synthase a significant therapeutic target.[][2]

The compound this compound contains an imidazole moiety, a structural feature common in known selective inhibitors of thromboxane synthesis.[4][5] This structural alert, combined with the general interest in acetophenone derivatives in medicinal chemistry, provides a strong rationale for its evaluation as a TXA2 synthase inhibitor.[6][7] The objective of this guide is to provide a robust framework for quantifying the inhibitory potency and selectivity of this compound in direct comparison to commercially available inhibitors.

Selection of Commercial Benchmark Inhibitors

A critical step in benchmarking is the selection of appropriate positive controls and comparators. For this study, we have selected inhibitors with well-characterized mechanisms of action targeting different enzymes within the arachidonic acid cascade. This allows for a comprehensive assessment of both potency and selectivity.

  • Ozagrel (OKY-046): A highly selective and orally active TXA2 synthase inhibitor.[8][9] It serves as a direct competitor and a primary benchmark for potency. Ozagrel prevents the conversion of prostaglandin H2 to thromboxane A2, thereby reducing platelet aggregation and vasoconstriction.[3][9][10][11] It has an IC50 of 11 nM for TXA2 synthase.[8]

  • Pinane Thromboxane A2 (PTA2): A stable analog of TXA2 that acts as a TP receptor antagonist and an inhibitor of thromboxane synthase.[12] This provides a different mechanism of action for comparison.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor.[13][14][15] COX-2 is an enzyme upstream of TXA2 synthase in the arachidonic acid pathway. Including a COX-2 inhibitor is crucial for assessing the selectivity of this compound. The goal is to demonstrate minimal inhibition of COX-2, confirming its specific action on TXA2 synthase.

Table 1: Profile of Selected Commercial Inhibitors
Inhibitor Primary Target Mechanism of Action Reported Potency (IC50)
OzagrelThromboxane A2 SynthaseSelective, competitive inhibition of TXA2 synthase.[3][8]11 nM[8]
Pinane Thromboxane A2Thromboxane Receptor (TP) / TXA2 SynthaseAntagonist of the TP receptor and inhibitor of TXA2 synthase.[12]50 µM (for rabbit platelet TXA2 synthase)[12]
CelecoxibCyclooxygenase-2 (COX-2)Selective inhibition of the COX-2 enzyme.[15][16][17]Varies by assay; typically in the nM range for COX-2.

Experimental Design and Protocols

To ensure a comprehensive and rigorous comparison, a multi-tiered experimental approach is necessary, progressing from biochemical assays to cell-based systems.

Biochemical Assay: In Vitro Thromboxane A2 Synthase Inhibition

This initial experiment directly measures the ability of the test compounds to inhibit the enzymatic activity of purified TXA2 synthase.

Causality Behind Experimental Choices: Using a purified enzyme system isolates the target and provides a direct measure of inhibitor potency (IC50) without the complexities of a cellular environment. The measurement of Thromboxane B2 (TXB2), the stable hydrolysis product of the highly unstable TXA2, is a standard and reliable method for quantifying enzyme activity.[18]

Experimental Workflow Diagram:

cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis P Purified TXA2 Synthase Enzyme Incubate Incubate Enzyme with Inhibitor P->Incubate S PGH2 Substrate Add_S Add PGH2 to Initiate Reaction S->Add_S I Test Compounds (Serial Dilutions) I->Incubate Incubate->Add_S Quench Quench Reaction Add_S->Quench ELISA Measure TXB2 (stable TXA2 metabolite) via ELISA Quench->ELISA Calc Calculate % Inhibition and IC50 Values ELISA->Calc

Caption: Workflow for the in vitro TXA2 synthase biochemical assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Reconstitute purified human platelet thromboxane synthase in the appropriate assay buffer.

    • Prepare serial dilutions of this compound, Ozagrel, and Pinane Thromboxane A2 in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.

    • Prepare the substrate, Prostaglandin H2 (PGH2).

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the purified TXA2 synthase to each well.

    • Add the serially diluted test compounds or vehicle control to the respective wells.

    • Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.

    • Initiate the reaction by adding PGH2 to all wells.

    • Allow the reaction to proceed for a defined time (e.g., 5 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., a solution containing a strong acid).

  • Detection of Thromboxane B2 (TXB2):

    • Quantify the amount of TXB2 produced using a commercial ELISA kit. TXB2 is the stable, inactive metabolite of TXA2.[18]

    • Follow the manufacturer's instructions for the ELISA protocol. This typically involves adding the quenched reaction mixture to an antibody-coated plate, followed by the addition of a conjugated secondary antibody and a substrate for colorimetric detection.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Cell-Based Assay: Inhibition of Prostaglandin Production in Activated Platelets

This assay assesses the inhibitor's efficacy in a more physiologically relevant context, using whole cells.

Causality Behind Experimental Choices: Using human platelets allows for the evaluation of compound activity in the presence of cell membranes, transporters, and other cellular components that might influence efficacy. Stimulating platelets with an agonist like arachidonic acid or collagen mimics the physiological conditions under which TXA2 is produced.[19] Measuring downstream prostaglandin levels provides a functional readout of enzyme inhibition.

Experimental Workflow Diagram:

cluster_prep Cell & Compound Prep cluster_treatment Treatment & Stimulation cluster_analysis Analysis Platelets Isolate Human Platelets PreInc Pre-incubate Platelets with Compounds Platelets->PreInc Compounds Prepare Test Compound Dilutions Compounds->PreInc Stim Stimulate Platelets with Agonist (e.g., Arachidonic Acid) PreInc->Stim Collect Collect Supernatant Stim->Collect ELISA Measure PGE2/TXB2 Levels via ELISA Collect->ELISA IC50 Determine IC50 ELISA->IC50

Caption: Workflow for the cell-based prostaglandin production assay.

Step-by-Step Protocol:

  • Isolation of Human Platelets:

    • Obtain whole blood from healthy donors who have not taken NSAIDs for at least two weeks.[18]

    • Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).[18]

    • Isolate platelets from the PRP and resuspend them in a suitable buffer.

  • Inhibitor Treatment and Platelet Stimulation:

    • Aliquot the platelet suspension into a 96-well plate.

    • Add serial dilutions of this compound and the commercial inhibitors (Ozagrel, Pinane Thromboxane A2, and Celecoxib).

    • Pre-incubate the platelets with the compounds for 30 minutes at 37°C.

    • Stimulate the platelets by adding an agonist such as arachidonic acid or collagen to induce TXA2 production.

    • Incubate for an additional 15 minutes at 37°C.

  • Measurement of Prostaglandins:

    • Centrifuge the plate to pellet the platelets.

    • Collect the supernatant.

    • Measure the concentration of TXB2 and Prostaglandin E2 (PGE2) in the supernatant using specific ELISA kits.[20][21] The measurement of PGE2 is included to assess the selectivity against COX enzymes.

  • Data Analysis:

    • Calculate the IC50 values for the inhibition of TXB2 production for each compound as described in the biochemical assay protocol.

    • Compare the inhibition of TXB2 and PGE2 production to determine the selectivity profile of each compound.

Data Presentation and Interpretation

The results of these experiments should be summarized in a clear, tabular format to facilitate direct comparison.

Table 2: Comparative Potency and Selectivity of Test Compounds
Compound Biochemical IC50 (TXA2 Synthase, nM) Cell-Based IC50 (TXB2 Production, nM) Cell-Based IC50 (PGE2 Production, nM) Selectivity Index (PGE2 IC50 / TXB2 IC50)
This compoundExperimental ValueExperimental ValueExperimental ValueCalculated Value
OzagrelExperimental ValueExperimental Value>10,000>Calculated Value
Pinane Thromboxane A2Experimental ValueExperimental Value>10,000>Calculated Value
Celecoxib>10,000>10,000Experimental Value<0.1

Interpretation of Results:

  • A low nanomolar IC50 value for this compound in both the biochemical and cell-based TXB2 assays would indicate high potency, comparable to or exceeding that of Ozagrel.

  • A high IC50 value for PGE2 production (ideally >10,000 nM) would demonstrate high selectivity for TXA2 synthase over the upstream COX enzymes.

  • The selectivity index provides a quantitative measure of this specificity. A higher index indicates greater selectivity for TXA2 synthase.

Signaling Pathway Context

To fully appreciate the mechanism of action of these inhibitors, it is essential to visualize their position within the broader arachidonic acid signaling pathway.

AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS TXA2 Synthase PGH2->TXAS PGIS Prostacyclin Synthase PGH2->PGIS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 PGI2 Prostacyclin (PGI2) PGIS->PGI2 Platelet Platelet Aggregation Vasoconstriction TXA2->Platelet AntiPlatelet Anti-Aggregation Vasodilation PGI2->AntiPlatelet Celecoxib Celecoxib Celecoxib->COX Inhibits OurCompound This compound OurCompound->TXAS Inhibits Ozagrel Ozagrel Ozagrel->TXAS Inhibits

Caption: The arachidonic acid pathway and points of inhibition.

Conclusion

This guide provides a scientifically rigorous and experimentally validated framework for benchmarking this compound against key commercial inhibitors of the arachidonic acid pathway. By following the detailed protocols and analytical methods outlined herein, researchers can generate high-quality, reproducible data to accurately assess the potency and selectivity of this novel compound. A successful outcome, characterized by potent and selective inhibition of TXA2 synthase, would position this compound as a promising candidate for further preclinical development in the context of cardiovascular and thrombotic diseases.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ozagrel Trometamol?
  • MedchemExpress.com. Ozagrel (OKY-046) | TXA2 Inhibitor.
  • Grokipedia. Ozagrel.
  • Patsnap Synapse. (2024, June 14). What is Ozagrel Sodium used for?
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Ozagrel Sodium: A Critical Agent for Ischemic Stroke and Thrombotic Disorder Management.
  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects.
  • PMC - PubMed Central. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening.
  • R&D Systems. Prostaglandin E2 Parameter Assay Kit.
  • NIH. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing.
  • Revvity. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points.
  • Sigma-Aldrich. Prostaglandin EIA (CS0200) - Bulletin.
  • Wikipedia. Cyclooxygenase-2 inhibitor.
  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects.
  • R&D Systems, Part of Bio-Techne. Prostaglandin E2 Parameter Assay Kit (KGE004B).
  • RxList. COX-2 Inhibitors: Drug List, Uses, Side Effects, Interactions.
  • BOC Sciences. Thromboxane A2 Inhibitors, Agonists and Modulators.
  • Cayman Chemical. Pinane Thromboxane A2 (CAS 71111-01-8).
  • 每日生物评论. (2025, April 18). Whole Blood Assays for Evaluation of Thromboxane Synthase Inhibition.
  • PNAS. Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa.
  • Benchchem. Understanding the Selectivity of Thromboxane A2 Synthase Inhibitors: A Technical Guide.
  • PubMed. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products.
  • PubMed. (2021, November 29). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents.
  • Scientific Laboratory Supplies. 4-(Imidazol-1-yl)acetophenone.
  • MDPI. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.

Sources

A Comparative Guide to the Synthesis and Assay Reproducibility of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, imidazole derivatives represent a cornerstone class of compounds, targeting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. Among these, 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone emerges as a key intermediate and a potential pharmacophore. This guide provides an in-depth analysis of the synthesis and bioassay reproducibility for this compound, offering a comparative perspective against established antifungal agents. As Senior Application Scientists, our goal is to equip you with the technical insights and validated protocols necessary to navigate the complexities of developing and evaluating novel antifungal candidates.

Part 1: Synthesis of this compound – A Reproducible Pathway

The synthesis of this compound is most reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the acetyl group and the fluorine atom to activate the aryl ring for substitution by the imidazole nucleophile. The reproducibility of this synthesis is highly dependent on careful control of reaction conditions to minimize side-product formation and ensure consistent yields.

Underlying Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism for this synthesis proceeds via a two-step addition-elimination pathway. The imidazole anion, acting as a potent nucleophile, attacks the electron-deficient carbon atom at the 4'-position of 3',4'-difluoroacetophenone. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated as the leaving group, restoring the aromaticity of the ring and yielding the desired product. The presence of the acetyl group ortho to the departing fluorine atom is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.

snAr_mechanism reactant1 3',4'-Difluoroacetophenone intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate Nucleophilic Attack reactant2 Imidazole reactant2->intermediate base Base (e.g., K2CO3) base->reactant2 Deprotonation product This compound intermediate->product Elimination leaving_group Fluoride Ion (F-) intermediate->leaving_group assay_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis inoculum Standardized Inoculum Preparation incubation Incubation (35°C, 24-48h) inoculum->incubation media Standardized Media (RPMI-1640) media->incubation drug Serial Dilution of Antifungal Agent drug->incubation reading Endpoint Determination (Visual or Spectrophotometric) incubation->reading mic MIC Determination reading->mic

A Head-to-Head Comparison of Synthesis Routes for 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone is a substituted aromatic ketone that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a fluoro-substituted phenyl ring linked to an imidazole moiety, makes it a valuable precursor for synthesizing complex heterocyclic compounds. Acetophenone derivatives are well-established scaffolds in the development of various pharmacological agents, and the imidazole ring is a key component in many biologically active molecules, including antifungal and anti-inflammatory agents.[1][2]

The strategic placement of the fluorine atom and the imidazole group can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, affecting parameters like metabolic stability, binding affinity, and membrane permeability. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in the pharmaceutical industry.

This guide provides an in-depth, head-to-head comparison of the two primary synthetic strategies for preparing this compound: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann Condensation . We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, conditions, and overall practicality to guide chemists in making informed decisions for their research and development endeavors.

Route A: Nucleophilic Aromatic Substitution (SNAr)

The most direct and commonly employed method for synthesizing the target molecule is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the high reactivity of an activated aryl fluoride with a suitable nucleophile.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] The process is initiated by the nucleophilic attack of the imidazole nitrogen atom on the carbon atom bearing the fluorine at the C4' position of 3',4'-difluoroacetophenone. The choice of this starting material is strategic; the acetyl group at the C1' position is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the para position (C4'). This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] In the subsequent, typically rapid, elimination step, the fluoride ion is expelled as the leaving group, and the aromaticity of the ring is restored, yielding the final product. The fluorine at the C3' position remains intact as it is not sufficiently activated for substitution.

Synthetic Workflow Diagram

SNAr_Route SM1 3',4'-Difluoroacetophenone Reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) SM1->Reaction SM2 Imidazole SM2->Reaction Reagents Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) Reagents->Reaction Conditions Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the SNAr synthesis of the target compound.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq.), imidazole (1.2 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to the flask (approx. 5-10 mL per gram of the starting acetophenone). The use of a polar aprotic solvent is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Route B: Copper-Catalyzed Ullmann Condensation

Mechanistic Rationale

The Ullmann condensation involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst.[4] For the synthesis of our target molecule, the reaction would couple 3'-Fluoro-4'-haloacetophenone (where the halo group is typically Br or I) with imidazole. Traditional Ullmann reactions required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[4] However, modern iterations often employ soluble copper(I) catalysts, typically stabilized by ligands (e.g., diamines, amino acids, or 1,10-phenanthroline), which allow the reaction to proceed under milder conditions with catalytic amounts of copper.[5]

The catalytic cycle is generally believed to involve the formation of a copper(I)-imidazolide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired C-N bond and regenerate the active copper(I) catalyst.[4]

Synthetic Workflow Diagram

Ullmann_Route SM1 3'-Fluoro-4'-bromoacetophenone Reaction Ullmann Condensation Heat (e.g., 110-150 °C) SM1->Reaction SM2 Imidazole SM2->Reaction Catalyst Cu(I) salt (e.g., CuI) Ligand (e.g., L-proline) Catalyst->Reaction Catalytic System Reagents Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Dioxane) Reagents->Reaction Conditions Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Ullmann condensation synthesis of the target compound.

Detailed Experimental Protocol
  • Reaction Setup: In an oven-dried Schlenk tube, combine 3'-Fluoro-4'-bromoacetophenone (1.0 eq.), imidazole (1.5 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand such as L-proline (0.2 eq.), and a strong base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous DMF or Dioxane via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 110-140 °C for 12-24 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Washing: Transfer the filtrate to a separatory funnel and wash with aqueous ammonia solution (to remove residual copper) followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.

Head-to-Head Performance Comparison

The choice between the SNAr and Ullmann routes depends on several factors, including starting material availability, cost, reaction conditions, and scalability. Below is a comparative summary of the two methodologies.

FeatureRoute A: Nucleophilic Aromatic Substitution (SNAr)Route B: Copper-Catalyzed Ullmann Condensation
Starting Materials 3',4'-Difluoroacetophenone, Imidazole3'-Fluoro-4'-bromo(or iodo)acetophenone, Imidazole
Key Reagents Strong base (K₂CO₃, Cs₂CO₃)Copper(I) catalyst, Ligand, Strong base
Catalyst Requirement Catalyst-freeRequires a copper catalyst and a ligand.
Typical Yield Generally high (75-95%)Moderate to high (60-85%), highly dependent on ligand/conditions
Reaction Temperature 80 - 120 °C110 - 150 °C (milder with modern ligands)
Reaction Time 4 - 8 hours12 - 24 hours
Purification Recrystallization often possible; chromatography if needed.Column chromatography is almost always required to remove catalyst residues.
Key Advantages - Operationally simple- Catalyst-free (lower cost, no metal contamination)- Faster reaction times- Readily available starting material- Broader substrate scope (can use aryl bromides/iodides)- Effective when SNAr fails due to poor substrate activation
Key Disadvantages - Requires an activated aryl system- Limited to aryl fluorides or chlorides- Requires a metal catalyst (cost, toxicity, difficult removal)- Often requires inert atmosphere- Slower reaction times- Ligand screening may be necessary

Conclusion and Recommendation

For the synthesis of This compound , the Nucleophilic Aromatic Substitution (SNAr) route is unequivocally the superior choice for most applications. Its operational simplicity, lack of a metal catalyst, faster reaction times, and typically higher yields make it more efficient, cost-effective, and environmentally friendly. The starting material, 3',4'-difluoroacetophenone, is commercially available, and the reaction conditions are straightforward to implement and scale.

The Ullmann Condensation remains a valuable alternative, particularly in a research context where an aryl bromide or iodide is more accessible than the difluoro- precursor, or for substrates where the aromatic ring is not sufficiently activated for SNAr. However, the challenges associated with catalyst removal, longer reaction times, and the need for careful optimization make it a less practical choice for large-scale production of this specific target molecule.

Ultimately, the selection of a synthetic route should be guided by a thorough analysis of project-specific needs, including scale, purity requirements, cost, and available resources. For this particular target, the SNAr pathway presents a clear and robust solution for the modern medicinal chemist.

References

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Science.gov. (n.d.). nucleophilic aromatic substitution: Topics by Science.gov. Retrieved from [Link]

  • Pharmaceutical Sciences. (2017). synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-fluoroacetophenone. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. Retrieved from [Link]

  • PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone. As a fluorinated, nitrogen-containing heterocyclic compound frequently utilized in pharmaceutical research and drug development, its disposal requires rigorous adherence to established safety protocols to protect laboratory personnel and the environment. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance within your laboratory.

Principle of Disposal: Chemical Classification and Hazard Profile

Understanding the chemical nature of this compound is fundamental to its safe disposal. The molecule's structure dictates its classification as hazardous chemical waste on three primary counts:

  • Halogenated Organic Compound: The presence of a fluorine atom requires that this compound be treated as halogenated waste.[1][2] Halogenated wastes cannot be disposed of with non-halogenated organic solvents. The reason for this strict segregation is that proper disposal requires high-temperature incineration equipped with specialized "scrubbers" to neutralize the acidic and highly corrosive hydrogen fluoride (HF) gas that is generated during combustion.[3] Mixing these waste streams unnecessarily increases the volume of waste requiring this expensive and specialized treatment.[4]

  • Nitrogen-Containing Heterocycle: The imidazole ring is a common moiety in pharmacologically active compounds.[5][6][7] As such, all waste containing this compound should be managed as pharmaceutical waste, which may have unknown or latent biological effects on the environment if disposed of improperly.[8][9] Unused or waste pharmaceuticals should never be disposed of down the drain, as they can persist in the environment and impact aquatic life.[9]

  • Potential Toxicity: While comprehensive toxicological data for this specific compound is not widely published, analogous structures such as 4'-Fluoroacetophenone and 4'-(Imidazol-1-yl)acetophenone are classified as irritants, causing skin, eye, and respiratory irritation.[10][11][12] Therefore, a precautionary approach, assuming potential toxicity, is required.

Compound Data Summary

The following table summarizes the key physical and safety data for compounds of this class. This information informs the selection of appropriate personal protective equipment (PPE) and handling procedures.

PropertyValue / InformationSource(s)
Chemical Name This compound[13]
CAS Number 870838-82-7[13]
Molecular Formula C₁₁H₉FN₂O (Analogue)
Appearance Typically a solid (White to pale brown/yellow powder)[14][15] (Analogue)
Primary Hazards Assumed: Skin Irritant, Serious Eye Irritant, May cause respiratory irritation.[10][12] (Analogue)
Incompatibilities Strong oxidizing agents.[16]
Hazardous Decomposition Combustion produces carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[14]

Pre-Disposal Protocol: In-Lab Waste Handling and Segregation

Proper disposal begins the moment waste is generated. Adherence to in-lab handling and segregation protocols is the most critical step in ensuring a safe and compliant waste management program.

Personal Protective Equipment (PPE)

When handling either the pure compound or solutions containing it, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemically resistant nitrile gloves.[1]

  • Body Protection: A laboratory coat and closed-toe shoes.[1]

  • Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, use an appropriate respirator (e.g., N95 dust mask).

Waste Segregation Workflow

All personnel must be trained to segregate waste streams at the point of generation. Mixing halogenated and non-halogenated waste is a common and costly error. The following workflow diagram illustrates the correct decision-making process for segregating waste related to this compound.

G start Waste Generated (e.g., contaminated gloves, paper towels, residual solutions, reaction quench) is_solid Is the waste primarily solid (e.g., contaminated consumables, filter paper, excess solid reagent)? start->is_solid Assess Physical State is_liquid Is the waste primarily liquid (e.g., reaction mixtures, solvent rinses, chromatography fractions)? is_solid->is_liquid No solid_container Place in a designated, leak-proof solid waste container labeled: 'HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS' is_solid->solid_container Yes check_compat Are other chemicals present in the liquid waste? (e.g., acids, bases, metals) is_liquid->check_compat Yes liquid_container Place in a designated, properly vented liquid waste container labeled: 'HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS' check_compat->liquid_container No (only compatible organics) incompatible DO NOT MIX. Collect waste in a separate, compatible container. Consult EHS for guidance on disposal of mixed wastes (e.g., halogenated organics with heavy metals). check_compat->incompatible Yes

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Procedure

This protocol outlines the process from waste accumulation to final pickup. This procedure must be incorporated into your laboratory's standard operating procedures (SOPs).

Step 1: Container Selection and Preparation
  • Compatibility: Use containers made of materials compatible with the waste. For most organic solvents and solids, high-density polyethylene (HDPE) carboys or bottles are appropriate.[4]

  • Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, threaded cap.[17]

  • Venting (for liquids): For liquid waste containers accumulating volatile organics, a vented cap may be necessary to prevent pressure buildup. Consult your institution's Environmental Health & Safety (EHS) department.

Step 2: Hazardous Waste Labeling

Proper labeling is a regulatory requirement and is critical for safety. Before any waste is added, affix a hazardous waste tag to the container.[4] The label must include:

  • The words "Hazardous Waste" .[18]

  • Full Chemical Names: List all chemical constituents, including solvents, by their full names (no abbreviations or formulas). For this compound, write out the full name.[17]

  • Approximate Percentages: Estimate the percentage of each component.[2]

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Flammable, Toxic).[4]

Step 3: Waste Accumulation
  • Location: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4] This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[4] This prevents the spread of material in case of a leak.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[17][18] This minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere.

Step 4: Arranging for Disposal
  • Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous "P-listed" waste) in your SAA.

  • Request Pickup: Once a waste container is three-quarters full or the accumulation timeline set by your institution is reached, schedule a waste pickup through your institution's EHS department or a licensed professional waste disposal service.[3][19]

  • Documentation: Maintain a log of all hazardous waste generated and disposed of, including dates, quantities, and pickup confirmation numbers. This documentation is essential for regulatory audits.[3]

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating risks.

  • Minor Spill (Contained, small quantity):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill and absorb it with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).[4]

    • Sweep or scoop the absorbent material into a designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill (Large quantity, uncontained):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if the substance is flammable or poses a significant inhalation hazard.

    • Contact your institution's emergency response team (e.g., EHS, Campus Safety) from a safe location.[4] Provide the chemical name and quantity spilled.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][16]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][16]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10][16]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and fully compliant with regulatory standards, thereby upholding the principles of scientific integrity and environmental stewardship.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Pharmaceutical Waste. University of Delaware Environmental Health & Safety.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Organic Solvents Disposal Procedures. Cornell University Environmental Health and Safety.
  • Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety.
  • This compound | 870838-82-7. ChemicalBook.
  • Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing.
  • Pharma Waste and Isoflurane Safety. University of Colorado Boulder Environmental Health & Safety.
  • Safety Data Sheet for 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. Fisher Scientific.
  • 3-Fluoroacetophenone. PubChem, National Center for Biotechnology Information.
  • Proper Disposal of 4'-Chloro-3'-fluoroacetophenone: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet for Acetophenone. Fisher Scientific.
  • Safety Data Sheet for 4'-Fluoroacetophenone. Fisher Scientific.
  • Safety Data Sheet for 4'-Fluoroacetophenone. Santa Cruz Biotechnology.
  • Nitrogen Disposal. Britannica.
  • Proper Disposal of 3',4'-(Methylenedioxy)acetophenone: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • 4'-(IMIDAZOL-1-YL)ACETOPHENONE. ChemicalBook.
  • 4-(Imidazol-1-yl)acetophenone. Georganics.
  • 4'-(Imidazol-1-yl)acetophenone Safety Data Sheet. Sigma-Aldrich.
  • Special Issue: Nitrogen-Containing Heterocycles and Their Biological Applications. MDPI.
  • Prescribed drugs containing nitrogen heterocycles: an overview. National Center for Biotechnology Information (PMC).
  • Nitrogen-Containing Heterocycles in Agrochemicals. ResearchGate.
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI.
  • Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry.
  • 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. PubChem, National Center for Biotechnology Information.

Sources

Personal protective equipment for handling 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

This document provides a detailed operational, safety, and disposal protocol for the handling of this compound (CAS No. 870838-82-7). As a research chemical, comprehensive toxicological data is not fully available. Therefore, this guide is built upon a conservative risk assessment, synthesizing data from its core structural motifs: fluorinated acetophenones and imidazole-based compounds. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Risk Assessment

A proactive approach to safety begins with a thorough understanding of the potential risks. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its hazard profile from closely related analogs.

  • Acetophenone (Parent Structure): Classified as a combustible liquid that is harmful if swallowed (H302) and causes serious eye irritation (H319).

  • 4'-Fluoroacetophenone: This analog is known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • 4'-(Imidazol-1-yl)acetophenone: A non-fluorinated version which also causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

The following diagram outlines the essential risk assessment workflow that should precede any handling of this compound.

cluster_0 Risk Assessment & Control Workflow A Identify Hazards (Review Analogs: Acetophenone, Fluoroacetophenone, Imidazolylacetophenone) B Assess Exposure Potential (Inhalation, Dermal, Ingestion) A->B Analyze Potential Risks C Implement Primary Controls (Engineering & Administrative) B->C Mitigate at the Source D Select Secondary Controls (Task-Specific PPE) C->D Protect the Individual E Develop Procedures (Handling, Spill, Disposal) D->E Formalize Safe Practices F Conduct Work & Monitor E->F G Review & Refine Protocol F->G Post-Operation Feedback G->A Continuous Improvement

Caption: Risk Assessment and Control Workflow for Novel Compounds.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.

  • Engineering Controls: All procedures involving the handling of solid or dissolved this compound must be performed in a certified chemical fume hood.[4] The fume hood provides critical ventilation to minimize inhalation exposure and acts as a physical barrier. Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[5]

  • Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. All containers must be clearly labeled in accordance with OSHA's Hazard Communication Standard, detailing the chemical name and associated hazards.[6] Develop a written Standard Operating Procedure (SOP) specific to your laboratory's use of this chemical, incorporating the details from this guide.

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate risks from accidental splashes or residual exposure.

Protection Type Specification Rationale and Causality
Eye & Face Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.The high probability of severe eye irritation from acetophenone analogs necessitates robust protection.[1][5] Goggles protect against splashes from all angles, while the face shield provides an additional barrier for the entire face.
Hand Protection Primary Gloves: Butyl rubber gloves.Alternative (Splash Only): Double-gloving with heavy-duty (>8 mil) nitrile gloves.Standard thin nitrile gloves offer poor protection against acetophenone, with breakthrough times potentially less than 10 minutes.[7] Butyl rubber is recommended for more prolonged handling.[8] If using nitrile, double-gloving is required, and gloves must be replaced immediately upon any suspected contact.[9]
Body Protection Flame-retardant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.This protects against accidental skin contact and contamination of personal clothing.[10] The flame-retardant property is a precaution based on the combustibility of the parent acetophenone.
Respiratory Not required when work is performed within a certified chemical fume hood.A properly functioning fume hood is the primary engineering control for respiratory protection.[4] In the highly unlikely event of a large spill or control failure, a NIOSH-approved respirator with organic vapor cartridges would be necessary for emergency response.

Step-by-Step Safe Handling Workflow

This protocol details the procedural steps for safely handling this compound, from initial setup to final decontamination.

cluster_1 Safe Chemical Handling Workflow A 1. Area Preparation (Verify Fume Hood, Clear Area, Gather Spill Kit) B 2. Don Full PPE (Goggles, Face Shield, Appropriate Gloves, Lab Coat) A->B C 3. Retrieve Chemical (Check Label, Transport in Secondary Containment) B->C D 4. Weighing & Dispensing (Perform in Fume Hood, Use Anti-Static Weigh Paper) C->D E 5. Experimental Use (Add to Reaction Vessel Slowly, Keep Container Closed) D->E F 6. Post-Use Decontamination (Clean Spatulas, Glassware, and Work Surface) E->F G 7. Waste Segregation (Collect All Contaminated Items into Labeled Waste Container) F->G H 8. Doff PPE & Wash Hands G->H

Caption: Step-by-Step Workflow for Handling the Compound.

Detailed Protocol:

  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Ensure a chemical spill kit with an inert absorbent (e.g., vermiculite or sand) is readily available.

  • Don PPE: Put on all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.[11]

  • Weighing: As this is a solid compound, carefully weigh the required amount inside the fume hood. Use a disposable weigh boat or anti-static weigh paper to prevent dispersal of the powder.

  • Transfer: When adding the solid to a reaction vessel or solvent, do so slowly and carefully to avoid creating dust. Keep the primary container closed when not in use.

  • Decontamination: After use, decontaminate any reusable equipment such as spatulas by rinsing with an appropriate solvent in a waste beaker inside the fume hood. Wipe down the work surface of the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after the procedure is complete.[10]

Spill and Waste Disposal Plan

Proper containment and disposal are non-negotiable safety requirements.

Spill Management:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (If Necessary): For a large spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

  • Containment (Small Spill in Hood): For a minor spill inside a fume hood, cover the spill with a non-combustible, inert absorbent material.

  • Cleanup: Using non-sparking tools, carefully scoop the absorbent material into a designated, sealable hazardous waste container.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials into the same hazardous waste container.

Waste Disposal Plan:

  • Do Not Dispose in Sink or Trash: This chemical and its containers must not be disposed of in standard laboratory trash or washed down the drain.[12]

  • Segregate Waste: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Surplus or unwanted chemical.

    • Contaminated gloves, weigh boats, and paper towels.

    • Rinsate from cleaning glassware.

    • Spill cleanup materials.

  • Containerization: Collect all waste in a robust, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and list the chemical constituents.

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed professional waste disposal service. The likely disposal method for this type of halogenated organic compound is high-temperature incineration.[13]

References

  • A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center.

  • Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration (OSHA).

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog.

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.

  • Safety Data Sheet (General Handling). Fisher Scientific.

  • Safety Data Sheet for Acetophenone. Sigma-Aldrich.

  • Safety Data Sheet for Acetophenone. Aldrich.

  • This compound Information. ChemicalBook.

  • Chemical Resistance Chart for Latex and Nitrile Gloves. Duke University Safety Office.

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.

  • Safety Data Sheet for 4'-Fluoroacetophenone. Fisher Scientific.

  • Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific.

  • Chemical Resistance Chart for Nitrile Gloves. Fisher Scientific.

  • Gloves Chemical Resistance Chart. Gloves By Web.

  • Safety Data Sheet for Acetophenone. Carl ROTH.

  • Material Safety Data Sheet for Acetophenone. Fisher Scientific.

  • Safety Data Sheet for Acetophenone. Fluka.

  • Safe Disposal of Acetophenone 2,4-Dinitrophenylhydrazone: A Procedural Guide. Benchchem.

  • Exploring Applications of Fluorinated Acetophenone Derivatives. Benchchem.

  • 4'-(Imidazol-1-yl)acetophenone Safety Information. Sigma-Aldrich.

  • 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone Hazard Summary. PubChem, National Center for Biotechnology Information.

  • Proper Disposal of Acetophenone, 4'-(4-methyl-1-piperazinyl)-: A Guide. Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone
Reactant of Route 2
Reactant of Route 2
3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.